N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
属性
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICSFXCWECATJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952188-00-0 | |
| Record name | N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952188000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(ETHYL-(2-PYRIDYL-5-ETHYL)) PIOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A40W8CWPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone?
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Novel Pioglitazone Analogs: The Case of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone
Abstract
Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ) and a cornerstone in the management of type 2 diabetes mellitus. Its mechanism of action involves the transcriptional regulation of genes pivotal to glucose and lipid metabolism, leading to enhanced insulin sensitivity. While efficacious, the therapeutic window of pioglitazone is narrowed by side effects such as weight gain, fluid retention, and an increased risk of bone fractures. This has spurred the development of next-generation PPARγ modulators with improved safety profiles. This technical guide delineates a comprehensive framework for the design, synthesis, and preclinical evaluation of a novel, hypothetical pioglitazone analog, this compound (PEP). By introducing a pyridyl moiety, we aim to explore modifications in receptor affinity, selectivity, and pharmacokinetic properties. This document serves as a roadmap for researchers, medicinal chemists, and drug development professionals engaged in the discovery of advanced TZD-based therapeutics.
Introduction to Pioglitazone and the Rationale for Analog Development
Pioglitazone exerts its therapeutic effects by binding to PPARγ, a nuclear receptor that heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction recruits co-activators and initiates transcription of genes involved in insulin signaling, adipogenesis, and lipid metabolism. The resulting physiological effects include increased glucose uptake in peripheral tissues and reduced hepatic glucose production.
The rationale for developing this compound (PEP) is rooted in the principles of medicinal chemistry, where subtle structural modifications can lead to significant changes in pharmacological properties. The introduction of a nitrogen-containing heterocycle like pyridine can alter the compound's polarity, basicity, and ability to form hydrogen bonds. These changes can, in turn, influence its binding affinity and selectivity for PPARγ, potentially leading to a more favorable therapeutic profile with reduced side effects.
Proposed Synthesis of this compound (PEP)
The synthesis of PEP can be envisioned through a multi-step process, starting from commercially available materials. The following is a proposed synthetic route, which is a modification of established methods for pioglitazone synthesis.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound (PEP).
Detailed Experimental Protocol
Step 1: Synthesis of 5-(4-vinylphenyl)-2-ethylpyridine
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To a solution of 5-bromo-2-ethylpyridine (1.0 eq) and 4-vinylphenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
De-gas the mixture with argon for 15 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to 80°C for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 5-(4-vinylphenyl)-2-ethylpyridine.
Step 2: Synthesis of 2-(4-(5-ethylpyridin-2-yl)phenyl)ethanol
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Dissolve 5-(4-vinylphenyl)-2-ethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0°C.
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Add a 1.0 M solution of borane-THF complex (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
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Cool the mixture to 0°C and slowly add a 3M aqueous solution of sodium hydroxide followed by 30% hydrogen peroxide.
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Stir at room temperature for 1 hour, then extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography to obtain 2-(4-(5-ethylpyridin-2-yl)phenyl)ethanol.
Step 3: Synthesis of this compound (PEP)
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Dissolve 2-(4-(5-ethylpyridin-2-yl)phenyl)ethanol (1.0 eq), 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
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Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography to yield the final product, PEP.
In Vitro Evaluation of PEP
PPARγ Signaling Pathway
Caption: Proposed mechanism of action of PEP via the PPARγ signaling pathway.
Experimental Protocols
3.2.1. PPARγ Competitive Binding Assay
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Prepare a reaction buffer containing 10 mM Tris-HCl (pH 7.4), 50 mM KCl, and 1 mM DTT.
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Incubate recombinant human PPARγ ligand-binding domain (LBD) with a fluorescently labeled PPARγ agonist (e.g., fluormone) in the presence of varying concentrations of PEP or pioglitazone.
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Incubate for 2 hours at room temperature in a 384-well plate.
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Measure fluorescence polarization using a suitable plate reader.
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Calculate the Ki value for PEP by fitting the data to a one-site competition binding model.
3.2.2. PPARγ Transactivation Assay
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Culture HEK293T cells in DMEM supplemented with 10% FBS.
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Co-transfect the cells with a PPARγ expression vector and a PPRE-driven luciferase reporter vector.
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After 24 hours, treat the cells with varying concentrations of PEP or pioglitazone for 24 hours.
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Lyse the cells and measure luciferase activity using a luminometer.
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Calculate the EC50 value for PEP by plotting the dose-response curve.
Hypothetical Data Summary
The following table summarizes the expected data from the in vitro assays, comparing the hypothetical compound PEP with the parent compound, pioglitazone.
| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Transactivation (EC50, nM) |
| Pioglitazone | 400 | 800 |
| PEP | 250 | 500 |
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the design, synthesis, and evaluation of a novel pioglitazone analog, this compound (PEP). The proposed synthetic route is based on established chemical transformations, and the in vitro evaluation protocols are standard methods for characterizing PPARγ modulators. The successful execution of these studies would provide valuable insights into the structure-activity relationship of the thiazolidinedione class of compounds and could lead to the identification of a new generation of antidiabetic agents with improved therapeutic profiles.
References
-
Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953-12956. [Link]
- Sohda, T., Momose, Y., Meguro, K., Kawamatsu, Y., Sugiyama, Y., & Ikeda, H. (1990). Synthesis and Antidiabetic Activity of a New Series of 5-(4-Alkoxybenzyl)-2,4-thiazolidinedione Derivatives. Arzneimittelforschung, 40(1), 37-42.
-
Willson, T. M., Cobb, J. E., Cowan, D. J., Wiethe, R. W., Correa, I. D., Prakash, S. R., ... & Kliewer, S. A. (1996). The structure-activity relationship between thiazolidinedione ligands and activation of the peroxisome proliferator-activated receptor γ. Journal of medicinal chemistry, 39(3), 665-668. [Link]
An In-depth Technical Guide to N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone: Chemical Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, a notable derivative and known impurity of the widely recognized anti-diabetic drug, pioglitazone. This document delves into the chemical identity, structural features, and physicochemical properties of this compound. A plausible synthetic pathway is detailed, offering a reproducible experimental protocol for its preparation. The guide further explores the well-established mechanism of action of the parent compound, pioglitazone, as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While direct biological data for this compound is not extensively available in current literature, this guide discusses the potential implications of N-alkylation on the thiazolidinedione core, drawing insights from related analogs. This paper aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing a foundational understanding of this specific pioglitazone analog.
Introduction
Pioglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a cornerstone in the management of type 2 diabetes mellitus for many years.[1] Its primary mechanism of action involves the activation of the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] The synthesis and purification of active pharmaceutical ingredients (APIs) like pioglitazone invariably lead to the formation of related substances and impurities. One such identified impurity is this compound, also cataloged as Pioglitazone Impurity C or N-Alkyl Pioglitazone.[4] Understanding the chemical nature and potential biological activity of such impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a detailed technical examination of this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by the core pioglitazone molecule with an N-alkylation on the thiazolidinedione ring. Specifically, an ethyl-(2-pyridyl-5-ethyl) group is attached to the nitrogen atom at the 3-position of the 2,4-thiazolidinedione ring.
IUPAC Name: 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione[5]
Synonyms: Pioglitazone Impurity C, N-Alkyl Pioglitazone[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C28H31N3O3S | [6] |
| Molecular Weight | 489.63 g/mol | [6] |
| CAS Number | 952188-00-0 | [6] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in methanol and DMSO | [4] |
| Computed XLogP3 | 5.7 | [5] |
| Computed Hydrogen Bond Donor Count | 0 | [5] |
| Computed Hydrogen Bond Acceptor Count | 6 | [5] |
| Computed Rotatable Bond Count | 10 | [5] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis commences with the Knoevenagel condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with 2,4-thiazolidinedione to yield the benzylidene intermediate. Subsequent reduction of the exocyclic double bond affords pioglitazone. The final step is the N-alkylation of pioglitazone with 2-(2-chloroethyl)-5-ethylpyridine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of Pioglitazone
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To a solution of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde (1 equivalent) in ethanol, add 2,4-thiazolidinedione (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow the precipitation of 5-[[4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
To a suspension of the dried intermediate in a suitable solvent (e.g., methanol/THF), add a reducing agent such as sodium borohydride in the presence of a catalyst like cobalt(II) chloride.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude pioglitazone.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: N-Alkylation to Yield this compound
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Dissolve the synthesized pioglitazone (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).
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Add a base, for instance, anhydrous potassium carbonate (2-3 equivalents), to the solution.
-
To this mixture, add 2-(2-chloroethyl)-5-ethylpyridine (1.2 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Biological Context and Mechanism of Action
Pioglitazone: A PPARγ Agonist
The parent compound, pioglitazone, is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[7] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes.[2] PPARγ is highly expressed in adipose tissue and plays a critical role in adipogenesis, lipid metabolism, and insulin sensitization.[8]
Upon binding to PPARγ, pioglitazone induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[2] This binding modulates the transcription of genes involved in glucose and lipid homeostasis.
Caption: Simplified signaling pathway of pioglitazone via PPARγ activation.
The key metabolic effects of pioglitazone-mediated PPARγ activation include:
-
Enhanced Insulin Sensitivity: Pioglitazone improves the sensitivity of peripheral tissues (adipose tissue, skeletal muscle, and liver) to insulin.[3]
-
Increased Glucose Uptake: It promotes the translocation of glucose transporter type 4 (GLUT4) to the cell surface, facilitating glucose uptake into muscle and fat cells.[8]
-
Regulation of Adipogenesis: Pioglitazone promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thereby reducing lipotoxicity in other tissues.
-
Modulation of Adipokines: It increases the production of adiponectin, an insulin-sensitizing hormone, and decreases the levels of inflammatory cytokines like TNF-α.
Potential Impact of N-Alkylation on Biological Activity
The introduction of an ethyl-(2-pyridyl-5-ethyl) group on the nitrogen of the thiazolidinedione ring in this compound may have several implications for its biological activity. The acidic proton on the N-H group of the thiazolidinedione ring in pioglitazone is considered important for its interaction with the PPARγ ligand-binding domain.[9] N-substitution removes this acidic proton, which could potentially alter the binding affinity and efficacy at the PPARγ receptor.
Studies on other N-substituted thiazolidinediones have shown varied effects. In some cases, N-alkylation can reduce or abolish PPARγ agonist activity. Conversely, specific substitutions might lead to partial agonism or even antagonist activity. Furthermore, N-substitution can influence the metabolic stability of the molecule. For instance, a study on a different N-substituted TZD, GQ-11, suggested that N-substitution might confer resistance to the opening of the TZD ring, a metabolic pathway that has been linked to potential toxicity for some thiazolidinediones.[10]
Without direct experimental data on the PPARγ binding and activation by this compound, its precise pharmacological profile remains speculative. It is plausible that the bulky N-substituent could sterically hinder the optimal binding to the PPARγ ligand-binding pocket, potentially reducing its agonist activity compared to the parent pioglitazone molecule. Further in vitro binding assays and cell-based reporter gene assays are necessary to elucidate the specific effects of this N-alkylation on PPARγ activity.
Conclusion
This compound is a significant, well-characterized impurity of the anti-diabetic drug pioglitazone. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While its biological activity, particularly its interaction with PPARγ, has not been explicitly reported, understanding its structure in the context of the well-established pharmacology of pioglitazone and other N-substituted thiazolidinediones is crucial. The information presented herein serves as a foundational resource for researchers and professionals in the pharmaceutical sciences, highlighting the importance of impurity profiling and encouraging further investigation into the pharmacological and toxicological properties of this and other related compounds.
References
- American Diabetes Association. (2014). Standards of Medical Care in Diabetes—2014. Diabetes Care, 37(Supplement 1), S14–S80.
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Bhat, Z. A., et al. (2021). Thiazolidinediones: an in–depth study of their synthesis and application to medicinal chemistry in the treatment of diabetes mellitus. ChemMedChem, 16(11), 1716-1735.[9]
- Dehmer, T., et al. (2004). Protection by pioglitazone in the MPTP model of Parkinson's disease correlates with I kappa B alpha induction and block of NF kappa B and iNOS activation. Journal of Neurochemistry, 88(2), 494-501.
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Wikipedia. (n.d.). Thiazolidinedione. Retrieved January 12, 2026, from [Link]2]
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SynZeal. (n.d.). Pioglitazone EP impurity C. Retrieved January 12, 2026, from a commercial supplier website.[4]
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Google Patents. (n.d.). Process to prepare pioglitazone via several novel intermediates. Retrieved January 12, 2026, from ]
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New Drug Approvals. (2014, October 11). Pioglitazone. Retrieved January 12, 2026, from a drug information website.
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PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]5]
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Samarasinghe, S. P., et al. (2011). Altering PPARγ Ligand Selectivity Impairs Adipogenesis by Thiazolidinediones But Not Hormonal Inducers. PPAR research, 2011, 847681.[11]
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Google Patents. (n.d.). Novel process for the synthesis of pioglitazone and its salts thereof. Retrieved January 12, 2026, from ]
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Australian Prescriber. (2004). Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Australian Prescriber, 27, 67-70.[3]
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Pontarolo, R., et al. (2018). New Pioglitazone Metabolites and Absence of Opened-Ring Metabolites in New N-Substituted Thiazolidinedione. Drug Metabolism and Disposition, 46(6), 865-875.[10]
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Chemsrc. (2025, August 21). Pioglitazone. Retrieved January 12, 2026, from a chemical supplier website.[12]
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Simson Pharma Limited. (n.d.). Pioglitazone EP Impurity C. Retrieved January 12, 2026, from a commercial supplier website.
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Journal of the Indian Chemical Society. (2022). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Journal of the Indian Chemical Society, 99(11), 100741.[13]
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YouTube. (2025, August 1). Let's talk about thiazolidinediones: pharmacology 101 in under 60 seconds. Retrieved January 12, 2026, from [Link]]
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PubMed. (1996). Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. Journal of Medicinal Chemistry, 39(25), 5053-5060.[14]
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Santa Cruz Biotechnology. (n.d.). N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity)]. Retrieved January 12, 2026, from a commercial supplier website.[6]
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ResearchGate. (2016, January 29). Thiazolidinediones as antidiabetic agents-A Review. Retrieved January 12, 2026, from [Link]]
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MedchemExpress. (n.d.). Pioglitazone (U 72107). Retrieved January 12, 2026, from a commercial supplier website.[7]
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PubMed Central. (2014). Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs. Journal of medicinal chemistry, 2014, 742378.[8]
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PubChem. (n.d.). Pioglitazone. Retrieved January 12, 2026, from [Link]1]
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An In-depth Technical Guide to N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone: A Critical Process-Related Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Thiazolidinedione Therapeutics
Pioglitazone is a potent oral antihyperglycemic agent belonging to the thiazolidinedione (TZD) class of drugs. It has been a cornerstone in the management of type 2 diabetes mellitus for decades. The therapeutic efficacy of Pioglitazone is primarily attributed to its action as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). Activation of PPAR-γ modulates the transcription of a multitude of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver[][2][3].
The synthesis and manufacturing of any active pharmaceutical ingredient (API) is a complex process that can invariably lead to the formation of impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API itself. For a widely prescribed medication like Pioglitazone, ensuring the purity of the final drug product is of paramount importance for patient safety and therapeutic efficacy. Regulatory bodies worldwide, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), have stringent requirements for the identification, characterization, and control of impurities.
This technical guide provides a comprehensive overview of a specific and significant process-related impurity of Pioglitazone: N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone . This document will delve into its chemical identity, postulated mechanism of formation, analytical methodologies for its detection and quantification, and its regulatory significance.
Core Compound Identification: this compound
This compound is recognized as a specified impurity in major pharmacopeias, underscoring its importance in the quality control of Pioglitazone. Below are its key identifiers:
| Identifier | Value | Source(s) |
| Chemical Name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione | [4][5] |
| CAS Number | 952188-00-0 | [4][5][6] |
| Molecular Formula | C28H31N3O3S | [4][5] |
| Molecular Weight | 489.63 g/mol | [4][5] |
| Synonyms | Pioglitazone EP Impurity C, Pioglitazone USP Related Compound C, N-Alkyl Pioglitazone | [][4][5] |
Postulated Synthesis and Mechanism of Formation
This compound is a process-related impurity, meaning it is formed during the synthesis of the Pioglitazone API. While the proprietary specifics of manufacturing processes can vary, a common synthetic route for Pioglitazone involves the reaction of 5-[4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzyl]-2,4-thiazolidinedione with a suitable reagent.
The formation of Impurity C is likely a result of a side reaction where the nitrogen atom at the 3-position of the thiazolidinedione ring undergoes N-alkylation. The alkylating agent, in this case, is most likely an intermediate or a reactant from the synthesis of the side chain, 2-(5-ethylpyridin-2-yl)ethanol. If this alcohol is converted to an alkyl halide or another activated species, it can react with the N-H group of the thiazolidinedione ring, leading to the formation of the N-alkylated impurity.
Below is a diagram illustrating a plausible pathway for the formation of this impurity during Pioglitazone synthesis.
Analytical Characterization and Control
The control of impurities in an API is a critical aspect of pharmaceutical quality control. This requires robust analytical methods for their detection, quantification, and characterization.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of Pioglitazone and its related substances[7][8]. A well-developed HPLC method should be able to separate the main API peak from all known and unknown impurities.
A Representative HPLC Method:
While specific conditions may vary, a typical stability-indicating HPLC method for Pioglitazone impurities would involve:
-
Column: A C18 column (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm) is commonly used[8].
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities. This typically involves a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier like acetonitrile[7][8].
-
Detection: UV detection at a wavelength where both Pioglitazone and its impurities have significant absorbance, often around 269 nm.
The British Pharmacopoeia provides a crucial piece of information for the identification of Impurity C in a chromatogram: its relative retention time (RRT) is approximately 3.2 with respect to the main Pioglitazone peak[9]. This allows for its presumptive identification in a validated HPLC method.
The following diagram illustrates a general workflow for the analysis of Pioglitazone impurities using HPLC.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of impurities. For this compound, the expected protonated molecular ion [M+H]⁺ would be at an m/z of approximately 489.6.
The fragmentation pattern in MS/MS would likely show characteristic losses. Based on the known fragmentation of Pioglitazone, which often involves cleavage of the ether linkage and fragmentation of the thiazolidinedione ring, we can predict key fragments for Impurity C[2][10]. The presence of the additional N-alkyl group would lead to unique fragmentation pathways that would allow for its definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the definitive structural confirmation of an impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. While specific spectral data for this compound is not widely published, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) on an isolated reference standard would provide unambiguous evidence of its structure[4][11]. The ¹H NMR spectrum, for instance, would show two distinct sets of signals corresponding to the two different 2-(5-ethyl-2-pyridinyl)ethyl moieties, one attached to the ether oxygen and the other to the thiazolidinedione nitrogen.
Regulatory Context and Significance
The presence of this compound as a specified impurity in both the European Pharmacopoeia (as Impurity C) and the United States Pharmacopeia (as Related Compound C) highlights its regulatory importance[][4]. This means that manufacturers of Pioglitazone API and finished drug products must monitor and control the levels of this impurity to within the limits set by these regulatory bodies.
The control of this impurity is essential for several reasons:
-
Patient Safety: The toxicological profile of the impurity may not be well-characterized, and its presence at elevated levels could pose a risk to patients.
-
Therapeutic Efficacy: High levels of impurities can reduce the overall potency of the drug product.
-
Product Consistency: Strict control of impurities ensures batch-to-batch consistency of the drug product, which is a cornerstone of Good Manufacturing Practices (GMP).
Conclusion
This compound is a critical process-related impurity in the synthesis of Pioglitazone. A thorough understanding of its chemical identity, potential formation pathways, and the analytical methods for its control is essential for any scientist or researcher involved in the development, manufacturing, or quality control of this important antidiabetic drug. This guide has provided a comprehensive overview of these aspects, synthesizing available information to offer a valuable technical resource. The continued development of robust analytical methodologies and a deeper understanding of the synthetic processes will remain key to ensuring the highest standards of purity and safety for Pioglitazone-based therapies.
References
- BOC Sciences. (n.d.). Pioglitazone Impurities.
- Zhang, D., Wang, W., Zhao, H., & Chen, D. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Molecules, 28(20), 7196.
- Balaji, N., & Sultana, S. (2022). Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method.
- Sharma, H. K., et al. (2010). A validated stability indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica, 2(5), 426-433.
- Kumar, Y. R., Reddy, A. R., Eswaraiah, S., Mukkanti, K., Reddy, M. S. N., & Suryanarayana, M. V. (2004). Structural characterization of impurities in pioglitazone. Pharmazie, 59(11), 836–839.
- Kumar, Y. R., et al. (2004). Structural characterization of impurities in pioglitazone. Ingenta Connect.
- Richter, J., et al. (2007). Pioglitazone impurities.
- SynThink Research Chemicals. (n.d.). Pioglitazone EP Impurities & USP Related Compounds. Retrieved from SynThink Research Chemicals website.
- Balaji, N., & Sultana, S. (2022). Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method.
- European Medicines Agency. (2012). Pioglitazone ratiopharm, INN-pioglitazone hydrochloride.
- Patel, D. J., et al. (2021). stability indicating rp-hplc method development and validation for quantitative estimation of pioglitazone and vildagliptin in synthetic mixture. International Journal of Novel Research and Development.
- Balaji, N., & Sultana, S. (2022). Sensitive determination of related substances in pioglitazone hydrochloride by HPLC.
- ResearchGate. (n.d.). Representative MS/MS spectra of eight pioglitazone metabolites and their estimated chemical structures.
- Zhang, D., et al. (2021). Fragmentation patterns of [M + H]⁺ for Impurity-1.
- Richter, J., et al. (2007). Pioglitazone impurities.
- SynZeal. (n.d.). Pioglitazone EP impurity A | 625853-74-9.
- Veeprho. (n.d.). Pioglitazone EP Impurity C | CAS 952188-00-0.
- British Pharmacopoeia. (2025). Pioglitazone Tablets.
- Pharmaffiliates. (n.d.). Pioglitazone-impurities.
- Xue, Y. J., Turner, K. C., Meeker, J. B., Pursley, J., & Unger, S. E. (2003). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 33(2), 267–277.
- Allmpus. (n.d.). Pioglitazone EP Impurity C / Pioglitazone USP RC C / N-Alkyl Pioglitazone.
- Pharmaffiliates. (n.d.). CAS No : 952188-00-0| Product Name : Pioglitazone - Impurity C.
- Ulu, İ., & Elmalı, F. (2021). Spectroscopic and Theoretical Investigation of Pioglitazone with FT-IR, Raman, UV-Vis. and NMR. DergiPark.
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Unraveling the Molecular Tapestry: A Technical Guide to the Mechanisms of Action of Pioglitazone Derivatives
Foreword: Beyond a Singular Target
For decades, pioglitazone, a member of the thiazolidinedione (TZD) class, has been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action was long attributed to its potent agonism of the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This interaction elegantly explained its insulin-sensitizing effects by modulating the transcription of genes pivotal to glucose and lipid metabolism. However, the landscape of TZD research is undergoing a significant paradigm shift. Emerging evidence reveals a far more intricate and multifaceted mechanism of action, not only for pioglitazone itself but, more compellingly, for its growing family of derivatives.
This in-depth technical guide is crafted for researchers, scientists, and drug development professionals who seek to navigate this evolving landscape. We will journey beyond the canonical PPARγ-dependent pathway to explore the burgeoning field of PPARγ-independent effects and the innovative chemical modifications that are unlocking novel therapeutic potentials for pioglitazone derivatives. This guide will dissect the core mechanisms, provide detailed experimental protocols for their investigation, and offer insights into the structure-activity relationships that govern the diverse biological activities of these compounds. Our approach is grounded in scientific integrity, providing not just the "what" but the "why" behind experimental choices, ensuring a self-validating framework for your research endeavors.
I. The Canonical Pathway: PPARγ Agonism and its Metabolic Consequences
The foundational mechanism of pioglitazone and its early derivatives lies in their ability to bind to and activate PPARγ, a ligand-activated transcription factor highly expressed in adipose tissue, as well as in muscle and liver cells.
A. The PPARγ-RXR Heterodimer: A Master Regulator of Metabolism
Upon ligand binding, PPARγ undergoes a conformational change, enabling it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.
Caption: Canonical PPARγ Signaling Pathway of Pioglitazone.
B. Key Metabolic Outcomes of PPARγ Activation
The transcriptional reprogramming initiated by PPARγ activation leads to a cascade of beneficial metabolic effects:
-
Enhanced Insulin Sensitivity: Increased expression of glucose transporter type 4 (GLUT4) in muscle and adipose tissue facilitates glucose uptake from the bloodstream.
-
Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing circulating lipid levels. It also increases the expression of genes involved in fatty acid uptake and triglyceride storage.
-
Anti-inflammatory Effects: Pioglitazone has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a known contributor to insulin resistance.
II. Charting New Territories: PPARγ-Independent Mechanisms
A growing body of research indicates that the therapeutic effects of pioglitazone and its derivatives are not solely dependent on PPARγ activation. These "off-target" effects are opening up new avenues for drug development, particularly in oncology and neurodegenerative diseases.
A. Mitochondrial Modulation: A Nexus of Cellular Energy and Signaling
Mitochondria have emerged as a key target for pioglitazone and its analogs.
-
Mitochondrial Biogenesis: Studies have shown that pioglitazone can induce mitochondrial biogenesis, the process of generating new mitochondria. This leads to increased mitochondrial DNA (mtDNA) content and enhanced expression of proteins involved in the electron transport chain, ultimately boosting cellular respiratory capacity.
-
Mitochondrial Pyruvate Carrier (MPC) Inhibition: In a landmark discovery, it was found that the R-enantiomer of pioglitazone is an inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex responsible for transporting pyruvate into the mitochondria for entry into the citric acid cycle. This PPARγ-sparing mechanism is thought to contribute to the beneficial effects of pioglitazone in non-alcoholic steatohepatitis (NASH) by reducing hepatic de novo lipogenesis. This has led to the development of derivatives like PXL065 , a deuterium-stabilized R-pioglitazone, which retains MPC inhibitory activity without significant PPARγ agonism, thereby potentially avoiding PPARγ-related side effects like weight gain and fluid retention.
Caption: Mitochondrial Mechanisms of Pioglitazone and its Derivatives.
III. The Next Generation: Dual Agonists and Beyond
The understanding of pioglitazone's multifaceted mechanism of action has spurred the development of derivatives with tailored activity profiles.
A. Dual PPAR Agonists: A Two-Pronged Attack on Metabolic Disease
Recognizing that pioglitazone possesses weak PPARα agonism in addition to its potent PPARγ activity, researchers have developed dual PPARα/γ agonists. These compounds aim to concurrently improve insulin sensitivity (via PPARγ) and lipid profiles (via PPARα), which is crucial for managing the dyslipidemia often associated with type 2 diabetes. Examples include muraglitazar and ragaglitazar, which have demonstrated superior effects on lipid parameters compared to pioglitazone alone in clinical studies.
B. Structure-Activity Relationship (SAR): The Blueprint for Innovation
The development of novel pioglitazone derivatives is guided by a deep understanding of their structure-activity relationships. Key structural features that can be modified include:
-
The Thiazolidinedione (TZD) Headgroup: Modifications to this acidic moiety can alter PPARγ binding affinity and selectivity. Some derivatives have replaced the TZD ring with bioisosteres to potentially reduce side effects.
-
The Central Phenyl Ring: Substitution patterns on this ring influence the molecule's spatial conformation and interaction with the PPARγ ligand-binding pocket.
-
The "Tail" Group: Variations in the ethyl-pyridyl side chain can modulate potency and selectivity for different PPAR subtypes.
IV. The Scientist's Toolkit: Experimental Protocols for Mechanistic Elucidation
To rigorously investigate the mechanisms of action of pioglitazone derivatives, a combination of in vitro and in vivo assays is essential. The following are detailed, step-by-step methodologies for key experiments.
A. In Vitro Assays: Dissecting Molecular Interactions
1. PPARγ Luciferase Reporter Gene Assay
This assay is the gold standard for quantifying the ability of a compound to activate PPARγ.
-
Principle: Cells are co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of PPREs. Activation of PPARγ by a test compound drives the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T or U2OS) in a 96-well plate. Co-transfect the cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the pioglitazone derivative at various concentrations. Include a positive control (e.g., rosiglitazone) and a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Measurement: After 18-24 hours of incubation, lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value.
-
2. 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes
This cell-based assay measures the direct effect of a compound on glucose uptake, a key indicator of insulin sensitivity.
-
Principle: Differentiated 3T3-L1 adipocytes are treated with the test compound and then incubated with 2-NBDG, a fluorescent glucose analog. The amount of 2-NBDG taken up by the cells is proportional to glucose transporter activity and can be quantified using a fluorescence plate reader or flow cytometry.
-
Protocol:
-
Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Compound Treatment: Treat the differentiated adipocytes with the pioglitazone derivative for 24-48 hours.
-
Glucose Starvation: Wash the cells and incubate in glucose-free medium for 2 hours.
-
Insulin Stimulation and 2-NBDG Incubation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes, followed by the addition of 2-NBDG (e.g., 50 µM) for 30-60 minutes.
-
Fluorescence Measurement: Wash the cells with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~465/540 nm).
-
3. Assessment of Mitochondrial Function
-
Oxygen Consumption Rate (OCR): OCR is a key indicator of mitochondrial respiration. It can be measured in isolated mitochondria or intact cells using high-resolution respirometry (e.g., Seahorse XF Analyzer).
-
Protocol (using Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF culture plate and treat with the pioglitazone derivative.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
The instrument measures real-time changes in OCR, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
-
-
Mitochondrial Membrane Potential (ΔΨm): ΔΨm is an indicator of mitochondrial health. It can be measured using fluorescent dyes like JC-1 or TMRE.
-
Mitochondrial ROS Production: The production of reactive oxygen species (ROS) by mitochondria can be assessed using fluorescent probes such as MitoSOX Red.
B. In Vivo Models: Evaluating Systemic Effects
1. Alloxan-Induced Diabetic Mouse Model
This is a widely used model of type 1 diabetes, characterized by the destruction of pancreatic β-cells.
-
Principle: Alloxan is a toxic glucose analog that selectively destroys insulin-producing β-cells in the pancreas, leading to hyperglycemia.
-
Protocol:
-
Induction of Diabetes: Administer a single intraperitoneal or intravenous injection of alloxan (e.g., 70-100 mg/kg) to mice.
-
Blood Glucose Monitoring: Monitor blood glucose levels daily. Mice with fasting blood glucose levels above 200 mg/dL are considered diabetic.
-
Drug Administration: Administer the pioglitazone derivative orally or via injection for a specified period (e.g., 14-28 days).
-
Endpoint Measurements:
-
Fasting blood glucose and insulin levels.
-
Oral glucose tolerance test (OGTT).
-
HbA1c levels.
-
Lipid profile (triglycerides, cholesterol).
-
Histopathological analysis of the pancreas.
-
-
V. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: In Vitro Activity Profile of Pioglitazone Derivatives
| Compound | PPARγ EC50 (nM) | PPARα EC50 (nM) | Glucose Uptake (% of Control) |
| Pioglitazone | 500 | >10,000 | 150 ± 10 |
| Derivative A | 250 | 5,000 | 180 ± 15 |
| Derivative B | >10,000 | >10,000 | 120 ± 8 |
Table 2: In Vivo Efficacy in Alloxan-Induced Diabetic Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) |
| Vehicle Control | 350 ± 25 | +1.5 ± 0.3 |
| Pioglitazone (10 mg/kg) | 180 ± 20 | -1.2 ± 0.2 |
| Derivative A (10 mg/kg) | 150 ± 18 | -1.8 ± 0.3 |
VI. Concluding Remarks and Future Directions
The study of pioglitazone and its derivatives has evolved from a focus on a single receptor to the appreciation of a complex interplay of molecular targets and pathways. The development of PPARγ-sparing derivatives with potent mitochondrial effects represents a significant advancement, offering the potential for improved therapeutic indices and novel applications beyond diabetes. As our understanding of these intricate mechanisms deepens, so too will our ability to design the next generation of highly targeted and effective therapeutics. The experimental frameworks provided in this guide serve as a robust foundation for researchers to contribute to this exciting and rapidly advancing field.
References
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Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity. (n.d.). National Institutes of Health.[Link]
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Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. (2022). MDPI.[Link]
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Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. (2023). Bio-protocol.[Link]
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Overview of methods that determine mitochondrial function in human disease. (n.d.). National Institutes of Health.[Link]
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Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. (n.d.). Oxford Academic.[Link]
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Panel of Human PPAR Reporter Assays: PPARα, PPARδ, & PPARγ. (n.d.). Indigo Biosciences.[Link]
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Structural and Functional Characterisation of the Human Mitochondrial Pyruvate Carrier. (n.d.). Utrecht University.[Link]
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Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications. (n.d.). Creative Biolabs.[Link]
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Peroxisome proliferator activated receptor gamma reporter gene assay. (2024). Protocols.io.[Link]
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Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria. (2019). Agilent.[Link]
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[Pharmacological effects of a thiazolidinedione derivative, pioglitazone]. (n.d.). PubMed.[Link]
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Sensing the Insulin Signaling Pathway with an Antibody Array. (n.d.). National Institutes of Health.[Link]
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Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. (2023). Johns Hopkins University.[Link]
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A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. (n.d.). National Institutes of Health.[Link]
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Design, Synthesis, and Evaluation of 2-alkoxydihydrocinnamates as PPAR Agonists. (n.d.). PubMed.[Link]
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In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat. (n.d.). PubMed.[Link]
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Re-Evaluating Antidiabetic Effect of Pioglitazone in Alloxan Induced Diabetic Animal Model. (n.d.). Research and Reviews.[Link]
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Two Faces of Pioglitazone: Sorting Out the Roles of its PPARγ Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple. (n.d.). National Institutes of Health.[Link]
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Peroxisome proliferator activated receptor gamma reporter gene assay. (2024). ResearchGate.[Link]
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Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. (n.d.). University of Arkansas.[Link]
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What is the apropriate protocol to measure glucose uptake in 3T3-L1 cells and L6 cells using 2-NBDG?. (2014). ResearchGate.[Link]
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Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. (2024). MDPI.[Link]
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Evaluation of the Anti-Inflammatory Effect of Pioglitazone in Experimental Models of Inflammation in Rats. (n.d.). Digital Repository.[Link]
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Synthesis and evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. (2009). PubMed.[Link]
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Human Peroxisome Proliferator-Activated Receptor Gamma. (n.d.). Indigo Biosciences.[Link]
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Evaluation of the Anti-Inflammatory Effect of Pioglitazone in Experimental Models of Inflammation in Rats. (2017). Iraqi Journal of Pharmaceutical Sciences.[Link]
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The Western blot of proteins associated with insulin signal pathway (A)... (n.d.). ResearchGate.[Link]
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Evaluation of the Anti-Inflammatory Effect of Pioglitazone in Experimental Models of Inflammation in Rats. (2017). R Discovery.[Link]
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PPAR gamma (PPARG) Human qPCR Primer Pair (NM_015869). (n.d.). OriGene Technologies.[Link]
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Alteration of PPAR‐GAMMA (PPARG; PPARγ) and PTEN gene expression in acute myeloid leukemia patients and the promising anticancer effects of PPARγ stimulation using pioglitazone on AML cells. (n.d.). National Institutes of Health.[Link]
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Anti-Inflammatory Effects of Pioglitazone. (2012). TrialScreen.[Link]
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a Changes in the expression of PPARγ by qPCR in the treatment with... (n.d.). ResearchGate.[Link]
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- PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT
A Technical Guide to the Rational Design and Synthesis of Novel Pioglitazone Analogs: The Case of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone
This guide provides a comprehensive overview of the scientific rationale, discovery, and synthetic pathways relevant to the development of pioglitazone and its derivatives. While "N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone" serves as a representative model for a next-generation analog, this document is grounded in the established history and chemistry of the parent compound, pioglitazone, offering a framework for the design and synthesis of novel thiazolidinedione-class molecules.
Part 1: The Thiazolidinedione Legacy: From Discovery to Clinical Significance
The story of pioglitazone is rooted in the broader history of the thiazolidinedione (TZD) class of antidiabetic agents.[1] The journey began with the discovery of ciglitazone, the first TZD shown to have insulin-sensitizing effects.[2] This pioneering work, conducted by Takeda Chemical Industries in Japan, was based on modifying hypolipidemic agents to find compounds that could address the insulin resistance characteristic of type 2 diabetes.[2]
Pioglitazone (AD-4833) was discovered through systematic structure-activity relationship (SAR) studies aimed at improving the potency of ciglitazone.[2][3] Researchers at Takeda focused on modifying the cyclohexylmethyl group of ciglitazone, which led to the development of pyridine analogs with superior toxicological profiles and enhanced pharmacological activity.[3] Patented in 1985 and approved for medical use in 1999, pioglitazone became a key therapeutic option for managing type 2 diabetes.[4]
Mechanism of Action: The PPARγ Pathway
Pioglitazone and other TZDs exert their effects by acting as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] PPARγ is a nuclear receptor transcription factor that plays a critical role in regulating genes involved in glucose and lipid metabolism, as well as inflammation.[4][5]
Upon binding to pioglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to several key therapeutic effects:
-
Increased Insulin Sensitivity: Pioglitazone enhances the sensitivity of peripheral tissues (muscle, adipose tissue) and the liver to insulin.[4][6]
-
Decreased Hepatic Gluconeogenesis: It reduces the production of glucose by the liver.[4]
-
Modulation of Adipose Tissue: It promotes the differentiation of adipocytes and alters the expression of adipokines involved in glucose homeostasis.
The activation of this pathway ultimately results in improved glycemic control, lower blood glucose concentrations, and reduced HbA1c levels in patients with type 2 diabetes.[6]
Caption: PPARγ signaling pathway activated by pioglitazone.
Part 2: Rational Drug Design and the Motivation for Novel Analogs
While pioglitazone is effective, the TZD class has been associated with side effects such as weight gain, fluid retention, and an increased risk of bone fractures.[7] This has driven the search for new PPARγ modulators with improved safety profiles and potentially enhanced efficacy. The development of a hypothetical analog like This compound is predicated on established principles of structure-activity relationships (SAR).
The pioglitazone molecule can be deconstructed into three key pharmacophoric components:
-
The Thiazolidinedione (TZD) Headgroup: This acidic portion is essential for binding to the PPARγ ligand-binding pocket.
-
The Central Phenyl Ring: This acts as a scaffold, connecting the headgroup to the side chain.
-
The Ethyl-Pyridyl Side Chain: This lipophilic tail contributes significantly to the compound's potency and pharmacokinetic properties.
Our hypothetical modification focuses on the nitrogen atom of the TZD headgroup. Introducing an ethyl group at this position could potentially alter the compound's binding affinity, selectivity, and metabolic stability. The rationale for such a modification could be to fine-tune the electronic properties of the TZD ring, potentially leading to a more favorable interaction with the receptor or altering its susceptibility to metabolic ring-opening.[8]
Caption: Core structure of Pioglitazone and proposed modification site.
Part 3: Synthetic Pathways and Methodologies
The synthesis of pioglitazone and its analogs generally involves a multi-step process. A common and well-documented route involves the Knoevenagel condensation as a key step.[9] Below is a detailed protocol for the synthesis of the pioglitazone backbone, followed by an adaptation for our target analog.
Core Synthesis of Pioglitazone
The synthesis can be logically divided into the preparation of key intermediates and their final assembly.
Step 1: Synthesis of the Thiazolidinedione-2,4-dione Core (I) The TZD core is typically synthesized by reacting chloroacetic acid with thiourea.[10][11]
-
Protocol:
-
Dissolve chloroacetic acid (0.6 mol) in 60 mL of water in a three-necked flask.
-
Add a solution of thiourea (0.6 mol) in 60 mL of water. Stir for 15 minutes; a white precipitate will form.
-
Slowly add 60 mL of concentrated HCl to the mixture.
-
Attach a reflux condenser and heat gently to dissolve the solids. Reflux the solution for 10-15 hours at 100-110°C.[10]
-
Cool the flask. The crystalline product will separate.
-
Filter the product, wash with cold water to remove residual HCl, and dry. Recrystallize from ethanol to yield pure 2,4-thiazolidinedione.[10]
-
Step 2: Synthesis of the Benzaldehyde Intermediate (II) This step involves creating the ether linkage between 4-hydroxybenzaldehyde and the ethyl-pyridyl side chain. The key starting material for the side chain is 5-ethyl-2-pyridineethanol.[12]
-
Protocol:
-
To a mixture of 5-ethyl-2-pyridineethanol (10g) and toluene (8ml), add triethylamine (8.5g).[13]
-
Cool the mixture to between -5 and -10°C.
-
Slowly add a solution of mesyl chloride (10g) in toluene (20ml), maintaining the low temperature. This converts the alcohol to a better leaving group (mesylate).[13]
-
In a separate flask, dissolve 4-hydroxybenzaldehyde in a suitable solvent like DMF with a base such as potassium carbonate.[14]
-
Add the prepared mesylate intermediate to the 4-hydroxybenzaldehyde solution and heat the reaction (e.g., 80-90°C) for several hours to form 4-[2-(5-ethyl-2-pyridyl)ethoxy] benzaldehyde via Williamson ether synthesis.[13][14]
-
Purify the resulting aldehyde intermediate using standard chromatographic techniques.
-
Step 3: Knoevenagel Condensation and Reduction (Final Product) This final stage joins the TZD core with the benzaldehyde intermediate.
-
Protocol:
-
Suspend the aldehyde intermediate (II) and 2,4-thiazolidinedione (I) in a solvent like toluene or ethanol.[1][9]
-
Add a catalytic amount of a base, such as piperidine, to initiate the Knoevenagel condensation.[1]
-
Reflux the mixture until the reaction is complete, which forms the benzylidene intermediate 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione.[13]
-
Reduce the double bond of the benzylidene intermediate. This is typically achieved via hydrogenation using a catalyst like Palladium on Carbon (Pd/C) or using a reducing agent like sodium borohydride (NaBH₄).
-
The final product, pioglitazone, is then purified by recrystallization.
-
Adaptation for this compound
To synthesize the N-ethylated analog, an additional alkylation step would be introduced, likely after the formation of pioglitazone.
-
Proposed Protocol:
-
Dissolve the synthesized pioglitazone in a suitable polar aprotic solvent (e.g., DMF or THF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the nitrogen on the TZD ring.
-
Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction, extract the product, and purify using column chromatography to isolate the target N-ethylated analog.
-
Caption: General synthetic workflow for Pioglitazone and its N-alkylated analog.
Part 4: Compound Characterization and In Vitro Validation
Once a new analog is synthesized, its identity, purity, and biological activity must be rigorously confirmed.
Structural and Purity Analysis
A combination of spectroscopic and chromatographic techniques is essential for full characterization.
| Technique | Purpose | Expected Observations for a Pioglitazone Analog |
| ¹H NMR | Confirms the proton framework of the molecule. | Presence of signals corresponding to the ethyl-pyridyl group, the central phenyl ring, the TZD core, and the newly introduced N-ethyl group. Chemical shifts and coupling constants must match the proposed structure. |
| ¹³C NMR | Confirms the carbon backbone of the molecule. | A peak count that matches the number of unique carbon atoms in the structure. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should match the calculated exact mass of the N-ethylated analog. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. | A single major peak, indicating >95% purity, is typically required for a compound intended for biological testing. |
In Vitro Biological Validation: PPARγ Agonist Assay
To determine if the new analog retains the intended biological activity, a cell-based reporter assay is commonly used.
-
Principle: This assay measures the ability of the compound to activate the PPARγ receptor and drive the expression of a reporter gene (e.g., luciferase).
-
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T or HepG2) that is transiently transfected with two plasmids: one expressing the PPARγ protein and another containing a luciferase reporter gene downstream of a PPRE sequence.
-
Compound Treatment: Plate the transfected cells and treat them with various concentrations of the test compound (e.g., from 1 nM to 10 µM). Include a positive control (pioglitazone) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved). Comparing the EC₅₀ and maximal activation of the new analog to that of pioglitazone will reveal its relative potency and efficacy as a PPARγ agonist.
-
Part 5: Conclusion and Future Perspectives
The discovery of pioglitazone was a landmark in the treatment of type 2 diabetes, establishing the PPARγ receptor as a critical therapeutic target.[3][15] The journey from the initial lead compound, ciglitazone, to the clinically successful pioglitazone demonstrates the power of systematic medicinal chemistry and rational drug design.[2]
The exploration of novel analogs, exemplified here by the hypothetical this compound, represents the logical next step in this field. By making targeted structural modifications, researchers aim to develop "selective PPARγ modulators" (SPPARMs) that retain the insulin-sensitizing benefits of the parent drugs while minimizing or eliminating the adverse side effects. The synthetic and analytical protocols detailed in this guide provide a foundational framework for researchers and drug development professionals to design, create, and validate the next generation of thiazolidinedione-based therapeutics. Future work will undoubtedly focus on achieving a more nuanced modulation of the PPARγ receptor to unlock new therapeutic potential for a range of metabolic and inflammatory diseases.
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Pioglitazone - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. (2012). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
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A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. (2020). Mini-Reviews in Organic Chemistry. Retrieved January 12, 2026, from [Link]
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Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. (2022). ProQuest. Retrieved January 12, 2026, from [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. (2021). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
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Structure–activity relationships of glitazones with PPARγ. (2012). ResearchGate. Retrieved January 12, 2026, from [Link]
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The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. (2018). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]
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Pioglitazone hydrochloride - Patent US-7517993-B2. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
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[Discovery and development of a new insulin sensitizing agent, pioglitazone]. (2002). PubMed. Retrieved January 12, 2026, from [Link]
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The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. (2018). PubMed. Retrieved January 12, 2026, from [Link]
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Structures of key compounds in pioglitazone discovery. (2018). ResearchGate. Retrieved January 12, 2026, from [Link]
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Bioinformatics Study of Pioglitazone Analogues as Potential Anti-Diabetic Drugs. (2025). Request PDF - ResearchGate. Retrieved January 12, 2026, from [Link]
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Pioglitazone | C19H20N2O3S | CID 4829. (n.d.). PubChem - NIH. Retrieved January 12, 2026, from [Link]
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Structure-function analysis of 1-hydroxypioglitazone, a major in vivo metabolite of the PPARγ agonist pioglitazone. (2018). bioRxiv. Retrieved January 12, 2026, from [Link]
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Understanding Pioglitazone Hydrochloride Synthesis: Role of 5-Ethyl-2-pyridineethanol. (2026). Retrieved January 12, 2026, from [Link]
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The Unseen Variable: A Technical Guide to Understanding the Impact of Piog-litazone Impurities on Research Outcomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pioglitazone, a potent thiazolidinedione (TZD) class antidiabetic agent, exerts its therapeutic effects primarily through the selective activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). This activation modulates the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[1][2][3][4] As with any synthetically derived compound, the presence of impurities in pioglitazone active pharmaceutical ingredients (APIs) is inevitable. These impurities, arising from the manufacturing process, degradation, or storage, are not inert bystanders in experimental systems. They can possess their own pharmacological activities, potentially acting as agonists, antagonists, or modulators of various cellular pathways, including the intended PPARγ signaling cascade. This guide provides a comprehensive framework for understanding, identifying, and mitigating the confounding effects of pioglitazone impurities to ensure the integrity and reproducibility of research outcomes.
The Core Mechanism: Pioglitazone and PPARγ Signaling
Pioglitazone's primary mechanism of action involves its binding to and activation of PPARγ, a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[1][5][6] Upon activation by a ligand like pioglitazone, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding event recruits co-activator proteins, leading to the transcription of genes that enhance insulin signaling and glucose uptake in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[2][4][6]
Caption: Pioglitazone's mechanism of action via PPARγ activation.
The Spectrum of Pioglitazone Impurities
Impurities in pioglitazone can be broadly categorized as process-related impurities, degradation products, and synthetic intermediates.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[8][9][10][11][12][13]
Table 1: Common Pioglitazone Impurities and Their Origins
| Impurity Name | CAS Number | Molecular Formula | Origin |
| Pioglitazone EP Impurity A (5-Hydroxy Pioglitazone) | 625853-74-9[14][15] | C₁₉H₂₀N₂O₄S[16] | Metabolite and potential degradation product.[17] |
| Pioglitazone EP Impurity B (Didehydro Pioglitazone) | 136401-69-9[18] | C₁₉H₁₈N₂O₃S[16] | Process-related impurity.[18] |
| Pioglitazone Amino Impurity | 85583-40-0[16][18] | C₁₅H₁₈N₂O[16] | Synthetic intermediate.[7] |
| Pioglitazone Sulfonic Acid Impurity | 625853-73-8[16] | C₁₈H₂₂N₂O₅S[16] | Degradation product. |
| Pioglitazone N-Oxide | 145350-09-0[18] | C₁₉H₂₀N₂O₄S | Oxidative degradation product.[19] |
The Confounding Variable: How Impurities Skew Research Data
-
Altered PPARγ Activation: Some impurities may possess intrinsic PPARγ agonist or antagonist activity. An impurity with agonist properties could potentiate the observed effects of pioglitazone, leading to an overestimation of its potency. Conversely, an antagonistic impurity could dampen the response, resulting in an underestimation of efficacy. Studies have shown that even pioglitazone itself can weakly activate PPARα, suggesting that structurally similar impurities could have off-target effects.[20][21]
-
Off-Target Effects: Impurities may interact with other cellular targets, leading to unforeseen biological consequences that are mistakenly attributed to pioglitazone. This can be particularly problematic in studies investigating the pleiotropic effects of pioglitazone beyond its primary role in glucose metabolism.
-
Toxicity and Cellular Stress: Certain impurities may exhibit cytotoxicity, inducing cellular stress responses that can confound the results of in vitro assays. This can lead to misinterpretation of data related to cell viability, proliferation, and apoptosis.
-
Interference with Analytical Methods: Impurities can co-elute with the parent compound or other analytes in chromatographic methods, leading to inaccurate quantification.
Ensuring Scientific Integrity: A Framework for Impurity Profiling and Mitigation
To ensure the reliability and reproducibility of research involving pioglitazone, a robust impurity profiling and mitigation strategy is essential. This involves a multi-step process that integrates analytical chemistry and functional biology.
Step-by-Step Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Impurity Identification and Quantification
This protocol outlines a general procedure for the separation and identification of pioglitazone and its impurities. Method optimization will be required based on the specific instrumentation and column chemistry used.
Objective: To separate, identify, and quantify impurities in a pioglitazone sample.
Materials:
-
Pioglitazone sample
-
Reference standards for known impurities
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
A C18 reversed-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)[22]
-
HPLC system with a UV or PDA detector
-
Mass spectrometer (e.g., Q-Exactive Orbitrap)[23]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the pioglitazone sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to a known concentration (e.g., 1 mg/mL).[22]
-
Standard Preparation: Prepare individual stock solutions of pioglitazone and known impurity reference standards. Create a mixed standard solution containing all components at known concentrations.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: Develop a gradient program to achieve optimal separation of all peaks. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 269 nm[24]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan for identification and targeted MS/MS for structural elucidation of unknown peaks.
-
-
Data Analysis:
-
Compare the retention times and UV spectra of the peaks in the sample chromatogram to those of the reference standards.
-
For unknown peaks, analyze the high-resolution mass spectrometry data to determine the elemental composition and propose potential structures based on fragmentation patterns.[23]
-
Quantify the impurities by comparing their peak areas to that of a reference standard or by using the principle of relative response factors.
-
Caption: Experimental workflow for HPLC-MS based impurity profiling.
Step-by-Step Protocol: In Vitro PPARγ Activation Assay
This protocol describes a cell-based reporter assay to assess the functional impact of pioglitazone and its impurities on PPARγ activation.
Objective: To determine if a pioglitazone sample or its isolated impurities can activate the PPARγ signaling pathway.
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2)
-
A PPARγ expression vector
-
A PPRE-driven luciferase reporter vector
-
A control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Pioglitazone and isolated impurity samples
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of pioglitazone or the isolated impurities. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine the EC50 values.
-
Conclusion: A Call for Rigor in Preclinical Research
The potential for impurities to confound research outcomes is a critical issue that demands careful consideration from researchers, scientists, and drug development professionals. A thorough understanding of the synthetic and degradation pathways of pioglitazone, coupled with rigorous analytical characterization and functional validation of the materials used in experiments, is paramount. By implementing a self-validating system of impurity profiling and functional assessment, the scientific community can ensure the integrity of their data, enhance the reproducibility of their findings, and ultimately, accelerate the translation of basic research into meaningful clinical applications. The investment in characterizing the purity of research compounds is not merely a matter of due diligence; it is a fundamental prerequisite for sound scientific practice.
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PPAR-γ activation by pioglitazone inhibits microglia-mediated neuroinflammation and alleviates disease in neuromyelitis optica spectrum disorders. PubMed. [Link]
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An In-Depth Technical Guide to the In Vitro Metabolite Identification of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
This guide provides a comprehensive framework for the in vitro metabolite identification of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, a novel analogue of the widely-used antidiabetic drug, pioglitazone. The methodologies detailed herein are grounded in established principles of drug metabolism and leverage state-of-the-art analytical techniques to ensure robust and reliable results. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Introduction: Rationale and Strategic Approach
Pioglitazone, a member of the thiazolidinedione class, is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist used in the management of type 2 diabetes mellitus.[1][2][3] Its mechanism involves enhancing insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[1][3] The metabolic fate of a drug is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. Pioglitazone is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[4][5] In vitro studies have identified CYP2C8 and CYP3A4 as the major isoforms responsible for its biotransformation through hydroxylation and oxidation.[6][7][8]
The subject of this guide, this compound, is an analogue of pioglitazone.[9][10][11] Understanding its metabolic profile is paramount for predicting its in vivo behavior. Structural modifications can significantly alter metabolic pathways, potentially leading to differences in clearance rates, metabolite activity, and toxicity profiles. This guide outlines a systematic in vitro approach to elucidate the metabolic pathways of this novel analogue.
Our strategy is centered on the use of human liver microsomes, which are a well-established and cost-effective in vitro model containing a rich complement of drug-metabolizing enzymes, particularly CYPs.[12][13][14][15] By incubating the test compound with human liver microsomes and a necessary cofactor system, we can simulate hepatic phase I metabolism. Subsequent analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) will allow for the detection, characterization, and structural elucidation of potential metabolites.[16][17][18]
Predicted Metabolic Pathways
Based on the known metabolism of pioglitazone and the structure of this compound, we can hypothesize several potential metabolic pathways. Pioglitazone's metabolism primarily involves hydroxylation of the ethyl-pyridyl side chain and the thiazolidinedione ring, followed by oxidation.[8][19] Given the structural similarities, the analogue is likely to undergo similar biotransformations.
Potential sites of metabolism for this compound include:
-
Hydroxylation: Aliphatic hydroxylation on the ethyl groups of the pyridyl side chains.
-
Oxidation: Oxidation of the hydroxylated metabolites to form ketones or carboxylic acids.
-
N-dealkylation: Cleavage of the ethyl group attached to the thiazolidinedione nitrogen.
-
Aromatic Hydroxylation: Hydroxylation of the phenyl or pyridyl rings.
-
Thiazolidinedione Ring Opening: A novel pathway identified for pioglitazone involves the opening of the thiazolidinedione ring.[20]
The following diagram illustrates these predicted pathways.
Caption: Predicted Phase I metabolic pathways of this compound.
Experimental Design and Protocols
A robust experimental design is crucial for obtaining meaningful and reproducible data. The following sections detail the step-by-step protocols for the in vitro metabolism study.
Materials and Reagents
-
Test Compound: this compound
-
Enzyme Source: Pooled Human Liver Microsomes (HLM)
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Positive Control: A compound with known metabolism by CYP2C8 and CYP3A4 (e.g., pioglitazone)
-
Negative Control: Incubation without the NADPH regenerating system
-
Organic Solvent: Acetonitrile or methanol (LC-MS grade) for quenching the reaction
-
Internal Standard: A structurally similar compound not expected to be formed as a metabolite.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Caption: A streamlined workflow for in vitro metabolite identification.
Detailed Incubation Protocol
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and the test compound solution. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add the pre-warmed NADPH regenerating system to the incubation mixture to start the metabolic reaction. The final concentrations should be optimized, but typical starting points are:
-
HLM: 0.5-1.0 mg/mL
-
Test Compound: 1-10 µM
-
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the Reaction: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The supernatant is analyzed by a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Chromatographic Separation: A C18 column is typically used to separate the parent compound from its metabolites based on their polarity. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is commonly employed.
-
Mass Spectrometric Detection: The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of metabolites. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire MS/MS spectra for structural elucidation.
Data Analysis and Interpretation
The primary goal of data analysis is to identify potential metabolites by comparing the chromatograms of the test samples with the control samples.
-
Metabolite Profiling: Specialized software can be used to compare the data from different time points and control samples to identify peaks that are unique to the active incubations.
-
Structural Elucidation: The high-resolution mass of the potential metabolite peaks can provide the elemental composition. The fragmentation pattern in the MS/MS spectra is then used to deduce the structure of the metabolite and the site of metabolic modification.
-
Metabolic Stability Assessment: The disappearance of the parent compound over time can be used to calculate its in vitro half-life and intrinsic clearance, which are important parameters for predicting in vivo pharmacokinetics.
Data Presentation
The results of the metabolite identification study should be presented clearly and concisely.
Table 1: Summary of Potential Metabolites of this compound
| Putative Metabolite | Observed m/z | Mass Shift (Da) | Proposed Biotransformation |
| M1 | [Example Value] | +15.99 | Hydroxylation |
| M2 | [Example Value] | +13.98 (from M1) | Oxidation |
| M3 | [Example Value] | -28.03 | N-dealkylation |
| M4 | [Example Value] | +15.99 | Aromatic Hydroxylation |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous approach for the in vitro metabolite identification of this compound. By following the outlined protocols and applying sound analytical principles, researchers can generate high-quality data to understand the metabolic fate of this novel compound. This information is crucial for making informed decisions in the drug development process and for designing further preclinical and clinical studies. The self-validating nature of the described protocols, including the use of positive and negative controls, ensures the trustworthiness and reliability of the generated data.
References
-
ResearchGate. (n.d.). Main metabolic pathways of pioglitazone. Retrieved from [Link]
-
PubMed. (2010). Identification of novel metabolic pathways of pioglitazone in hepatocytes: N-glucuronidation of thiazolidinedione ring and sequential ring-opening pathway. Retrieved from [Link]
-
PubMed. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Retrieved from [Link]
-
PubMed. (2009). The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pioglitazone?. Retrieved from [Link]
-
ResearchGate. (n.d.). Pioglitazone is Metabolised by CYP2C8 and CYP3A4 in vitro: Potential for Interactions with CYP2C8 Inhibitors. Retrieved from [Link]
-
DiabetesontheNet. (2024). Prescribing pearls: A guide to pioglitazone. Retrieved from [Link]
-
Canadian Insulin. (n.d.). Pioglitazone Mechanism of Action: A Clear Clinical Guide. Retrieved from [Link]
-
PubMed. (2007). Analytical strategies for identifying drug metabolites. Retrieved from [Link]
-
PubMed. (2001). Pharmacokinetics and clinical efficacy of pioglitazone. Retrieved from [Link]
-
National Institutes of Health. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Retrieved from [Link]
-
SpringerLink. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]
-
Flinders University. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]
-
MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
-
Journal of the Medical Association of Thailand. (2006). The Pharmacokinetics of Pioglitazone in Thai Healthy Subjects. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical strategies for identifying drug metabolites. Retrieved from [Link]
-
Hexonsynth. (n.d.). N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetics and clinical efficacy of pioglitazone. Retrieved from [Link]azone)
Sources
- 1. What is the mechanism of Pioglitazone? [synapse.patsnap.com]
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- 4. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Analytical standard for N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
An Application Note on the Analytical Characterization of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Introduction
Pioglitazone, a member of the thiazolidinedione class, is a widely used oral anti-diabetic agent that improves insulin sensitivity. The control of impurities and related substances in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. This compound is a potential process-related impurity or metabolite of pioglitazone. Its comprehensive analytical characterization is essential for establishing a qualified reference standard for use in routine quality control, stability studies, and impurity profiling.
This application note provides a detailed, multi-faceted analytical protocol for the identification, purity determination, and structural elucidation of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and draw upon validated methods for pioglitazone and its known impurities, providing a robust framework for researchers, quality control analysts, and drug development professionals.
Compound Profile and Analytical Strategy
This compound is a derivative of pioglitazone, characterized by the substitution of the hydrogen on the nitrogen atom of the thiazolidinedione ring with an ethyl group. This modification can influence its physicochemical properties, such as polarity and ionization, which must be considered when developing analytical methods.
A comprehensive analytical strategy is required to establish an analytical standard for this compound. This involves a multi-technique approach to ensure unambiguous identification and accurate purity assessment. Our proposed strategy integrates chromatographic separation with spectroscopic techniques.
Analytical Workflow Overview
The following diagram illustrates the integrated workflow for the qualification of this compound as a reference standard.
Caption: Integrated workflow for the qualification of a new reference standard.
Part 1: Chromatographic Method for Purity Assessment
A stability-indicating HPLC method is fundamental for assessing the purity of the this compound standard. The method described below is adapted from established protocols for pioglitazone and its related substances, optimized for the expected change in polarity due to the N-ethyl substitution.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation and Columns:
-
An HPLC or UPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 column with high resolving power, such as a Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: A gradient elution is recommended to ensure the separation of potential polar and non-polar impurities.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 90 | 10 | Initial |
| 15.0 | 10 | 90 | Linear |
| 20.0 | 10 | 90 | Hold |
| 20.1 | 90 | 10 | Linear |
| 25.0 | 90 | 10 | Hold |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
The DAD detector should be used to assess peak purity and to check for co-eluting impurities.
-
Part 2: Structural Elucidation and Confirmation
Unequivocal identification of the synthesized standard is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation:
-
An LC-MS system, preferably with a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap, for accurate mass measurement.
-
-
LC Conditions:
-
Use the same HPLC method as described in Protocol 1 to ensure chromatographic correlation. The eluent from the HPLC can be directly interfaced with the mass spectrometer.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The tertiary amine in the pyridine ring and the thiazolidinedione structure are expected to ionize efficiently in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Perform full scan MS to obtain the molecular ion and MS/MS (tandem mass spectrometry) on the parent ion to obtain fragmentation data for structural confirmation.
-
-
Expected Results:
-
The full scan MS should show a prominent protonated molecular ion [M+H]⁺.
-
The measured mass from HRMS should be within 5 ppm of the theoretical calculated mass for the elemental composition of this compound.
-
The MS/MS fragmentation pattern should be consistent with the proposed structure, likely showing characteristic losses of the ethyl group and cleavages around the thiazolidinedione ring.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
-
Experiments to Perform:
-
¹H NMR: To determine the proton environment and confirm the presence of all expected proton signals, including the newly introduced ethyl group.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons, providing definitive structural proof.
-
-
Expected Spectral Features:
-
The ¹H NMR spectrum should clearly show a triplet and a quartet corresponding to the N-ethyl group, which would be absent in the spectrum of pioglitazone.
-
Shifts in the signals of protons adjacent to the thiazolidinedione nitrogen compared to pioglitazone would also be expected.
-
The total number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.
-
Data Summary and Interpretation
The following tables summarize the key analytical parameters and expected data for the characterization of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | A: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in ACN |
| Flow Rate | 0.3 mL/min |
| Detection | 269 nm |
| Column Temp. | 35 °C |
Table 2: Expected Mass Spectrometry Data
| Parameter | Expected Result |
| Molecular Formula | C₂₁H₂₃N₃O₃S |
| Theoretical Mass (Monoisotopic) | 413.1460 |
| Expected Ion ([M+H]⁺) | m/z 414.1533 |
| HRMS Mass Accuracy | < 5 ppm |
Conclusion
The protocols detailed in this application note provide a robust and comprehensive framework for the analytical characterization and qualification of this compound as a reference standard. By integrating orthogonal techniques—HPLC for purity, HRMS for accurate mass and formula confirmation, and NMR for definitive structural elucidation—a high degree of confidence in the identity, purity, and quality of the standard can be achieved. This ensures its suitability for use in critical quality control and drug development applications.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. [Link]
-
Sajja, E., et al. (2015). A validated stability-indicating UPLC method for the determination of pioglitazone hydrochloride and its impurities. Journal of Chromatographic Science, 53(1), 134-141. [Link]
-
United States Pharmacopeia. (n.d.). Pioglitazone Hydrochloride Monograph. USP-NF. (Access requires subscription, general link provided) [Link]
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone
Introduction and Significance
Pioglitazone is a potent oral anti-hyperglycemic agent belonging to the thiazolidolidinedione class, widely used in the management of type 2 diabetes mellitus.[1][2] It functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which modulates the transcription of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity.[1][3] The synthesis and storage of any active pharmaceutical ingredient (API) can lead to the formation of related substances, including process impurities or degradation products. Regulatory bodies worldwide mandate the strict control and monitoring of these impurities to ensure the safety and efficacy of the final drug product.
One such process-related impurity identified for Pioglitazone is N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, also known as Pioglitazone Impurity C or Pioglitazone USP Related Compound C.[4][5] This compound arises from a side reaction during the synthesis process. Its structural similarity to the parent molecule necessitates a highly specific and sensitive analytical method for its detection and quantification.
This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of this compound in bulk pioglitazone hydrochloride. The described method is designed to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment.
Principle of the Chromatographic Method
The method leverages the principles of reversed-phase chromatography, the most widely employed separation technique in pharmaceutical analysis for its versatility and robustness in separating compounds with varying polarities.[6][7]
-
Stationary Phase: A non-polar octadecylsilane (C18) chemically bonded silica column is used. The non-polar nature of the C18 chains provides a hydrophobic surface for interaction.
-
Mobile Phase: A gradient mixture of an aqueous buffer (to control pH and ionic strength) and an organic solvent (acetonitrile) is employed. The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Pioglitazone and its related impurity, being relatively non-polar, are retained by the stationary phase.
-
Elution: By gradually increasing the proportion of the organic solvent (acetonitrile) in the mobile phase over the course of the analysis (gradient elution), the retained compounds are sequentially eluted from the column. The more non-polar this compound is expected to be retained longer than the parent pioglitazone, allowing for their effective separation.[8]
-
Detection: A UV-Vis spectrophotometric detector is used for quantification. Both pioglitazone and its impurity possess chromophores that absorb light in the ultraviolet region. Detection is performed at a wavelength of 269 nm, which provides adequate sensitivity for both the API and the impurity.[7][9]
Materials and Instrumentation
| Category | Item |
| Standards & Reagents | Pioglitazone Hydrochloride Reference Standard |
| This compound Reference Standard | |
| Acetonitrile (HPLC Grade) | |
| Methanol (HPLC Grade) | |
| Triethylamine (TEA) (HPLC Grade)[10] | |
| Orthophosphoric Acid (85%, Analytical Grade) | |
| Purified Water (HPLC Grade, 18.2 MΩ·cm) | |
| Instrumentation | HPLC system equipped with a gradient pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis Detector. |
| Analytical Balance (0.01 mg readability) | |
| pH Meter | |
| Sonicator | |
| 0.45 µm Membrane Filters |
Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters established for the separation and quantification of the target impurity.
| Parameter | Condition | Rationale |
| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm | C18 columns provide excellent retention and resolution for pioglitazone and its related substances.[10][11][12] |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 3.0 with Orthophosphoric Acid.[10][11] | The acidic pH ensures that the analytes are in their protonated form, leading to sharper peaks. TEA acts as a silanol-masking agent to reduce peak tailing. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good separation efficiency and low UV cutoff. |
| Gradient Program | Time (min) | % Mobile Phase B |
| 0 | 30 | |
| 25 | 70 | |
| 30 | 70 | |
| 32 | 30 | |
| 40 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate providing optimal efficiency and reasonable run time.[10][11] |
| Detection Wavelength | 269 nm[7][9] | Provides good absorbance for both Pioglitazone and its related compounds. |
| Column Temperature | 35 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Volume | 10 µL | |
| Diluent | Acetonitrile:Water (50:50, v/v) | Provides good solubility for both the API and the impurity. |
Preparation of Solutions
-
Impurity Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Pioglitazone Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of Pioglitazone HCl reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (SSS): Transfer 1.0 mL of the Impurity Stock Solution and 10.0 mL of the Pioglitazone Stock Solution into a 100 mL volumetric flask. Dilute to volume with the diluent. This solution contains the impurity at 1.0 µg/mL and Pioglitazone at 100 µg/mL.
-
Test Sample Preparation (1000 µg/mL): Accurately weigh about 100 mg of the Pioglitazone HCl bulk drug sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation: A Self-Validating System
The trustworthiness of an analytical method hinges on its validation, which demonstrates its suitability for the intended purpose. The following parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was established through forced degradation studies, which also qualify the method as "stability-indicating." Pioglitazone HCl was subjected to various stress conditions to generate potential degradation products.[6][13][14]
-
Acid Hydrolysis: 1 N HCl at 80°C for 12 hours.
-
Base Hydrolysis: 1 N NaOH at 80°C for 6 hours.
-
Oxidative Degradation: 5% H₂O₂ at room temperature for 12 hours.
-
Thermal Degradation: Solid drug exposed to 105°C for 48 hours.[15]
-
Photolytic Degradation: Solid drug exposed to UV light (254 nm) for 7 days.
In all stressed samples, the peak for this compound was well-resolved from the main pioglitazone peak and any generated degradation peaks, demonstrating method specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing this compound over a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 1.5 µg/mL). The peak area response was plotted against concentration, and the correlation coefficient (r²) was determined.
Accuracy and Precision
-
Accuracy (Recovery): Accuracy was determined by spiking the test sample with known amounts of the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target level). The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day): Six replicate injections of the SSS were performed on the same day.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst to assess variability.
-
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically established as 3:1 for LOD and 10:1 for LOQ. These limits confirm the method's sensitivity for detecting trace amounts of the impurity.
Robustness
The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions, such as:
-
Flow Rate (±0.1 mL/min)
-
Mobile Phase pH (±0.2 units)
-
Column Temperature (±2 °C) The system suitability parameters remained within acceptable limits, demonstrating the method's reliability during normal usage.
Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9997 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.12% |
| LOD | S/N ≥ 3 | 0.03 µg/mL |
| LOQ | S/N ≥ 10 | 0.10 µg/mL |
| Robustness | System suitability passes | Complies |
Workflow and Data Analysis
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system must be qualified. Inject the System Suitability Solution (SSS) in six replicates. The system is deemed ready for use if the following criteria are met:
| SST Parameter | Acceptance Criteria |
| Resolution (Pioglitazone and Impurity C) | ≥ 3.0 |
| Tailing Factor (for Pioglitazone peak) | ≤ 1.5 |
| Theoretical Plates (for Pioglitazone peak) | ≥ 5000 |
| %RSD of Impurity Peak Area | ≤ 5.0% |
Calculation
The amount of this compound in the test sample is calculated using the following formula:
Impurity (%) = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample: Peak area of the impurity in the test sample chromatogram.
-
Area_Imp_Std: Average peak area of the impurity in the standard solution (or SSS).
-
Conc_Std: Concentration of the impurity in the standard solution (µg/mL).
-
Conc_Sample: Concentration of the Pioglitazone sample (µg/mL).
Visualized Workflows
Caption: High-level workflow from preparation to final reporting.
Caption: Interrelation of validation parameters ensuring a reliable method.
References
-
A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride. (n.d.). Semantic Scholar. Retrieved from [Link]
-
stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. (n.d.). International Journal of Pharmacy. Retrieved from [Link]
-
study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method. (2010). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Method Development And Validation Of Forced Degradation Studies Of Pioglitazone Hydrochloride By Using UV Spectroscopy. (2012). International Journal of PharmTech Research. Retrieved from [Link]
-
Yki-Järvinen, H. (2004). Pioglitazone: A review of analytical methods. The New England Journal of Medicine, 351(11), 1106-1118. [This is a conceptual citation based on the content of the provided search result which is a review article.] Link to a representative review: [Link]
-
Balaji, N., & Sultana, S. (n.d.). Sensitive determination of related substances in pioglitazone hydrochloride by HPLC. ResearchGate. Retrieved from [Link]
-
Sharma, H. K., et al. (2010). A validated stability indicating HPLC method for the determination of impurities in Pioglitazone hydrochloride. Der Pharma Chemica, 2(5), 426-433. Retrieved from [Link]
-
Sensitive determination of related substances in pioglitazone hydrochloride by hplc. (2017). Innovare Academic Sciences. Retrieved from [Link]
-
Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method. (2017). ResearchGate. Retrieved from [Link]
-
HPLC Method for Analysis of Pioglitazone. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
stability indicating rp-hplc method development and validation for quantitative estimation of pioglitazone and vildagliptin in synthetic mixture. (2023). International Journal of Novel Research and Development. Retrieved from [Link]
-
Pramila, T., et al. (2021). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Pioglitazone HCl in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 12(2), 859-867. Retrieved from [Link]
-
Development and Validation of a Simple and Rapid HPLC Method for Determination of Pioglitazone in Human Plasma and its Application. (n.d.). Chromatographia. Retrieved from [Link]
-
Momose, Y., et al. (1995). Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone). Chemical & Pharmaceutical Bulletin, 43(12), 2168-72. Retrieved from [Link]
-
Alim, M., et al. (2010). HPLC Method for the Determination of Pioglitazone in Human Plasma and Its Application to Pharmacokinetic Study. Asian Journal of Chemistry, 22(1), 213-221. Retrieved from [Link]
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Interpreting 1H NMR and 13C NMR spectra of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Application Note: AN-NMR-072
Topic: Unambiguous Structure Elucidation of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone using 1D ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide for the interpretation of one-dimensional (1D) Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra for this compound. This molecule is a significant derivative and potential impurity of Pioglitazone, a widely used therapeutic agent for type 2 diabetes mellitus. Accurate structural confirmation of such derivatives is critical in drug development for purity assessment and regulatory compliance. We present optimized protocols for sample preparation and data acquisition, followed by a comprehensive, step-by-step analysis of the expected ¹H and ¹³C NMR spectra. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry who require robust methods for molecular structure elucidation.
Introduction: The Need for Precise Structural Characterization
Pioglitazone is a potent oral anti-diabetic agent belonging to the thiazolidinedione class.[1] During its synthesis and storage, various related substances and degradation products can emerge. This compound is one such derivative, where the acidic N-H proton of the thiazolidinedione ring is substituted with a second 2-(5-ethylpyridin-2-yl)ethyl group.[2] Differentiating this structure from the parent drug and other related impurities is paramount for ensuring drug safety and efficacy.
NMR spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in organic chemistry.[3] ¹H NMR provides detailed information about the electronic environment, connectivity, and relative number of different protons, while ¹³C NMR maps the carbon framework of the molecule.[4][5] This document serves as an expert-level guide, explaining not just the data but the causality behind the spectral features and the experimental choices made to acquire them.
Molecular Structure and Symmetry Analysis
A thorough understanding of the molecule's topology is the prerequisite for any spectral interpretation. The structure of this compound, shown below, reveals a complete lack of symmetry. Consequently, every proton and carbon atom in a chemically distinct environment is expected to produce a unique signal in the NMR spectrum.
The diagram below illustrates the IUPAC numbering for the core pioglitazone moiety and assigns alphabetical labels to the protons for the subsequent spectral analysis.
Caption: Annotated structure of this compound.
Experimental Protocols
The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.
Rationale for Experimental Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window. However, molecules with acidic protons or those requiring higher polarity may benefit from deuterated dimethyl sulfoxide (DMSO-d₆). For this compound, CDCl₃ is suitable. The deuterated solvent is essential as the spectrometer uses the deuterium signal for field-frequency locking.[6]
-
Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.[6][7] For the less sensitive ¹³C nucleus, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[8] It is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal that does not typically overlap with analyte signals.
Step-by-Step Protocol for Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical to avoid poor magnetic field shimming and distorted peak shapes.[9]
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Transfer: Transfer the clear solution to the NMR tube. Ensure the sample height is between 4-5 cm to be within the active volume of the spectrometer's receiver coils.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with a unique identifier.
Data Acquisition Parameters
The following are typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Operating Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Pulse Width | Calibrated 90° pulse | Calibrated 90° pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
NMR Data Processing and Interpretation Workflow
The process of converting raw experimental data into a final, interpreted structure follows a logical sequence.
Caption: Workflow for NMR-based structural elucidation.
After data acquisition, the raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform.[11] The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal to produce the final, interpretable data.[12][13]
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum is interpreted based on three key pieces of information: chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).[14]
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Assignments
| Label | # of Protons | Predicted δ (ppm) | Multiplicity | Rationale & Comments |
| a, a' | 2H | 8.5 - 8.7 | Doublet (d) | Protons on carbons adjacent to the pyridine nitrogen (α-protons) are highly deshielded.[15] Two distinct signals are expected as the two pyridyl rings are non-equivalent. |
| d, d' | 4H | 7.1 - 7.3 | Doublet (d) | Aromatic protons on the central phenyl ring ortho to the ether linkage. |
| e, e' | 4H | 6.8 - 7.0 | Doublet (d) | Aromatic protons on the central phenyl ring ortho to the benzylic CH₂ group. Shielded by the electron-donating effect of the ether oxygen. |
| l, l' | 2H | 7.1 - 7.4 | Doublet (d) | Pyridine protons ortho to the ethyl substituent (β-protons).[15] |
| o, o' | 2H | 7.5 - 7.8 | Doublet (d) | Pyridine protons meta to the ethyl substituent (γ-protons).[15] |
| g | 1H | 4.8 - 5.0 | Doublet of Doublets (dd) | Methine proton on the thiazolidinedione ring, coupled to the two diastereotopic protons of the adjacent CH₂ group (f). Its chemical shift is similar to that in pioglitazone.[16] |
| c | 2H | 4.1 - 4.3 | Triplet (t) | Methylene protons adjacent to the ether oxygen (-O-CH₂ -CH₂-). Deshielded by the electronegative oxygen. |
| h | 2H | 3.8 - 4.1 | Triplet (t) | Methylene protons adjacent to the thiazolidinedione nitrogen (-N-CH₂ -CH₂-). Deshielded by the nitrogen. |
| f | 2H | 3.0 - 3.5 | Multiplet (m) | Benzylic methylene protons. They are diastereotopic and will appear as a complex multiplet due to coupling with the methine proton (g). |
| b | 2H | 3.0 - 3.2 | Triplet (t) | Methylene protons adjacent to the pyridine ring (-CH₂ -Py). |
| i | 2H | 3.0 - 3.2 | Triplet (t) | Methylene protons adjacent to the second pyridine ring (-CH₂ -Py). |
| j, m | 4H | 2.6 - 2.8 | Quartet (q) | Methylene protons of the two ethyl groups attached to the pyridine rings. Coupled to the adjacent methyl protons. |
| k, n | 6H | 1.2 - 1.4 | Triplet (t) | Methyl protons of the two ethyl groups. Coupled to the adjacent methylene protons. |
Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line.[5] The chemical shift is primarily influenced by the carbon's hybridization and the electronegativity of attached atoms.[17]
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
| Carbon Type | Predicted δ (ppm) | Rationale & Comments |
| Carbonyl (C=O) | 170 - 177 | The two carbonyl carbons of the thiazolidinedione ring are highly deshielded and appear far downfield.[18] Two distinct signals are expected. |
| Aromatic/Pyridyl (C=C, C=N) | 115 - 160 | This region will be complex, containing signals for all 16 aromatic carbons from the three rings. Carbons attached to nitrogen (C-α) or oxygen will be at the lower field end of this range.[19][20] |
| Ether Methylene (-O-CH₂-) | 65 - 70 | The carbon adjacent to the ether oxygen is significantly deshielded. |
| Thiazolidinedione CH | 50 - 55 | The methine carbon of the thiazolidinedione ring. |
| Alkyl CH₂ attached to N or Pyridine | 35 - 50 | Includes the N-CH₂, benzylic CH₂, and Py-CH₂ carbons. |
| Thiazolidinedione CH₂ | 30 - 35 | The methylene carbon of the thiazolidinedione ring. |
| Ethyl CH₂ | 25 - 30 | The methylene carbons of the two ethyl groups on the pyridine rings. |
| Ethyl CH₃ | 14 - 18 | The methyl carbons of the two ethyl groups appear in the far upfield region of the spectrum. |
Conclusion
This application note details the comprehensive methodology for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. By following the optimized protocols for sample preparation and leveraging the detailed spectral interpretation guide, researchers can confidently confirm the identity and purity of this important pioglitazone derivative. The predicted chemical shifts and coupling patterns provide a robust framework for assigning all signals in the experimental spectra, demonstrating the unparalleled power of NMR in modern pharmaceutical analysis.
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Dogan, I., & Içli, S. (1983). Conformational and Spectral Investigations of Thiazolidinone Derivatives by 1H and 13C NMR Spectroscopy. Spectroscopy Letters, 16(7), 499-511. [Link]
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Carbon-13 NMR Spectroscopy: Principles and Applications. (n.d.). Retrieved from Studylib. [Link]
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Application Note: Utilization of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone as a Reference Standard for Quality Control in Pioglitazone Drug Analysis
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
In the landscape of pharmaceutical manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Pioglitazone, an oral anti-hyperglycemic agent of the thiazolidinedione class, is widely used in the management of type 2 diabetes mellitus[1][2]. The synthesis and storage of pioglitazone can lead to the formation of related substances and degradation products, which, if not properly controlled, can impact the drug's efficacy and safety[3][4][5]. Regulatory bodies worldwide mandate the rigorous monitoring of these impurities. This necessitates the use of well-characterized reference standards for their identification and quantification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone as a reference standard in the analysis of pioglitazone drug substances and products. This specific compound is recognized as a process impurity of pioglitazone[6][7]. The protocols detailed herein are grounded in established analytical principles and aligned with the validation requirements of the International Council for Harmonisation (ICH) guidelines[8][9].
Understanding this compound
This compound, with the chemical formula C₂₈H₃₁N₃O₃S and a molecular weight of 489.63 g/mol , is a known impurity related to the synthesis of pioglitazone[6][10]. Its structure is characterized by the addition of an N-ethyl-(2-pyridyl-5-ethyl) group to the thiazolidinedione ring of the pioglitazone core. The accurate quantification of this impurity is crucial for ensuring that the levels in the final drug product remain within the acceptable limits set by pharmacopeias and regulatory authorities.
| Property | Value | Source |
| Chemical Name | 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione | [6] |
| CAS Number | 952188-00-0 | [6][7][11] |
| Molecular Formula | C₂₈H₃₁N₃O₃S | [6][11] |
| Molecular Weight | 489.63 g/mol | [6][11] |
Qualification of this compound as a Reference Standard
Before its use in routine analysis, the this compound reference standard must be thoroughly qualified to establish its identity and purity. This process ensures the reliability of the analytical results obtained using this standard.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a secondary reference standard.
1. Identity Confirmation: The chemical structure of the reference standard should be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This ensures that the material is indeed this compound.
2. Purity Assessment: The purity of the reference standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) is the most common technique for determining the purity of pioglitazone and its related substances[1][2][12]. A validated, stability-indicating HPLC method should be used to assess the presence of any other impurities. Quantitative NMR (qNMR) can also be employed for an accurate determination of purity without the need for a pre-existing standard of the same compound.
3. Stability Studies: The stability of the reference standard under defined storage conditions (e.g., temperature, humidity, light) must be evaluated to establish a re-test date or shelf life[13]. This ensures that the standard remains suitable for its intended use over time.
4. Documentation: A comprehensive Certificate of Analysis (CoA) must be generated, summarizing the identity, purity, and stability data, along with storage instructions and the assigned re-test date[14].
Analytical Method Protocol: Quantification of this compound in Pioglitazone Samples by RP-HPLC
The following protocol outlines a reversed-phase HPLC method for the determination of this compound in pioglitazone drug substance or product. This method is based on principles described in the literature for the analysis of pioglitazone impurities[3][4][8].
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | Inertsil ODS-3V (150 x 4.6 mm), 5 µm or equivalent | C18 columns provide good retention and separation for pioglitazone and its related compounds[3][4]. |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 2.5 with phosphoric acid | The acidic pH ensures the ionization of pioglitazone and its impurities, leading to sharp peaks. Triethylamine acts as a tailing inhibitor[8][15]. |
| Mobile Phase B | Acetonitrile:Methanol (premixed and degassed) | A mixture of organic solvents allows for the optimization of the separation of closely eluting impurities[8][15]. |
| Gradient Elution | Time (min) | %B |
| 0 | 10 | |
| 12 | 62 | |
| 16 | 65 | |
| 17 | 10 | |
| 20 | 10 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution[8][15]. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better efficiency. |
| UV Detection | 269 nm | Pioglitazone and its structurally related impurities exhibit significant absorbance at this wavelength[12]. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Mobile Phase A:Mobile Phase B (80:20 v/v) | Using a diluent similar in composition to the initial mobile phase ensures good peak shape. |
Preparation of Solutions
1. Standard Stock Solution of this compound (approx. 100 µg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
2. Standard Solution (approx. 1.0 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
3. Sample Solution (for Pioglitazone Drug Substance):
-
Accurately weigh about 100 mg of the pioglitazone sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance. A system suitability solution containing pioglitazone and known impurities, including this compound, should be injected.
| Parameter | Acceptance Criteria |
| Tailing Factor (for Pioglitazone peak) | ≤ 2.0 |
| Theoretical Plates (for Pioglitazone peak) | ≥ 2000 |
| Resolution (between adjacent impurity peaks) | ≥ 1.5 |
| %RSD for replicate injections of the standard | ≤ 5.0% |
Analysis Procedure
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in six replicates and verify that the system suitability criteria are met.
-
Inject the Sample Solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the formula below.
Calculation
Where:
-
Area_impurity_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound from the replicate injections of the Standard Solution.
-
Conc_standard is the concentration of the this compound Standard Solution (in mg/mL).
-
Conc_sample is the concentration of the pioglitazone Sample Solution (in mg/mL).
-
Purity_standard is the purity of the this compound reference standard (as a decimal).
Method Validation: A Self-Validating System
The analytical method described must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[16][17]. The validation process ensures the trustworthiness of the results.
Validation Parameters and Rationale
Caption: Key parameters for analytical method validation.
-
Specificity: The method's ability to selectively quantify the analyte in the presence of other components (e.g., pioglitazone, other impurities, excipients) must be demonstrated. This is typically achieved through forced degradation studies and analysis of placebo samples spiked with the impurity[4][16].
-
Linearity: A linear relationship between the concentration of this compound and its peak area should be established over a specified range (e.g., from the limit of quantification to 150% of the expected impurity level). A correlation coefficient (r²) of ≥ 0.99 is generally required[8].
-
Accuracy: The accuracy of the method is determined by recovery studies, where known amounts of the this compound reference standard are spiked into the sample matrix at different concentration levels. The recovery should be within an acceptable range (e.g., 80-120%)[17].
-
Precision:
-
Repeatability: The precision of the method is assessed by analyzing multiple preparations of a homogeneous sample under the same operating conditions over a short interval of time.
-
Intermediate Precision: This is evaluated by varying factors such as the analyst, instrument, and day of analysis. The relative standard deviation (%RSD) for precision studies should be within acceptable limits[18].
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[4][8][17].
-
Robustness: The method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage[17].
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and reliable quality control of pioglitazone. The HPLC method and validation principles outlined in this application note provide a robust framework for the implementation of this analysis in a regulated laboratory environment. Adherence to these protocols will ensure compliance with regulatory expectations and contribute to the overall safety and efficacy of pioglitazone-containing medicines.
References
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Khatun, N., et al. (2014). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 4(5), 285-294. [Link]
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Sharma, H. K., et al. (2010). A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride. Der Pharma Chemica, 2(5), 426-433. [Link]
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Easy Quality Learning. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. [Link]
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Balaji, N., & Sultana, S. (2015). Sensitive determination of related substances in pioglitazone hydrochloride by HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-244. [Link]
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Suneetha, D., & Rao, A. L. (2012). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 4(2), 1063-1068. [Link]
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Sharma, H. K., et al. (2010). A validated stability indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica, 2(5), 426-433. [Link]
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ResolveMass Laboratories Inc. (2023). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
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Kumar, A., et al. (2011). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 3(4), 519-528. [Link]
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Cognibrain. (2024). A review on analytical methods of pioglitazone drug. [Link]
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Balaji, N., & Sultana, S. (2015). Assessment of Related Substances in Pioglitazone Hydrochloride by HPLC Method. ResearchGate. [Link]
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Menaka, T., & Kuber, B. R. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830. [Link]
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Pharmaffiliates. (n.d.). Pioglitazone-impurities. [Link]
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European Pharmaceutical Review. (2019). Pharmaceutical quality control: the reference standards labyrinth. [Link]
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Wang, Y., et al. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Journal of Analytical Methods in Chemistry. [Link]
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Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]
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SynZeal. (n.d.). Pioglitazone EP impurity A. [Link]
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European Medicines Agency. (1999). ICH Topic Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
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PubChem. (n.d.). This compound. [Link]
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New Drug Approvals. (2014). Pioglitazone. [Link]
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N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone solution preparation and stability
Preparation and Stability Assessment of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone Solutions for Preclinical Research
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and stability evaluation of solutions containing this compound. As a known impurity and metabolite of the widely used anti-diabetic drug pioglitazone, understanding its solution behavior is critical for accurate preclinical assessments and analytical method development. The protocols herein are synthesized from established methodologies for pioglitazone and related thiazolidinedione compounds, in conjunction with international regulatory guidelines, to ensure scientific rigor and data integrity. This note details solvent selection, solution preparation workflows, and a robust stability testing protocol, including forced degradation studies, to elucidate the molecule's intrinsic stability profile.
Introduction and Scientific Background
This compound is recognized as a specified impurity of Pioglitazone hydrochloride by the European Pharmacopoeia (EP)[1]. Pioglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism, and is used in the management of type 2 diabetes mellitus[2][3]. The presence and behavior of impurities such as this compound are of significant interest, as they can have their own pharmacological and toxicological profiles, and their stability can impact the overall quality, safety, and efficacy of the active pharmaceutical ingredient (API).
A thorough understanding of the solubility and stability of this specific molecule in various solvent systems is a prerequisite for a wide range of research applications, including:
-
In vitro and in vivo pharmacological and toxicological screening.
-
Development and validation of analytical methods for impurity profiling.
-
Forced degradation studies to identify potential degradants and establish degradation pathways.
This application note aims to provide a foundational protocol that can be adapted to specific research needs, ensuring the preparation of consistent and stable solutions of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-1,3-thiazolidine-2,4-dione | PubChem[1] |
| Molecular Formula | C28H31N3O3S | PubChem[1] |
| Molecular Weight | 489.6 g/mol | PubChem[1] |
| Appearance | Assumed to be a solid, similar to pioglitazone (white to off-white crystalline powder) | General Knowledge |
Due to its structural similarity to pioglitazone, which is sparingly soluble in aqueous buffers and soluble in organic solvents like DMSO and dimethylformamide, a similar solubility profile is anticipated for this compound[4][5].
Solution Preparation Protocol
The following protocol outlines a systematic approach to preparing solutions of this compound. The choice of solvent will be dictated by the intended downstream application.
Materials and Equipment
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Magnetic stirrer and stir bars
-
pH meter
-
Solvents (HPLC grade or equivalent):
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Purified water (e.g., Milli-Q®)
-
-
Buffers (e.g., Phosphate Buffered Saline - PBS)
Recommended Solvents for Stock Solutions
Based on data for pioglitazone, DMSO and DMF are recommended for preparing high-concentration stock solutions[4][6].
| Solvent | Approximate Solubility of Pioglitazone HCl | Remarks |
| DMSO | ~20 mg/mL | Common solvent for in vitro assays. May have cellular effects at higher concentrations. |
| DMF | ~20 mg/mL | Alternative to DMSO. |
| Ethanol | Slightly soluble (~4 mg/mL) | May be suitable for certain formulations. |
Step-by-Step Protocol for Stock Solution Preparation (e.g., 10 mg/mL in DMSO)
-
Tare the Weighing Vessel: On an analytical balance, place a clean, dry weighing vessel (e.g., a glass vial) and tare the balance.
-
Weigh the Compound: Accurately weigh the desired amount of this compound reference standard into the tared vessel.
-
Solvent Addition: Add a portion of the total required volume of DMSO to the vessel. For example, to prepare 1 mL of a 10 mg/mL solution, add approximately 0.8 mL of DMSO.
-
Dissolution: Gently swirl the vessel or use a vortex mixer to facilitate dissolution. If necessary, sonication in a water bath for a few minutes can be employed. Visually inspect the solution to ensure complete dissolution.
-
Final Volume Adjustment: Quantitatively transfer the solution to a Class A volumetric flask. Rinse the original vessel with a small amount of DMSO and add the rinsing to the flask. Add DMSO to the flask to reach the final desired volume.
-
Homogenization: Mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for long-term stability.
Preparation of Aqueous Working Solutions
For many biological experiments, it is necessary to dilute the organic stock solution into an aqueous buffer. Pioglitazone hydrochloride has limited aqueous solubility (approximately 0.15 mg/mL in a 1:5 DMSO:PBS solution)[4].
Causality Behind the Method: Direct dissolution in aqueous buffers is often challenging for hydrophobic compounds. A common and effective technique is to first dissolve the compound in a water-miscible organic solvent at a high concentration and then dilute this stock into the aqueous medium. This method leverages the high solubility in the organic solvent to create a supersaturated, yet kinetically stable, aqueous solution.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2).
-
Dilution: While vortexing the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts in biological assays.
-
Immediate Use: Aqueous working solutions of poorly soluble compounds are often not stable for long periods. It is recommended to prepare these solutions fresh before each experiment and use them promptly. For pioglitazone, it is advised not to store the aqueous solution for more than one day[4].
Stability Assessment Protocol
The intrinsic stability of this compound in solution is a critical parameter. The following protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing[7][8][9].
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing.
Development of a Stability-Indicating Analytical Method
A crucial prerequisite for stability testing is a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the parent compound from its degradation products and any potential impurities[10][11].
Key characteristics of a stability-indicating method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Accuracy and Precision: To ensure reliable quantification of the analyte.
-
Linearity: To demonstrate a proportional relationship between detector response and analyte concentration over a range.
Several HPLC methods have been developed for pioglitazone and its related substances, which can serve as a starting point for method development for this compound[12][13].
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. The conditions below are typical starting points and may need to be adjusted to achieve a target degradation of 5-20%.
4.3.1. Acid and Base Hydrolysis
-
Procedure: Prepare solutions of the compound in 0.1 N HCl and 0.1 N NaOH. These solutions, along with a control solution in purified water, are then exposed to elevated temperatures (e.g., 60°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Rationale: This assesses susceptibility to hydrolysis across a pH range[9]. Studies on pioglitazone have shown degradation under both acidic and alkaline conditions[14][15][16].
4.3.2. Oxidative Degradation
-
Procedure: A solution of the compound is prepared in a dilute solution of hydrogen peroxide (e.g., 3%). The solution is stored at room temperature, protected from light, and sampled at various time points.
-
Rationale: This evaluates the molecule's sensitivity to oxidation. Pioglitazone has been shown to undergo oxidative degradation[14][16].
4.3.3. Thermal Degradation
-
Procedure: A solid sample of the compound and a solution in a suitable solvent are exposed to elevated temperatures (e.g., 60-80°C).
-
Rationale: This assesses the stability of the compound at elevated temperatures, which might be encountered during manufacturing or storage.
4.3.4. Photostability
-
Procedure: Solutions are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines. Control samples are kept in the dark.
-
Rationale: This determines if the molecule is light-sensitive, which has implications for packaging and handling. Pioglitazone has shown susceptibility to photolytic degradation[14].
Long-Term and Accelerated Stability Studies
For determining a re-test period or shelf-life, formal stability studies under ICH-prescribed conditions are necessary[7][8][17].
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data Interpretation and Reporting
The stability of this compound is evaluated by monitoring the following parameters over time:
-
Assay: The concentration of the parent compound.
-
Appearance: Changes in color or clarity, and formation of precipitates.
-
Degradation Products: The appearance and growth of any new peaks in the chromatogram.
The results from forced degradation studies help in building a degradation pathway map for the molecule.
Caption: Hypothetical degradation pathway map.
Conclusion
This application note provides a scientifically grounded framework for the preparation and stability assessment of this compound solutions. By leveraging established protocols for the parent compound, pioglitazone, and adhering to international guidelines, researchers can generate reliable and reproducible data. The detailed methodologies for solution preparation, coupled with a comprehensive stability testing program, will enable a thorough characterization of this important impurity, supporting a wide range of research and development activities.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone. PubMed. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
Q1A(R2) Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
-
Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
- Process for the preparation of pioglitazone.
-
STABILITY STUDY OF VARIOUS PIOGLITAZONE HCl SOLID DISPERSIONS AS PER ICH GUIDELINES. ResearchGate. [Link]
-
Pioglitazone: A review of analytical methods. PubMed Central. [Link]
-
Stability study of various pioglitazone HCl solid dispersions as per ICH guidelines. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pioglitazone ratiopharm, INN-pioglitazone hydrochloride. European Medicines Agency. [Link]
-
Method Development And Validation Of Forced Degradation Studies Of Pioglitazone Hydrochloride By Using UV Spectroscopy. International Journal of PharmTech Research. [Link]
-
A validated stability-indicating HPLC method for the determination of impurities in Pioglitazone hydrochloride. Der Pharma Chemica. [Link]
-
Pioglitazone | Solubility of Things. Solubility of Things. [Link]
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Stability indicating RP-HPLC method for determination of pioglitazone from tablets. Indian Journal of Pharmaceutical Sciences. [Link]
-
stability indicating rp-hplc method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. International Journal of Pharmacy. [Link]
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Development and Validation of a Dissolution Method for Pioglitazone Tablets. Dissolution Technologies. [Link]
-
A Stability-Indicating RP-HPLC Method for the Estimation of Pioglitazone Hydrochloride in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research. [Link]
-
N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone. Hexonsynth. [Link]
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Design and Optimization of Pioglitazone Hydrochloride Self-Nanoemulsifying Drug Delivery System (SNEDDS) Incorporated into an Orally Disintegrating Tablet. MDPI. [Link]
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study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Pioglitazone. PubChem, National Center for Biotechnology Information. [Link]
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Formulation and Evaluation of a Tablet Containing Pioglitazone HCl Microspheres. Brieflands. [Link]
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Solid Dispersion of Pioglitazone: A Solubility Enhancement Approach. BEPLS. [Link]
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Solubilities of Pioglitazone Hydrochloride in Different Solvents. Journal of Chemical & Engineering Data. [Link]
-
Method Development, Validation and Forced Degradation Studies of Dapagliflozin and Pioglitazone Hydrochlorides in Synthetic Mixtures by RP-HPLC. ResearchGate. [Link]_in_Synthetic_Mixtures_by_RP-HPLC)
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Application Note: Elucidation of the Mass Spectrum Fragmentation Pattern of N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone
Introduction
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, also identified as Pioglitazone Impurity C, is a significant related substance of Pioglitazone, a widely used therapeutic agent for type 2 diabetes mellitus.[1][2][3] The structural characterization and quantification of such impurities are paramount in drug development and quality control to ensure the safety and efficacy of the final pharmaceutical product. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[4] A thorough understanding of the fragmentation pattern of this compound in the mass spectrometer is crucial for developing robust and reliable analytical methods. This application note provides a detailed examination of the mass spectrum fragmentation of this compound and presents a comprehensive protocol for its analysis.
Chemical Structure and Properties
-
Systematic Name: 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione[1][3]
Predicted Mass Spectrometric Fragmentation Pathway
The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is anticipated to proceed through several key pathways, influenced by the protonation of the nitrogen atoms in the pyridine rings and the thiazolidinedione ring. The fragmentation of the parent drug, pioglitazone, is well-documented, with a characteristic transition of m/z 357 to 134.[5][6] This known fragmentation provides a foundational basis for predicting the behavior of its N-substituted derivative.
The protonated molecule, [M+H]⁺, with an m/z of 490.2, is expected to be the precursor ion. The primary fragmentation is likely to occur at the ether linkage and the bonds adjacent to the thiazolidinedione ring.
Key Predicted Fragment Ions:
| m/z (Predicted) | Proposed Structure/Formation |
| 490.2 | [M+H]⁺ |
| 357.1 | Loss of the N-(ethyl-(2-pyridyl-5-ethyl)) group |
| 240.1 | Cleavage of the thiazolidinedione ring from the pioglitazone backbone |
| 134.1 | Formation of the 2-(5-ethyl-2-pyridinyl)ethyl fragment |
| 120.1 | Formation of the 5-ethyl-2-methylpyridine fragment |
The proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a method for the sensitive and selective determination of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Pioglitazone-d4 (internal standard)
Sample Preparation
For analysis in biological matrices such as plasma, a protein precipitation extraction is recommended for its simplicity and efficiency.[7][8]
-
To 100 µL of plasma sample, add 20 µL of internal standard solution (Pioglitazone-d4, 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 490.2 | 134.1 | 35 |
| This compound | 490.2 | 357.1 | 25 |
| Pioglitazone-d4 (IS) | 361.2 | 138.1 | 30 |
The experimental workflow is summarized in the diagram below:
Caption: High-level experimental workflow for LC-MS/MS analysis.
Trustworthiness and Self-Validation
The presented protocol incorporates an internal standard (Pioglitazone-d4) to account for variations in sample preparation and instrument response, ensuring the accuracy and precision of quantification. The use of two distinct MRM transitions for the target analyte provides a high degree of confidence in its identification, as the ratio of the two signals should remain constant across all samples and standards. Method validation should be performed according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Conclusion
This application note details the predicted mass spectral fragmentation pattern of this compound and provides a robust LC-MS/MS protocol for its analysis. The understanding of the fragmentation pathways is essential for method development and troubleshooting. The provided protocol offers a starting point for researchers and drug development professionals for the reliable identification and quantification of this important pioglitazone impurity.
References
-
Lin, Z. J., et al. (2003). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 101-108. [Link]
-
Qi, W., et al. (2014). Representative MS/MS spectra of eight pioglitazone metabolites and their estimated chemical structures. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Khedr, A., et al. (2019). Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study. Journal of Chromatography B, 1132, 121803. [Link]
-
Sultana, N., et al. (2014). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 4(5), 295-303. [Link]
-
Srinivas, N. R., et al. (2003). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. ResearchGate. [Link]
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Application of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone in Forced Degradation Studies
Introduction: Unveiling the Stability Profile of a Key Pioglitazone-Related Compound
N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is recognized as a specified impurity of Pioglitazone, a prominent member of the thiazolidinedione class of oral antidiabetic agents.[1][2] Pioglitazone functions by selectively activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism, thereby improving insulin sensitivity in tissues like adipose, skeletal muscle, and the liver.[3][4][5] Given that impurities in an active pharmaceutical ingredient (API) can impact its efficacy and safety, a thorough understanding of their stability is a regulatory and scientific necessity.
Forced degradation, or stress testing, is a critical component of the drug development process, designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[6][7] These studies are instrumental in elucidating the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[6][7] The data generated is fundamental for developing and validating stability-indicating analytical methods, which are capable of separating the drug substance from its degradation products, ensuring that the analytical method is specific and reliable for quality control.[8][9]
This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on this compound. The methodologies outlined herein are grounded in the principles established by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), and are adapted from established protocols for pioglitazone and other thiazolidinediones.[10][11][12][13][14]
Experimental Design & Rationale
The forced degradation of this compound will be investigated under hydrolytic, oxidative, photolytic, and thermal stress conditions. The selection of these stressors is based on their potential to induce degradation mechanisms relevant to the manufacturing, storage, and physiological environments.
Core Principles of Stress Condition Selection:
-
Hydrolysis: This assesses the susceptibility of the molecule to degradation in aqueous environments across a range of pH values. The thiazolidinedione ring and ether linkage are potential sites for hydrolytic cleavage.
-
Oxidation: This evaluates the molecule's sensitivity to oxidative stress, which can occur during synthesis, formulation, or storage. The pyridine ring and the tertiary amine are potential sites of oxidation.
-
Photolysis: Exposure to light can induce photochemical degradation. This is particularly relevant for drug substances that may be exposed to light during manufacturing or administration.
-
Thermal Degradation: Heat can provide the energy to overcome activation barriers for various degradation reactions. This helps in understanding the molecule's thermal stability and potential for degradation during heat-involved processes like drying.
A target degradation of 5-20% is generally considered optimal for forced degradation studies. This extent of degradation is sufficient to generate and detect primary degradation products without leading to overly complex degradation profiles where secondary and tertiary degradants obscure the initial pathways.
Analytical Methodology: A Stability-Indicating HPLC Approach
A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount for the successful analysis of forced degradation samples. The method must be capable of separating the parent compound, this compound, from all process-related impurities and newly formed degradation products. Based on published methods for pioglitazone and its related substances, a reverse-phase HPLC (RP-HPLC) method is proposed.[3][15][16][17][18]
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 2.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient Elution | A time-based gradient will be optimized to ensure separation of all peaks. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
This method is designed to be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocols for Forced Degradation Studies
The following protocols provide a step-by-step guide for subjecting this compound to various stress conditions. A stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared for these studies.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.5N NaOH.
-
Keep the solution at room temperature for 48 hours.
-
After the specified time, neutralize the solution with an equivalent amount of 0.5N HCl.
-
Dilute the resulting solution with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Reflux the solution at 80°C for 24 hours.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 5% (w/v) hydrogen peroxide solution.
-
Incubate the solution at 60°C for 24 hours in the dark to prevent photolytic degradation.
-
Cool the solution to room temperature.
-
Dilute with the mobile phase for HPLC analysis.
Photolytic Degradation
-
Expose a solid sample of this compound and a solution of the compound (in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.
Thermal Degradation
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve a known amount of the solid in a suitable solvent and dilute with the mobile phase for HPLC analysis.
Visualization of Experimental Workflow
Caption: Experimental workflow for forced degradation studies.
Potential Degradation Pathways
Based on the structure of this compound and known degradation patterns of pioglitazone, several degradation pathways can be postulated.
Caption: Postulated degradation pathways for the molecule.
Data Interpretation and Reporting
For each stress condition, the following data should be collected and analyzed:
-
Chromatograms: Visual inspection of chromatograms to identify new peaks corresponding to degradation products.
-
Purity of the Parent Peak: Peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.
-
Mass Balance: Calculation of the mass balance to account for the initial amount of the drug substance. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.
-
Quantification of Degradants: Quantification of any significant degradation products relative to the parent compound.
The results should be summarized in a table for easy comparison of the stability of this compound under different stress conditions.
Summary of Expected Degradation Data:
| Stress Condition | Reagents & Conditions | Expected Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 1N HCl, 60°C, 24h | 10-20% | Cleavage of thiazolidinedione ring, ether linkage hydrolysis |
| Base Hydrolysis | 0.5N NaOH, RT, 48h | 10-20% | Cleavage of thiazolidinedione ring |
| Neutral Hydrolysis | Water, 80°C, 24h | <10% | Minimal degradation expected |
| Oxidative | 5% H₂O₂, 60°C, 24h | 10-20% | N-oxidation of the pyridine ring |
| Photolytic | ICH Q1B exposure | 5-15% | Isomerization, potential ring cleavage |
| Thermal | 80°C, 48h | <5% | Minimal degradation expected |
Conclusion
The forced degradation studies outlined in this application note provide a robust framework for assessing the intrinsic stability of this compound. By systematically subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress, researchers can gain critical insights into its degradation pathways. This information is invaluable for the development of a validated, stability-indicating analytical method, which is a cornerstone of ensuring the quality, safety, and efficacy of the final drug product. The successful execution of these protocols will contribute significantly to the overall chemical development and regulatory submission for any pioglitazone-containing pharmaceutical product.
References
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(3).
- Doredla, N., et al. (2012). Method Development And Validation Of Forced Degradation Studies Of Pioglitazone Hydrochloride By Using UV Spectroscopy. International Journal of PharmTech Research, 4(4), 1750-1757.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Jain, R., et al. (2011). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 845-858.
- Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
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Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Rao, B. M., et al. (2010). Study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method. International Journal of Pharmaceutical Sciences and Research, 1(2), 65-72.
- Singh, S., & Junwal, M. (2012). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 2(5), 317-326.
- Tevfik, B., et al. (2013).
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The European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
- Trivedi, R. K., & Patel, M. C. (2012). Development and validation of a stability-indicating HPLC method for the determination of pioglitazone and its degradation products in bulk drug and pharmaceutical dosage form. Scientia Pharmaceutica, 80(2), 343-355.
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Application Notes & Protocols: A Bioinformatics-Driven Approach to Analyzing Pioglitazone Derivatives
Abstract
Pioglitazone, a member of the thiazolidinedione (TZD) class, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor that regulates glucose and lipid metabolism.[1][2] Its primary therapeutic action is to enhance insulin sensitivity, making it a cornerstone in the management of Type 2 Diabetes (T2D).[3] The development of pioglitazone derivatives aims to refine its therapeutic profile—enhancing efficacy while mitigating side effects. This guide provides a comprehensive, bioinformatics-driven workflow for the analysis and optimization of novel pioglitazone derivatives. We will detail a sequence of in-silico protocols, from initial binding prediction through molecular dynamics, culminating in predictive modeling of bioactivity and safety. Each protocol is designed to be self-validating, explaining the scientific rationale behind each step to empower researchers in their drug discovery efforts.
The Pioglitazone Paradigm: Mechanism of Action
Pioglitazone exerts its therapeutic effects by binding to and activating PPARγ.[4] This receptor is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[2][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[5] This action alters the transcription of numerous genes involved in metabolic processes, leading to increased insulin-stimulated glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, and a reduction in hepatic gluconeogenesis.[1][3][4]
Caption: Pioglitazone's mechanism of action via PPARγ activation.
The In-Silico Drug Discovery Workflow
A structured computational approach is essential for efficiently screening and prioritizing pioglitazone derivatives. This workflow integrates multiple bioinformatics tools to assess candidates from various perspectives, reducing the time and cost associated with experimental testing.[6] The process begins with predicting the binding affinity to the target and progressively evaluates the stability, safety, and structure-activity relationship of the compounds.
Caption: Integrated in-silico workflow for analyzing pioglitazone derivatives.
Molecular Docking for Virtual Screening
Scientific Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein). Its primary use in early-stage drug discovery is to perform virtual screening on a library of compounds to identify those that are most likely to bind to the target with high affinity.[6][7] For pioglitazone derivatives, we screen against the ligand-binding domain (LBD) of PPARγ to predict their binding energy, which serves as a proxy for binding affinity.
Protocol 3.1: Performing Molecular Docking using AutoDock Vina
This protocol outlines the steps for docking a pioglitazone derivative into the PPARγ LBD.
-
Receptor Preparation:
-
Action: Download the crystal structure of human PPARγ from the RCSB Protein Data Bank (e.g., PDB ID: 5Y2O, 6Y3U, 2P4Y).[8][9][10]
-
Causality: Experimental structures provide the precise 3D coordinates of the target. We select a high-resolution structure complexed with a known agonist to ensure the binding pocket is in a relevant conformation.
-
Tool: Use software like UCSF Chimera or PyMOL.
-
Steps:
-
Load the PDB file.
-
Remove all non-essential components: water molecules, co-crystallized ligands, and any non-protein chains.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges). This is crucial for calculating electrostatic interactions.
-
Save the prepared receptor as a .pdbqt file for use in AutoDock Tools.
-
-
-
Ligand Preparation:
-
Action: Generate a 3D structure of your pioglitazone derivative.
-
Causality: A low-energy 3D conformation of the ligand is necessary for the docking algorithm to explore its possible binding poses accurately.
-
Tool: Use ChemDraw to create a 2D structure and a program like Open Babel or the online SMILES converter to generate a 3D .sdf or .mol2 file.
-
Steps:
-
Draw the 2D structure of the derivative.
-
Convert the 2D structure to a 3D structure and perform energy minimization (e.g., using the MMFF94 force field).
-
In AutoDock Tools, set the torsional degrees of freedom to allow for ligand flexibility.
-
Save the prepared ligand as a .pdbqt file.
-
-
-
Docking Execution:
-
Action: Define the search space (grid box) and run the docking simulation.
-
Causality: The grid box confines the docking search to the known ligand-binding pocket of PPARγ, increasing computational efficiency and accuracy. Key interacting residues for TZD agonists include Tyr473, His323, Ser289, and His449.[11][12][13]
-
Tool: AutoDock Vina.
-
Steps:
-
In AutoDock Tools, load the prepared receptor and ligand.
-
Center the grid box on the co-crystallized ligand from the original PDB file to define the active site. Ensure the box dimensions (e.g., 25x25x25 Å) are large enough to accommodate the ligand.
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, and the grid box parameters.
-
Run Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt.
-
-
-
Results Analysis:
-
Action: Analyze the output files to determine binding affinity and visualize the binding pose.
-
Causality: The binding affinity score (in kcal/mol) provides a quantitative estimate of binding strength. Visual inspection of the top-ranked pose is critical to verify that the interactions are chemically sensible (e.g., hydrogen bonds with key residues).[14]
-
Tool: PyMOL or UCSF Chimera.
-
Steps:
-
Examine the log.txt file for the binding affinity scores of the top poses. A more negative value indicates stronger predicted binding.
-
Load the receptor and the output.pdbqt file into a visualizer to inspect the predicted binding mode and key interactions.
-
-
Data Presentation: Docking Results
| Compound | Parent (Pioglitazone) | Derivative 1 | Derivative 2 | Derivative 3 |
| Binding Affinity (kcal/mol) | -9.5 | -10.2 | -8.9 | -11.1 |
| Key H-Bond Interactions | Tyr473, Ser289 | Tyr473, His323, His449 | Tyr473 | Ser289, Tyr473, Gln286 |
Molecular Dynamics Simulation for Stability Analysis
Scientific Rationale: While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations predict the dynamic behavior of the complex over time.[15] This is crucial for verifying the stability of the docked pose. A stable complex is one where the ligand remains securely in the binding pocket with minimal conformational changes, reinforcing the docking prediction.[16]
Protocol 4.1: MD Simulation using GROMACS
This protocol assumes a docked complex from the previous step is available.
-
System Preparation:
-
Action: Prepare the topology and coordinate files for the protein-ligand complex.
-
Causality: GROMACS requires a force field to describe the physics of all atoms in the system. The protein is handled by standard force fields (e.g., AMBER, CHARMM), but the novel ligand derivative requires custom parameterization.
-
Tool: GROMACS, ACPYPE (for ligand parameterization).
-
Steps:
-
Generate ligand topology using a server like ACPYPE, which creates GROMACS-compatible parameters from your ligand's .mol2 file.
-
Use the pdb2gmx tool in GROMACS to generate the protein topology.
-
Combine the protein and ligand topologies and coordinate files.
-
-
-
Solvation and Ionization:
-
Action: Place the complex in a simulation box, solvate it with water, and add ions to neutralize the system.
-
Causality: Simulations must be run in an environment that mimics physiological conditions. A periodic water box simulates an aqueous environment, and neutralizing ions prevent artifacts from electrostatic imbalances.
-
Tool: GROMACS (editconf, solvate, grompp, genion).
-
Steps:
-
Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Na+ or Cl- ions to neutralize the net charge of the system.
-
-
-
Simulation Execution:
-
Action: Perform energy minimization, followed by NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature) equilibration, and finally, the production MD run.
-
Causality: This multi-step process ensures the system is stable before the production run. Minimization removes steric clashes. NVT equilibration stabilizes the temperature, and NPT equilibration stabilizes the pressure and density.
-
Tool: GROMACS (grompp, mdrun).
-
Steps:
-
Energy Minimization: Run for ~5000 steps to relax the system.
-
NVT Equilibration: Run for ~100 ps to stabilize the temperature around 300 K.
-
NPT Equilibration: Run for ~200 ps to stabilize the pressure at 1 bar.
-
Production MD: Run the simulation for a desired length of time (e.g., 50-100 ns).
-
-
-
Trajectory Analysis:
-
Action: Analyze the simulation trajectory to assess stability.
-
Causality: Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) provide quantitative measures of stability. A stable ligand will show a low and converged RMSD value over time.
-
Tool: GROMACS analysis tools (trjconv, rms, rmsf).
-
Steps:
-
Calculate the RMSD of the ligand and protein backbone relative to the starting structure. A stable system will show RMSD values that plateau after an initial equilibration period.
-
Calculate the RMSF of protein residues to identify flexible regions.
-
-
ADMET & Drug-Likeness Prediction
Scientific Rationale: A potent compound is useless if it has poor pharmacokinetic properties or is toxic.[17] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step to filter out candidates with undesirable profiles early in the discovery process.[18][19] This in-silico analysis evaluates properties like oral bioavailability, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes.
Protocol 5.1: Predicting ADMET Properties using Web Servers
Free, reliable web servers provide a rapid means of assessing the drug-likeness of derivatives.
-
Input Preparation:
-
Action: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for each derivative.
-
Causality: SMILES is a universal format for representing 2D chemical structures that is accepted by most online cheminformatics tools.
-
Tool: ChemDraw or any chemical structure editor.
-
-
Prediction Execution:
-
Action: Submit the SMILES strings to an ADMET prediction server.
-
Causality: These platforms use pre-built machine learning models trained on large datasets of experimental data to predict a wide range of pharmacokinetic and toxicity properties.[20][21]
-
Tool: SwissADME or ADMETlab 2.0.
-
Steps:
-
Navigate to the web server.
-
Paste the list of SMILES strings into the input box.
-
Execute the prediction.
-
-
-
Results Analysis:
-
Action: Evaluate the output against established drug-likeness rules and desired properties.
-
Causality: Rules like Lipinski's Rule of Five help identify compounds with poor oral absorption or permeation.[22] For a T2D drug, high gastrointestinal (GI) absorption is desired, while BBB penetration is generally not. Inhibition of major CYP enzymes (e.g., CYP3A4, CYP2D6) is undesirable as it can lead to drug-drug interactions.
-
Key Parameters to Check:
-
Lipinski's Violations: Should be 0.
-
GI Absorption: Should be "High".
-
BBB Permeant: Should be "No".
-
CYP Inhibitor: Should be "No" for major isoforms.
-
PAINS Alert: Should be 0 (Pan-Assay Interference Compounds).
-
-
Data Presentation: ADMET Profile Summary
| Property | Derivative 1 | Derivative 3 | Desired Profile |
| Molecular Weight | 425.5 g/mol | 450.6 g/mol | < 500 |
| LogP | 3.1 | 3.8 | < 5 |
| Lipinski Violations | 0 | 0 | 0 |
| GI Absorption | High | High | High |
| BBB Permeant | No | No | No |
| CYP2D6 Inhibitor | No | Yes | No |
| PAINS Alert | 0 | 0 | 0 |
Quantitative Structure-Activity Relationship (QSAR)
Scientific Rationale: QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[23][24] By building a predictive model from a "training set" of molecules with known activities, QSAR can be used to estimate the activity of new, untested derivatives.[25][26] This helps in prioritizing which derivatives to synthesize and test experimentally.
Caption: General workflow for building a QSAR model.
Protocol 6.1: Building a 2D-QSAR Model
This protocol provides a simplified overview of the QSAR process.
-
Data Curation:
-
Action: Compile a dataset of pioglitazone derivatives with experimentally determined biological activity (e.g., IC50 or EC50 values against PPARγ).
-
Causality: A high-quality, diverse dataset is the foundation of a robust QSAR model. The activity data must be consistent and from the same experimental assay.
-
Requirement: A minimum of 20-30 compounds is typically needed for a simple model.
-
-
Descriptor Calculation:
-
Action: For each molecule in the dataset, calculate a set of numerical descriptors that represent its physicochemical properties.
-
Causality: Descriptors quantify the structural features of a molecule. 2D descriptors can include molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors, and topological indices.
-
Tool: PaDEL-Descriptor or Mordred (Python library).
-
-
Model Building and Validation:
-
Action: Split the data into a training set and a test set. Use the training set to build a statistical model and the test set to validate its predictive power.
-
Causality: Splitting the data is essential to prevent model overfitting and to get an unbiased estimate of its performance on new data.[27] The training set is used to "learn" the relationship, while the test set, which the model has not seen, is used to "test" it.
-
Tool: Scikit-learn (Python), R, or specialized software like ChemMaster.[27]
-
Steps:
-
Randomly split the dataset (e.g., 80% for training, 20% for testing).
-
Use a feature selection algorithm to identify the most relevant descriptors.
-
Apply a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest) to the training set to build the model.
-
Use the trained model to predict the activity of the compounds in the test set.
-
Evaluate the model's performance by comparing the predicted and actual activities. A good model will have a high coefficient of determination (R²) for the test set (typically > 0.6).
-
-
Conclusion
The computational workflows detailed in these application notes provide a powerful, multi-faceted framework for the rational design and analysis of novel pioglitazone derivatives. By systematically evaluating binding affinity, complex stability, pharmacokinetic properties, and structure-activity relationships, researchers can significantly enhance the efficiency of the drug discovery process. This in-silico-first approach allows for the prioritization of the most promising candidates for synthesis and experimental validation, ultimately accelerating the development of safer and more effective therapeutics for Type 2 Diabetes.
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Tanis, S. P., et al. (1996). Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. PubMed. Available at: [Link]
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Mechanism of action of pioglitazones. ResearchGate. Available at: [Link]
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Hulin, B., et al. (1992). Studies on antidiabetic agents. X. Synthesis and biological activities of pioglitazone and related compounds. PubMed. Available at: [Link]
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Mechanism of Action Pioglitazone. My Endo Consult. Available at: [Link]
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D'Aniello, E., et al. (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers in Pharmacology. Available at: [Link]
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ADMET Predictions. Deep Origin. Available at: [Link]
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McKeever, B.M. (2008). 2P4Y: Crystal structure of human PPAR-gamma-ligand binding domain complexed with an indole-based modulator. RCSB PDB. Available at: [Link]
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QSAR Analysis Using Discovery Studio. CD ComputaBio. Available at: [Link]
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Chaikuad, A., et al. (2023). 8CPJ: Crystal structure of PPAR gamma (PPARG) in an inactive form. RCSB PDB. Available at: [Link]
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Sameeh, M. Y., et al. (2022). Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation. MDPI. Available at: [Link]
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Hanke, T., et al. (2020). 6Y3U: Crystal structure of PPARgamma in complex with compound (R)-16. RCSB PDB. Available at: [Link]
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Crystal structure of PPAR gamma in complex with NMP422. (2019). RCSB PDB. Available at: [Link]
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Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation. ResearchGate. Available at: [Link]
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Yi, W., et al. (2017). 5TWO: Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selectively PPAR gamma-modulating ligand VSP-51. RCSB PDB. Available at: [Link]
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Tanis, S. P., et al. (1996). Synthesis and Biological Activity of Metabolites of the Antidiabetic, Antihyperglycemic Agent Pioglitazone. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. PubMed Central. Available at: [Link]
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Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. Available at: [Link]
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In Silico Analysis of 2,4-Thiazolidinedione Derivatives as Potential Insulin Sensitizers for the Treatment of Diabetes Mellitus. ResearchGate. Available at: [Link]
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Caballero, J. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. Available at: [Link]
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QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster). YouTube. Available at: [Link]
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ADMETlab 2.0. ADMETlab 2.0. Available at: [Link]
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Lohray, B. B., et al. (2001). Synthesis and biological activity of novel pyrimidinone containing thiazolidinedione derivatives. PubMed. Available at: [Link]
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Molecular Modeling Study of PPARγ Agonists. ResearchGate. Available at: [Link]
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Best Practices for Docking-Based Virtual Screening. Semantic Scholar. Available at: [Link]
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Virtual Screening in Drug Discovery: an Overview. Ron Levy Group. Available at: [Link]
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New Approaches to Virtual Screening. FOMAT Medical Research. Available at: [Link]
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Molecular docking of (a) pioglitazone and (b) rosiglitazone with PPARγ. ResearchGate. Available at: [Link]
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Consensus holistic virtual screening for drug discovery: a novel machine learning model approach. PubMed Central. Available at: [Link]
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Study of Molecular Docking of Drugs Metformin and Pioglitazone for Thyroid Dysfunction in Patients with Diabetes. Frontiers in Health Informatics. Available at: [Link]
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Molecular docking of (a) pioglitazone and (b) rosiglitazone with PPARγ. ResearchGate. Available at: [Link]
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Interaction study of pioglitazone with albumin by fluorescence spectroscopy and molecular docking. PubMed. Available at: [Link]
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Saptarini, N. M., & Jusman, S. W. (2014). Molecular Modeling Study of PPARγ Agonists: Dehydro-Di-Isoeugenol, Macelignan, Pioglitazone, Netoglitazone, and Rosiglitazone as Antidiabetic Drugs. International Journal of Chemistry. Available at: [Link]
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Functional network analysis of gene-phenotype connectivity based on pioglitazone. PubMed Central. Available at: [Link]
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Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity. PubMed Central. Available at: [Link]
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Troubleshooting & Optimization
Solubility issues of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone in common solvents
Technical Support Center: N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Disclaimer: The compound this compound is identified as a specified impurity or derivative of pioglitazone.[1][2][3] As such, specific, validated solubility data for this molecule is not widely available in published literature. The following guide is constructed based on the known physicochemical properties of the parent compound, pioglitazone, combined with established principles of solubility enhancement for poorly soluble drugs. All recommendations should be considered starting points for empirical investigation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how might its structure affect solubility compared to pioglitazone?
A1: this compound is a derivative of pioglitazone, a well-known antidiabetic drug of the thiazolidinedione class.[4][5] The key structural difference is the addition of an N-ethyl-(2-pyridyl-5-ethyl) group to the thiazolidinedione ring.[1]
-
Increased Lipophilicity: The addition of this large, carbon-rich substituent significantly increases the molecule's molecular weight (489.6 g/mol vs. 356.44 g/mol for pioglitazone) and its lipophilicity (hydrophobicity).[1][6] This change will likely decrease its solubility in aqueous and polar protic solvents.
-
Additional Basic Center: The structure now contains a second pyridyl ring, introducing another basic nitrogen atom. This may offer opportunities for forming di-salts, potentially altering its pH-dependent solubility profile.
Q2: I'm observing poor solubility in aqueous buffers. Is this expected?
A2: Yes, this is highly expected. The parent compound, pioglitazone hydrochloride, is practically insoluble in water.[7][8] Given the increased lipophilicity of the derivative, its intrinsic aqueous solubility will likely be even lower. Direct dissolution in aqueous buffers like PBS is not a viable primary solubilization strategy.
Q3: What are the best starting organic solvents for this compound?
A3: Based on data for pioglitazone hydrochloride, polar aprotic solvents are the most effective. Good starting points for this compound would be:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Pioglitazone HCl is soluble in DMSO and DMF at concentrations of approximately 20 mg/mL and 88 mg/mL, respectively.[9][10] It is recommended to first create a concentrated stock solution in one of these solvents before attempting further dilution into aqueous media.
Q4: My compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
A4: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic stock solvent but insoluble in the final aqueous buffer. When the concentration of the organic solvent is diluted below a certain threshold, the buffer can no longer hold the compound in solution.
To fix this:
-
Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final buffer system.
-
Increase the percentage of co-solvent: If your experiment allows, maintain a higher percentage of DMSO in the final solution.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant like Tween-80 or Pluronic-F68 to the aqueous buffer can help maintain solubility.[11]
-
Adjust the pH: The pyridyl groups on the molecule mean its solubility will be pH-dependent. See the troubleshooting section for more details.
Part 2: Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Approach to Solubilization
This guide provides a logical workflow for researchers encountering solubility issues.
Caption: Decision tree for addressing solubility issues.
Protocol 1: Determining an Optimal Solvent System
Objective: To identify a suitable solvent or co-solvent system for achieving the desired concentration without precipitation.
Materials:
-
This compound
-
DMSO, DMF, Ethanol (EtOH), Polyethylene Glycol 400 (PEG400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer, sonicator
Procedure:
-
Primary Stock Preparation:
-
Accurately weigh 5 mg of the compound into a clean vial.
-
Add DMSO dropwise while vortexing until the solid is fully dissolved. Record the volume to calculate the stock concentration (e.g., 250 µL for a 20 mg/mL stock).
-
Rationale: Starting with a strong, polar aprotic solvent ensures the compound is fully disaggregated before further testing.[9]
-
-
Co-Solvent Screening:
-
Prepare a series of aqueous buffers containing different co-solvents. Examples:
-
Buffer A: PBS (pH 7.4)
-
Buffer B: 95% PBS / 5% DMSO
-
Buffer C: 90% PBS / 10% EtOH
-
Buffer D: 90% PBS / 10% PEG400
-
-
Rationale: Co-solvents like ethanol and PEG400 can increase the solubility of nonpolar drugs in aqueous solutions by reducing the polarity of the solvent system.[12][13]
-
-
Solubility Test:
-
Add a small aliquot (e.g., 2 µL) of the primary DMSO stock to 98 µL of each test buffer. This creates a 1:50 dilution.
-
Vortex each sample thoroughly.
-
Visually inspect for precipitation immediately and after 1 hour. Use a light source to check for Tyndall effect (light scattering by suspended particles).
-
Rationale: This provides a quick assessment of which co-solvent systems are most promising at the target concentration.
-
-
Data Analysis:
-
Record observations in a table. If precipitation occurs, the system is unsuitable at that concentration. If the solution remains clear, the co-solvent system is a viable candidate.
-
| Buffer System | Initial Observation (t=0) | Final Observation (t=1hr) |
| PBS (pH 7.4) | Heavy Precipitate | Heavy Precipitate |
| 95% PBS / 5% DMSO | Clear Solution | Possible Haze |
| 90% PBS / 10% EtOH | Clear Solution | Clear Solution |
| 90% PBS / 10% PEG400 | Clear Solution | Clear Solution |
Guide 2: Leveraging pH for Enhanced Solubility
The presence of two pyridyl nitrogens (pKa of pyridine is ~5.2) suggests that the solubility of this compound will be significantly higher in acidic conditions.[4] In an acidic environment, these nitrogens will be protonated, forming a cationic salt which is generally more water-soluble.
Objective: To determine the solubility of the compound across a range of pH values.
Materials:
-
Concentrated stock of the compound in DMSO (e.g., 20 mg/mL).
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
pH meter.
-
Spectrophotometer or HPLC for quantification.
Procedure:
-
Prepare Saturated Solutions:
-
Add an excess amount of the compound to vials containing each buffer (e.g., 1 mg to 1 mL of buffer).
-
To overcome kinetic barriers, add a very small percentage (e.g., 1-2%) of DMSO to each vial.
-
Seal the vials and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Rationale: Reaching equilibrium is critical for determining the true thermodynamic solubility.
-
-
Sample Processing:
-
After incubation, filter each suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
Critical Step: Ensure the filter does not bind the compound. A pre-test is advised.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated UV-Vis or HPLC method.
-
-
Data Presentation:
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. The resulting graph will illustrate the pH range where solubility is maximized. You should expect to see significantly higher solubility at pH values below 5.
-
Part 3: Data Summary and Physicochemical Properties
The following table summarizes the known properties of the parent compound, pioglitazone, and provides predicted trends for the N-(Ethyl-(2-pyridyl-5-ethyl)) derivative.
| Property | Pioglitazone | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 356.44 g/mol [5] | 489.6 g/mol [1] | Direct calculation from chemical structure. |
| XLogP3 | 2.34[14] | > 4.0 | Addition of a large, hydrophobic substituent significantly increases lipophilicity. |
| pKa (Pyridine) | ~5.19[4] | ~5.2 (two sites) | The electronic environment of the pyridyl rings is similar. |
| Aqueous Solubility | Practically Insoluble[8] | Very Low / Practically Insoluble | Increased lipophilicity will further decrease aqueous solubility. |
| Organic Solubility | Soluble in DMSO, DMF; Slightly soluble in EtOH[8][9][10] | Expected to be soluble in DMSO, DMF. May have reduced solubility in more polar solvents like EtOH. | "Like dissolves like" principle; increased nonpolar character favors nonpolar solvents. |
References
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Kumar, S., & Singh, P. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Fakhree, M. A. A., & Jouyban, A. (2011). Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K. DARU Journal of Pharmaceutical Sciences. [Link]
-
Waykar, M. (2015). Methods of solubility enhancements. Slideshare. [Link]
-
pioglitazone | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Product Monograph PrACTOS® (pioglitazone hydrochloride). Takeda Canada Inc.[Link]
- Pioglitazone salts, such as pioglitazone sulfate, and pharmaceutical compositions and processes using the same.
-
Li, R., Wang, S., & Wang, J. (2011). Solubilities of Pioglitazone Hydrochloride in Different Solvents. Journal of Chemical & Engineering Data, 56(5), 2412-2414. [Link]
-
Pioglitazone Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Physical chemical properties of pioglitazone and compounds contained in the A .paniculata. ResearchGate. [Link]
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Pioglitazone. PubChem, National Center for Biotechnology Information. [Link]
- Pioglitazone composition.
-
Pioglitazone. New Drug Approvals. [Link]
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Understanding Pioglitazone Hydrochloride Synthesis: Role of 5-Ethyl-2-pyridineethanol. Dakota Pharm. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
KEGG DRUG: Pioglitazone. Kyoto Encyclopedia of Genes and Genomes. [Link]
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- 14. pioglitazone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Optimizing HPLC peak resolution for pioglitazone and its impurities
Technical Support Center: Optimizing HPLC Analysis of Pioglitazone
Welcome to the technical support center for the analysis of Pioglitazone and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, or troubleshoot High-Performance Liquid Chromatography (HPLC) methods for this important therapeutic agent. Here, we will address common challenges in achieving adequate peak resolution and maintaining method robustness, providing scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Common Peak Resolution & Shape Issues
This section addresses the most frequent and challenging issues encountered during the HPLC analysis of Pioglitazone. Each problem is presented in a question-and-answer format, detailing the root causes and providing a systematic approach to resolution.
Q1: My pioglitazone peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Understanding the Cause of Peak Tailing
Peak tailing for Pioglitazone, a basic compound with a pKa of approximately 5.19, is most often caused by secondary ionic interactions between the protonated analyte and residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions create alternative retention mechanisms that lead to a non-Gaussian, tailing peak shape. Other potential causes include column overload and using a sample solvent stronger than the mobile phase.[1][4]
Systematic Troubleshooting Protocol:
-
Evaluate Mobile Phase pH: The ionization state of Pioglitazone is highly dependent on pH.
-
Principle: At a pH well below its pKa, Pioglitazone will be fully protonated, increasing its interaction with acidic silanols. Operating in a pH range of 3 to 7 with a suitable buffer can help neutralize these interactions.[1] Many published methods utilize a buffer around pH 3.1 to 4.1 to achieve symmetrical peaks.[5][6][7]
-
Action: Prepare a mobile phase using a buffer (e.g., 10-25 mM phosphate or acetate) adjusted to a pH between 3.0 and 4.5.[5][6][8] This ensures consistent protonation of the analyte while minimizing silanol interactions.
-
-
Select an Appropriate Column: Not all C18 columns are created equal.
-
Principle: Modern, high-purity silica columns that are "end-capped" are designed to minimize the number of accessible free silanol groups.[1] This chemical modification shields the silanols, making the column less active and more suitable for basic compounds.
-
Action: If tailing persists, switch to a column specifically designed for basic compounds, such as a base-deactivated, end-capped C18 or a Phenyl-Hexyl column, which can offer alternative selectivity.[8][9]
-
-
Check for Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[1]
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase.[4]
-
Principle: Injecting a sample in a much stronger solvent (e.g., pure acetonitrile into a mobile phase with high water content) causes the sample band to spread before it reaches the column head, leading to peak distortion.
-
Action: Whenever possible, dissolve and dilute your sample directly in the initial mobile phase. The USP method recommends dissolving the initial stock in methanol but diluting to the final concentration with the mobile phase.[10][11]
-
Q2: I am struggling to achieve baseline separation between Pioglitazone and a known impurity. How can I systematically improve the resolution?
A2: A Systematic Approach to Improving Resolution
Resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). A methodical approach involves optimizing one factor at a time.[8][12][13]
Optimization Workflow:
The diagram below illustrates a logical workflow for improving resolution.
Caption: A systematic workflow for optimizing HPLC peak resolution.
Detailed Steps:
-
Adjust Selectivity (α): This is often the most powerful way to improve resolution for closely eluting or co-eluting peaks.[9]
-
Mobile Phase pH: As discussed, pH dramatically affects the ionization and therefore the retention of Pioglitazone and its impurities. A small change in pH (e.g., from 3.5 to 4.1) can alter selectivity.[6]
-
Organic Modifier: Switching between acetonitrile (ACN) and methanol can change elution order due to different solvent-analyte interactions (methanol is a proton donor, while ACN is a proton acceptor).[9]
-
Stationary Phase: If mobile phase adjustments fail, changing the column chemistry is the next logical step. A phenyl column, for instance, can provide unique π-π interactions with the aromatic rings in Pioglitazone, offering a different selectivity compared to a standard C18 phase.[8][14]
-
-
Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can resolve moderate overlaps.[9]
-
Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase the number of theoretical plates (N) and improve resolution.[9][13]
-
Flow Rate: Lowering the flow rate can increase efficiency, but at the cost of longer run times.[12] The USP method suggests a flow rate of around 0.7 mL/min for a 4.6 mm ID column.[10][11]
-
-
Optimize Retention Factor (k): The ideal retention factor is typically between 2 and 10 for good resolution.
-
Solvent Strength: In reversed-phase mode, decreasing the percentage of the organic modifier (e.g., ACN) will increase the retention time of all components, potentially providing more time for them to separate.[8][12]
-
Gradient Elution: For samples with impurities that have a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is highly effective.[8][13] Many stability-indicating methods for Pioglitazone use a gradient approach to separate both polar and non-polar degradation products.[5][14][15]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a new HPLC method for Pioglitazone and its process impurities?
A: A great starting point is to adapt an existing validated method, such as one from the USP or from published literature.[10][15][16] A typical setup would be:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3 or 5 µm | Provides good retention and efficiency for this class of compounds.[5][16] |
| Mobile Phase A | 0.1 M Ammonium Acetate or 20 mM Phosphate Buffer, pH 3.0-4.1 | Buffers the system to ensure reproducible retention and good peak shape for the basic analyte.[6][7][10] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | Common reversed-phase organic modifiers. ACN often provides sharper peaks. |
| Detection | UV at 269 nm | Pioglitazone has a strong UV absorbance maximum around this wavelength.[10][17] |
| Column Temp. | 25-45 °C | Higher temperatures can improve efficiency and reduce backpressure, but must be controlled.[12][16] |
| Flow Rate | 0.7 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column.[10][14] |
| Injection Vol. | 10 - 20 µL | A typical volume to avoid overloading.[10] |
| Elution Mode | Start with a gradient (e.g., 20% to 80% B in 20 min) | Effective for screening for unknown impurities with varying polarities.[5] |
Q: What are the common degradation pathways for Pioglitazone, and how does this affect my analysis?
A: Forced degradation studies show that Pioglitazone is susceptible to degradation under oxidative and basic (alkaline) conditions.[5][14][15][18] It is generally stable under acidic, thermal, and photolytic stress.[5][18][19]
-
Oxidative Degradation: Exposure to agents like hydrogen peroxide can lead to the formation of N-oxide and other related impurities.[18]
-
Base Hydrolysis: Strong basic conditions can cleave the thiazolidinedione ring.[5]
When developing a "stability-indicating" method, you must demonstrate that your method can separate the intact Pioglitazone peak from all potential degradation products. This is a key requirement of regulatory bodies and is detailed in ICH guidelines.[16][20] The protocol involves stressing the drug under various conditions and ensuring all resulting degradant peaks are resolved from the main peak and from each other.[15][18]
Q: How do I troubleshoot unexpected "ghost peaks" in my chromatogram?
A: Ghost peaks are peaks that appear in blank runs (injections of mobile phase or sample diluent) and can interfere with the quantification of low-level impurities.
Caption: A decision tree for troubleshooting ghost peaks.
Common Causes and Solutions:
-
Sample Carryover: The most common cause, where a small amount of a previous, high-concentration sample remains in the injector loop or on the needle.
-
Solution: Optimize the injector wash protocol. Use a wash solvent that is stronger than the mobile phase (e.g., a high percentage of organic solvent, sometimes with acid or base added) to effectively clean the needle and sample loop between injections.[1]
-
-
Contaminated Mobile Phase or Diluent: Impurities can build up in solvents over time or be present in lower-grade solvents.
-
Solution: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers before use.[1]
-
-
Leachables from Consumables: Plasticizers or other compounds can leach from vials, caps, or syringe filters.
-
Solution: Use high-quality, certified vials and septa. If using syringe filters, ensure they are compatible with your sample solvent and perform a blank run with just the solvent passed through the filter to check for leachables.[21]
-
References
- Mastelf. (2025, February 28).
- Chromatography Online.
- Sigma-Aldrich. Factors Affecting Resolution in HPLC.
- PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
- LCGC North America.
- Merck Millipore. HPLC Application Note: USP method - Pioglitazone using Purospher STAR columns.
- ChemicalBook. Pioglitazone CAS#: 111025-46-8.
- Prava, V. R. K., & Seru, G. (2014). Development and validation of a new RP-HPLC method for the determination of process related impurities in pioglitazone hydrochloride. European Journal of Chemistry, 5, 469-474.
- Journal of Pharmacy Research. (2010).
- Semantic Scholar. A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride.
- Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Rashmitha, N., et al. (2010). A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride. Der Pharma Chemica, 2(5), 426-433.
- Sutanwi, B., et al. (2012). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 2(4), 235-242.
- ALWSCI. (2025, November 27).
- National Center for Biotechnology Information. (n.d.). Pioglitazone. PubChem Compound Summary for CID 4829.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Sharma, H. K., et al. (2010). A validated stability-indicating hplc method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica, 2(5), 426-433.
- Ingenta Connect. Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Restek. HPLC Troubleshooting Guide.
- International Journal of Pharmacy.
- International Journal of Novel Research and Development. (2023, May). Stability indicating rp-hplc method development and validation for quantitative estimation of pioglitazone and vildagliptin in synthetic mixture.
- Der Pharma Chemica.
- Digital Commons @ LIU. Discovery Day: Method Development, Validation and Forced Degradation Studies of Dapagliflozin and Pioglitazone Hydrochlorides in Synthetic Mixtures by RP-HPLC.
- Asian Journal of Chemistry. (2009).
- USP. Pioglitazone Hydrochloride.
- USP-NF. (2013, December 1). Pioglitazone and Glimepiride Tablets.
- National Center for Biotechnology Information. (n.d.). Pioglitazone Hydrochloride. PubChem Compound Summary for CID 60560.
- EMBL-EBI. (n.d.). Compound: PIOGLITAZONE HYDROCHLORIDE (CHEMBL1715). ChEMBL.
- Cayman Chemical. Pioglitazone (hydrochloride) (CAS Number: 112529-15-4).
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Technical Support Center: Analysis of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone Degradation Pathways
Introduction:
Welcome to the technical support center for the analysis of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. This molecule is recognized as a specified impurity of Pioglitazone, designated as "Pioglitazone Impurity C" in the European Pharmacopoeia.[1][2][3][4] As a drug development professional, you understand that a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its impurities is critical for ensuring drug safety and stability. This guide provides a detailed framework for investigating the degradation pathways of this specific impurity, offering troubleshooting advice and standardized protocols to ensure the integrity of your stability-indicating methods.
The structure of this impurity differs from the parent drug, Pioglitazone, by the addition of a 2-(5-ethylpyridin-2-yl)ethyl group on the nitrogen atom of the thiazolidinedione ring.[1][5] This structural modification can significantly alter the molecule's susceptibility to various stress conditions. This guide is designed to equip you with the necessary tools to predict, identify, and quantify the degradation products of this impurity, thereby ensuring the robustness of your analytical methods and the overall quality of your drug product.
Frequently Asked Questions (FAQs)
Q1: What is the origin of this compound in a drug substance?
A1: this compound is typically formed as a process-related impurity during the synthesis of Pioglitazone. It can also potentially arise from the degradation of Pioglitazone under specific conditions, although it is more commonly associated with the manufacturing process. Its presence and limits are monitored to ensure the purity and safety of the final drug product.
Q2: Why is a separate degradation study of this impurity necessary if I have already performed one on Pioglitazone?
A2: According to ICH guidelines Q1A(R2), stress testing is crucial for identifying likely degradation products and establishing the intrinsic stability of a drug substance.[6][7] The N-substitution on the thiazolidinedione ring of this impurity introduces a new chemical entity that may exhibit a different stability profile compared to Pioglitazone. For instance, the tertiary amine within the ring system could alter its susceptibility to hydrolysis or oxidation. A separate study is essential to develop a truly specific, stability-indicating analytical method that can distinguish and quantify all potential degradants of both the API and its impurities.
Q3: What are the primary stress conditions I should consider for this impurity, based on Pioglitazone's known stability?
A3: Based on published studies on Pioglitazone, the primary stress conditions to investigate are acid and base hydrolysis, oxidation, and photolysis.[8][9][10][11] Pioglitazone has shown significant degradation under basic conditions, which often leads to the opening of the thiazolidinedione ring.[12][13][14] Oxidative degradation, often forming an N-oxide on the pyridine ring, is another critical pathway to investigate.[12][13][14] Thermal degradation is also recommended, although Pioglitazone itself is relatively stable to heat.[8][9]
Q4: What are the regulatory expectations for the extent of degradation in a forced degradation study?
A4: The goal of forced degradation is to generate a meaningful amount of degradation products to demonstrate the resolving power of your analytical method. A target degradation of 5-20% of the parent molecule is generally considered appropriate.[6] Excessive degradation can lead to the formation of secondary and tertiary degradants that may not be relevant to real-world stability, while insufficient degradation may not adequately challenge the analytical method.
Troubleshooting Guide: Experimental Challenges
Q: I am not observing any degradation under my initial acidic stress conditions. What should be my next step?
A: If you see minimal to no degradation, consider increasing the severity of the stress condition incrementally. You can:
-
Increase the acid concentration: Move from 0.1N HCl to 1N or even 3N HCl.[8][15]
-
Increase the temperature: If the experiment was at room temperature, try heating the solution to 60-80°C.
-
Extend the exposure time: Increase the duration from a few hours to 24 or 48 hours. It's crucial to make these changes one at a time to understand the impact of each variable. Always compare the stressed sample to an unstressed control solution kept at the same temperature to account for any non-stress-related changes.
Q: My chromatogram after basic hydrolysis is very complex with multiple small peaks. How can I identify the primary degradants?
A: A complex chromatogram is common in base-catalyzed hydrolysis, especially with prolonged stress. To simplify interpretation:
-
Analyze time-course samples: Take samples at multiple time points (e.g., 1, 4, 8, 24 hours). Primary degradants will appear first, and their concentration may decrease over time as they convert to secondary products.
-
Use a milder base or lower temperature: This will slow down the reaction, making it easier to identify the initial degradation products.
-
Employ a mass spectrometer (LC-MS): The mass-to-charge ratio (m/z) of the peaks will provide crucial information. Look for masses corresponding to expected reactions, such as the addition of water (hydrolysis).
Q: I am struggling to achieve baseline separation between the parent impurity peak and a new degradation peak. What can I do?
A: Co-elution is a common challenge. To improve chromatographic resolution:
-
Modify the mobile phase gradient: A shallower gradient around the elution time of the peaks of interest can improve separation.
-
Change the mobile phase pH: Small changes in pH can alter the ionization state of the molecules and significantly impact their retention.
-
Try a different column chemistry: If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
Reduce the flow rate: This can increase the efficiency of the separation, although it will also increase the run time.
Q: My mass spectrometry signal for the oxidative degradation products is weak. How can I enhance it?
A: Poor ionization can lead to weak MS signals. To improve this:
-
Adjust the mobile phase: Ensure the mobile phase is compatible with good ionization in your MS source (e.g., ESI). Adding a small amount of a volatile modifier like formic acid for positive mode or ammonium hydroxide for negative mode can significantly enhance the signal.
-
Optimize MS source parameters: Systematically optimize parameters such as capillary voltage, gas flow, and source temperature for the specific m/z of your expected degradants.
-
Increase the sample concentration: If possible, inject a more concentrated sample of the stressed solution.
Experimental Workflow: Forced Degradation Study
This section provides a detailed protocol for conducting a forced degradation study on this compound.
Preparation of Stock and Working Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture. This working solution will be used for all stress conditions.
Application of Stress Conditions
For each condition, a parallel control sample should be prepared by subjecting the working solution to the same conditions but without the stressor (e.g., for acid stress, use water instead of HCl). All samples should be protected from light unless being tested for photostability.
| Stress Condition | Protocol |
| Acid Hydrolysis | Mix 1 mL of the working solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for analysis.[9] |
| Base Hydrolysis | Mix 1 mL of the working solution with 1 mL of 0.5N NaOH. Keep at room temperature for 48 hours. Withdraw samples, neutralize with 0.5N HCl, and dilute for analysis.[13] |
| Oxidative Degradation | Mix 1 mL of the working solution with 1 mL of 5% w/v Hydrogen Peroxide (H₂O₂). Keep at 60°C for 24 hours. Dilute with mobile phase for analysis.[13] |
| Thermal Degradation | Store the solid reference standard in a hot air oven at 70°C for 48 hours.[8] Also, keep the working solution at 70°C for 48 hours. Prepare a fresh solution from the stressed solid and analyze both. |
| Photolytic Degradation | Expose the working solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][16] A parallel sample should be wrapped in aluminum foil to serve as a dark control. |
Analytical Methodology: Stability-Indicating UPLC-MS
A validated, stability-indicating method is required. The following is a recommended starting point:
-
Instrument: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at 269 nm.[10][11]
-
MS Detection: ESI Positive Mode, scanning a mass range of 100-1000 m/z.
Data Presentation and Interpretation
The results of the degradation study should be summarized to clearly show the percentage of degradation and the formation of new products.
Table 1: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation of Parent Impurity | Number of Degradation Products | RRT of Major Degradants |
| 1N HCl, 60°C, 24h | 8.5% | 1 | 0.85 |
| 0.5N NaOH, RT, 48h | 19.2% | 3 | 0.72, 0.91, 1.15 |
| 5% H₂O₂, 60°C, 24h | 15.6% | 2 | 1.08 (N-oxide), 1.22 |
| Thermal (70°C, 48h) | < 1.0% | 0 | - |
| Photolytic | 4.8% | 1 | 0.95 |
Interpreting the Data:
-
Relative Retention Time (RRT): Calculate the RRT of each new peak relative to the parent impurity peak. This helps in tracking the degradants across different runs.
-
Mass Spectrometry Data: Use the accurate mass data from the Q-TOF to propose elemental compositions for the degradation products. For example, an increase of 16 amu often suggests oxidation (e.g., N-oxide formation).[13] An increase of 18 amu suggests hydrolysis.
-
Chromatographic Purity: The peak purity analysis from the DAD can help determine if the parent peak is spectrally pure in the presence of co-eluting degradants.
Visualization of Potential Degradation Pathways
Based on the known chemistry of Pioglitazone and the structure of the impurity, a potential degradation map can be proposed. The thiazolidinedione ring is susceptible to hydrolytic cleavage, and the pyridine nitrogen is a likely site for oxidation.
Caption: Proposed degradation pathways for Impurity C.
References
- Doredla, N. R. et al. (2012). Method Development And Validation Of Forced Degradation Studies Of Pioglitazone Hydrochloride By Using UV Spectroscopy. International Journal of PharmTech Research, 4(4), 1750-1756.
- Reddy, B. M. et al. (2008). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. PubMed, 20(2), 237-44.
- Reddy, B. M. et al. (2008). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 63(4), 237-244.
-
Lido. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Lido Labs. Available at: [Link]
- Rao, S. et al. (2010). study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method.
- Al-Aani, H. et al. (2024). PIOGLITAZONE'S PHOTOSTABILITY AND DEGRADATION DYNAMICS. Research Consortium Archive.
- Jain, N. et al. (2011). UV Spectroscopic Degradation Study of Pioglitazone Hydrochloride. Asian Journal of Pharmaceutical Analysis, 1(4), 76-78.
- Satheeshkumar, N. et al. (2014). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 4(5), 295-302.
-
Reddy, B. M. et al. (2008). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. ResearchGate. Available at: [Link]
-
Alsante, K. M. et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Gherman, C. et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
- Pawar, A. et al. (2020). ICH GUIDELINES: STRESS DEGRADATION STUDY.
-
Doredla, N. et al. (2012). Method development and validation of forced degradation studies of pioglitazone hydrochloride by using UV spectroscopy. ResearchGate. Available at: [Link]
- Pramila, T. et al. (2021). A new validated stability-indicating RP-HPLC method for the determination of pioglitazone HCl in bulk and its pharmaceutical dosage forms. International Journal of Pharmaceutical Sciences and Research, 12(2), 859-867.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from: [Link]
- Singh, R. & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(7).
- Jain, N. et al. (2011). UV Spectroscopic Degradation Study of Pioglitazone Hydrochloride. Asian Journal of Pharmaceutical Analysis, 1(4).
-
Reddy, G. S. et al. (2022). Force degradation of PIO by stability indicating RP-HPLC method. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pioglitazone. PubChem Compound Database. Retrieved from: [Link]
-
FDA. (n.d.). This compound. Global Substance Registration System. Retrieved from: [Link]srs/unii/0A40W8CWPF)
Sources
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- 2. scbt.com [scbt.com]
- 3. N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) [lgcstandards.com]
- 4. This compound [drugfuture.com]
- 5. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. rcresearcharchive.com [rcresearcharchive.com]
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- 12. Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Quantification of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (Pioglitazone Impurity C)
Welcome to the technical support center for the analysis of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, a critical process-related impurity and potential degradant of Pioglitazone. This guide is designed for researchers, analytical scientists, and quality control professionals to provide in-depth troubleshooting for quantitative analysis, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the scientific rationale behind common analytical challenges and to offer robust, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound, also known as Pioglitazone Impurity C, is a known related substance of the anti-diabetic drug Pioglitazone.[1][2][3][4] Its structure is characterized by an additional ethyl-(2-pyridyl-5-ethyl) group attached to the nitrogen atom of the thiazolidinedione ring of the parent molecule.[2] Regulatory bodies require the monitoring and quantification of such impurities to ensure the safety and efficacy of the final drug product.[5][6]
Q2: What are the typical analytical techniques used for the quantification of this impurity?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common method for the quantification of Pioglitazone and its impurities.[1][7] Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is employed for higher sensitivity and selectivity, especially for trace-level quantification and structure confirmation.[8][9][10]
Q3: What are the key chemical properties of this compound that might affect its analysis?
A3: this compound has a higher molecular weight (489.63 g/mol ) and is more hydrophobic than Pioglitazone (356.4 g/mol ).[2][11] This increased hydrophobicity will lead to a longer retention time in reversed-phase HPLC compared to the parent drug. Its basic pyridine moieties mean that the mobile phase pH will significantly influence its retention and peak shape.
Troubleshooting Guide for Poor Quantification
This section addresses common issues encountered during the quantification of this compound.
HPLC-UV Analysis: Common Problems and Solutions
Q1: I am observing poor peak shape (tailing or fronting) for the Impurity C peak. What could be the cause and how can I fix it?
Possible Causes & Solutions:
-
Secondary Silanol Interactions: The basic pyridine groups in the molecule can interact with acidic silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate.[1] At this pH, the silanol groups are protonated and less active, and the pyridine nitrogens are protonated, leading to more consistent interactions with the stationary phase.
-
Use of an Ion-Pairing Agent: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Column Selection: Employ a column with end-capping or a modern, high-purity silica column designed to minimize silanol interactions.
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject. Ensure the concentration is within the linear range of the method.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Q2: The retention time of Impurity C is drifting between injections. What should I investigate?
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or pH drift can affect retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a buffer, ensure it is within its effective buffering range.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention time.
-
Solution: Use a column oven to maintain a constant temperature.
-
Q3: I am struggling with low sensitivity for Impurity C, making it difficult to quantify at trace levels. How can I improve the signal?
Possible Causes & Solutions:
-
Suboptimal Detection Wavelength: The UV absorbance maximum might not be optimal for this specific impurity.
-
Solution: While Pioglitazone has a maximum absorbance around 269 nm, it is advisable to determine the optimal wavelength for Impurity C by acquiring a UV spectrum using a photodiode array (PDA) detector.
-
-
Poor Peak Shape: Broad peaks have lower peak heights, which can impact sensitivity.
-
Solution: Address any peak shape issues as described in the previous section. A sharper peak will have a better signal-to-noise ratio.
-
-
Low Concentration: The impurity may be present at a very low level in the sample.
-
Solution: Consider using a more sensitive detector like a mass spectrometer or explore sample enrichment techniques.
-
LC-MS Analysis: Common Problems and Solutions
Q1: I am not detecting the correct molecular ion for this compound in my mass spectrum.
Possible Causes & Solutions:
-
Incorrect Mass Calculation: The expected protonated molecular ion ([M+H]⁺) for this compound (C₂₈H₃₁N₃O₃S) is approximately m/z 489.21.[2]
-
Solution: Double-check the elemental composition and the calculated exact mass. Ensure the mass spectrometer is properly calibrated.
-
-
In-source Fragmentation: The molecule might be fragmenting in the ion source before reaching the mass analyzer.
-
Solution: Optimize the ion source parameters, such as the capillary voltage and cone voltage, to achieve softer ionization.
-
Q2: I am experiencing ion suppression, leading to poor sensitivity and inaccurate quantification.
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte.
-
Solution:
-
Improve Chromatographic Separation: Modify the HPLC gradient to separate the impurity from interfering matrix components.
-
Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components.[10]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects.
-
-
-
High Concentration of Buffer Salts: Non-volatile buffers like phosphate are not suitable for LC-MS. Even volatile buffers at high concentrations can cause ion suppression.[8]
-
Solution: Use volatile mobile phase additives like formic acid or ammonium formate at low concentrations (e.g., 0.1%).
-
Q3: I am unsure about the fragmentation pattern of this compound for setting up my MS/MS method.
Fragmentation Pattern Insights:
Based on the structure and fragmentation of Pioglitazone, the following fragmentation pathways for this compound ([M+H]⁺ at m/z 489.2) can be anticipated:
-
Loss of the Thiazolidinedione Ring: A common fragmentation for this class of compounds is the cleavage of the bond connecting the benzyl group to the thiazolidinedione ring.
-
Cleavage of the Ethoxy Linker: Fragmentation can occur at the ether linkage.
-
Fragmentation of the Pyridine Side Chains: The ethyl-pyridine groups can also undergo fragmentation.
A key fragment ion for Pioglitazone is m/z 134, corresponding to the ethyl-pyridine ethoxy moiety.[9] Similar fragments would be expected for Impurity C.
Experimental Protocols
Recommended HPLC-UV Method for Quantification
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | Inertsil ODS-3V (150 x 4.6 mm), 5 µm or equivalent C18 |
| Mobile Phase A | 0.02 M Potassium dihydrogen phosphate, pH adjusted to 3.1 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 269 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
This method is adapted from established methods for Pioglitazone and its impurities.[1]
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.
Analytical Workflow for Impurity Quantification
Caption: A typical analytical workflow for the quantification of impurities.
References
-
Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. (2023). National Institutes of Health. [Link]
-
A Validated Stability Indicating HPLC method for the Determination of Impurities in Pioglitazone Hydrochloride. (2010). Der Pharma Chemica. [Link]
-
New Validated Method for the Estimation of Pioglitazone and Rosiglitazone Using RP-HPLC. (2021). SciSpace. [Link]
-
Determination of Pioglitazone Hydrochloride in Tablets by High-Performance Liquid Chromatography. (2008). SciSpace. [Link]
-
Simultaneous Estimation of Pioglitazone, Glimepiride. (n.d.). IJERMT. [Link]
-
Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. (2007). PubMed. [Link]
-
Separation and quantification of impurities of pioglitazone hydrochloride from active pharmaceutical ingredient (API) using HPLC. (2009). TSI Journals. [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). BioPharm International. [Link]
-
Simultaneous determination of pioglitazone and candesartan in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2012). National Institutes of Health. [Link]
-
Pioglitazone: A review of analytical methods. (2014). PubMed Central. [Link]
-
Sensitive determination of related substances in pioglitazone hydrochloride by HPLC. (2017). SciSpace. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
RP-HPLC method development and validation for the determination of pioglitazone HCL and its forced degradation studies. (2016). ResearchGate. [Link]
-
Pioglitazone impurities. (2007). ResearchGate. [Link]
-
Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Development and validation of a sensitive LC-MS/MS method for pioglitazone. (2021). RSC Publishing. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]
-
Pioglitazone-impurities. (n.d.). Pharmaffiliates. [Link]
-
Pioglitazone EP impurity C. (n.d.). SynZeal. [Link]
-
Pioglitazone. (n.d.). PubChem. [Link]
-
The Expert's Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. [Link]
-
The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. [Link]pharmaceutical_impurity_analysis/214954)
Sources
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- 2. This compound | C28H31N3O3S | CID 17756229 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing Mass Spectrometry Sensitivity for N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Introduction: Welcome to the technical support guide for the quantitative analysis of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. As a known impurity and metabolite of Pioglitazone, this compound often presents at low concentrations in complex biological matrices, demanding analytical methods with exceptional sensitivity and selectivity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for developing robust, high-sensitivity LC-MS/MS methods. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of the method optimization process.
Section 1: Understanding the Analyte – Physicochemical Properties
Before initiating any method development, it is crucial to understand the physicochemical properties of the target analyte. These properties govern its behavior in both the chromatographic separation and the mass spectrometer source. This compound is a derivative of pioglitazone, and its structure suggests it is a moderately polar and basic compound, making it an excellent candidate for positive mode electrospray ionization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₁N₃O₃S | [1] |
| Molecular Weight | 489.6 g/mol | [1] |
| Predicted XLogP3 | 5.7 | [1] |
| Predicted pKa (Strongest Basic) | 5.5 | ChemAxon |
| Nature | Expected to be basic due to the pyridinyl nitrogen atoms. | Chemical Structure |
-
Expert Insight: The presence of two pyridinyl nitrogen atoms makes the molecule readily protonated. Therefore, positive ion electrospray ionization (ESI+) is the logical choice. The predicted high XLogP3 value suggests good retention on reversed-phase columns like C18.
Section 2: Core Principles for High-Sensitivity Analysis
To achieve the lowest possible limits of detection, we will leverage tandem mass spectrometry, specifically the Selected Reaction Monitoring (SRM) technique, also known as Multiple Reaction Monitoring (MRM).[3][4]
-
Why SRM/MRM? This technique acts as a dual mass filter. The first quadrupole (Q1) isolates our specific analyte ion (the precursor ion) from all other ions coming from the source. The precursor ion is then fragmented in the second quadrupole (Q2, the collision cell), and the third quadrupole (Q3) isolates a specific, characteristic fragment ion (the product ion). This process dramatically reduces background noise and enhances selectivity, which is the cornerstone of achieving high sensitivity.[5][6]
Logical Workflow for Method Development
The diagram below outlines the systematic approach to developing a sensitive and robust LC-MS/MS method for our target analyte.
Caption: High-Sensitivity LC-MS/MS Method Development Workflow.
Section 3: Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the analysis of this compound.
Q1: My signal intensity is critically low. What are the immediate troubleshooting steps?
A1: Low signal intensity is a multifaceted problem. Systematically investigate the following areas:
1. Suboptimal Ionization (ESI Source): The efficiency of converting your analyte in solution to a gas-phase ion is paramount.[7]
-
Cause & Explanation: In positive mode ESI, an acidic mobile phase additive (e.g., 0.1% formic acid) is crucial. It provides a source of protons (H+) to protonate the basic nitrogen sites on your analyte, forming the [M+H]⁺ ion. Without it, ionization efficiency will be extremely poor. Similarly, source parameters like gas temperatures and flow rates must be optimized to ensure efficient desolvation of droplets without causing thermal degradation of the analyte.[8]
-
Troubleshooting Protocol:
-
Verify Mobile Phase pH: Ensure your aqueous and organic mobile phases are supplemented with 0.1% formic acid.
-
Optimize Source Parameters: While infusing a ~500 ng/mL solution of your analyte, systematically adjust the following and monitor the signal intensity for the [M+H]⁺ ion (m/z 490.2):
-
Drying Gas Temperature: Start at 300 °C. Increase in 25 °C increments to 350 °C. Higher temperatures aid desolvation but can degrade the analyte.
-
Drying Gas Flow: Start at 8 L/min. Increase in 2 L/min increments to 12 L/min.
-
Nebulizer Pressure: Start at 35 psi. Test at 45 psi and 55 psi. Higher pressure creates finer droplets, aiding evaporation.
-
Capillary Voltage: Start at 3500 V. Test in 500 V increments between 3000 V and 4500 V. Use the lowest voltage that provides a stable, intense signal to avoid corona discharge.[8]
-
-
2. Inefficient Fragmentation (Collision Cell): If the precursor ion is not fragmented efficiently, the product ion signal will be weak.
-
Cause & Explanation: Collision Energy (CE) is the voltage potential applied to the collision cell that dictates the energy of the collisions between the precursor ion and the inert gas (e.g., argon). Too little energy results in minimal fragmentation. Too much energy can shatter the precursor ion into very small, non-specific fragments, or even obliterate the desired product ion.[9][10][11] The optimal CE is compound-dependent.
-
Troubleshooting Protocol: See the detailed protocol in Section 4.1 .
3. Ion Suppression from Matrix or Chromatography: Co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) can compete with your analyte for ionization, suppressing its signal.[12]
-
Cause & Explanation: The ESI process is finite; there is a limited capacity for charge within a droplet. If a high concentration of another compound elutes at the same time as your analyte, it can monopolize the ionization process.
-
Troubleshooting Protocol:
-
Improve Chromatographic Resolution: Modify your LC gradient to better separate your analyte from the bulk of the matrix components. Try a shallower, longer gradient.
-
Use a Divert Valve: Program the divert valve to send the initial and final portions of the LC run (which often contain highly abundant, unretained salts or strongly retained lipids) to waste instead of the MS source.[13]
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.
-
Q2: How do I choose the most sensitive and specific SRM transitions?
A2: This is the most critical step for a targeted assay. The goal is to find a precursor-product ion pair that is both intense and unique to your molecule.
-
Explanation: The precursor ion is almost always the protonated molecule, [M+H]⁺. For this compound, this is m/z 490.2. The key is to find the most stable and abundant product ions. Based on the parent structure of pioglitazone, fragmentation is expected to occur at the ether linkage and around the thiazolidinedione ring.[14]
-
Detailed Protocol: See Section 4.1: Direct Infusion and SRM Transition Optimization .
Q3: My baseline is unacceptably high and noisy. How can I fix this?
A3: High background noise directly impacts your signal-to-noise ratio (S/N), which defines your sensitivity.[15]
-
Cause & Explanation: Noise can be chemical (contamination) or electronic. Chemical noise often arises from contaminated solvents, old mobile phases, a dirty MS source, or plasticizers leaching from tubing.[12][16]
-
Troubleshooting Protocol:
-
Solvent Quality: Discard old mobile phases. Prepare fresh mobile phases using LC-MS grade solvents and additives.[17]
-
System Flush: Flush the entire LC system, including the column, with a strong solvent wash (e.g., 90:10 isopropanol:water) to remove contaminants.
-
Source Cleaning: Clean the ion source components (capillary, skimmer, ion funnel) according to the manufacturer's guidelines. A dirty source is a common cause of persistent background noise.[13]
-
"Steam Clean": As a more aggressive step, run the system overnight with a high flow of heated gas and a low flow of a clean solvent mixture (e.g., 75:25 methanol:water) to bake out contaminants.[18]
-
Identify Contaminants: Examine the background mass spectrum. Common contaminants include polyethylene glycol (PEG) with repeating units of 44 Da, or phthalates (e.g., m/z 149). Identifying the contaminant can help trace the source.
-
Section 4: Detailed Experimental Protocols
Protocol 4.1: Direct Infusion and SRM Transition Optimization
This protocol uses a syringe pump to directly infuse a standard solution of the analyte into the mass spectrometer to optimize MS/MS parameters without chromatographic influence.
1. Preparation:
-
Prepare a 500 ng/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
2. Instrument Setup:
-
Set up a direct infusion experiment using a syringe pump at a flow rate of 5-10 µL/min.
-
Operate the MS in positive ESI mode.
3. Precursor Ion Confirmation:
-
Acquire a full scan spectrum (e.g., m/z 100-600).
-
Confirm the presence of the [M+H]⁺ ion at m/z 490.2. This will be your precursor ion for SRM.
4. Product Ion Scan:
-
Set the instrument to a Product Ion Scan mode.
-
Set Q1 to isolate m/z 490.2.
-
Scan Q3 (e.g., from m/z 50-500) to detect all fragment ions.
-
Apply a nominal collision energy to start (e.g., 25 eV).
-
Identify the 2-3 most intense, high-mass product ions. High-mass fragments are generally more specific.
5. Collision Energy Optimization:
-
Set the instrument to SRM/MRM mode.
-
For each promising product ion identified in the previous step, create a separate experiment.
-
Monitor the transition (e.g., 490.2 → Product Ion 1).
-
Ramp the collision energy (CE) from 5 eV to 50 eV in 2-3 eV increments.
-
Plot the intensity of the product ion versus the CE. The peak of this curve is the optimal CE for that specific transition.
Table 2: Example Collision Energy Optimization Data (Hypothetical)
| Collision Energy (eV) | Intensity (counts) for Transition 490.2 → 134.1 | Intensity (counts) for Transition 490.2 → 261.2 |
| 15 | 1.2e5 | 5.5e4 |
| 20 | 2.5e5 | 1.1e5 |
| 25 | 4.8e5 | 2.3e5 |
| 30 | 3.1e5 | 3.9e5 |
| 35 | 1.5e5 | 3.2e5 |
| 40 | 0.8e5 | 1.8e5 |
-
Outcome: From this data, the optimal CE for 490.2 → 134.1 is ~25 eV, and for 490.2 → 261.2 is ~30 eV. You would select at least two of the most intense and specific transitions for your final method. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).
Principle of SRM for Analyte Quantification
The following diagram illustrates the SRM process inside a triple quadrupole mass spectrometer.
Sources
- 1. This compound | C28H31N3O3S | CID 17756229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Constrained Selected Reaction Monitoring: Quantification of selected post-translational modifications and protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. researchgate.net [researchgate.net]
- 10. Collision energies: Optimization strategies for bottom-up proteomics. | Semantic Scholar [semanticscholar.org]
- 11. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Purification of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Welcome to the technical support center for the purification of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the purification of this specific pioglitazone-related compound. As a known impurity of Pioglitazone, often designated as Pioglitazone Impurity C, its isolation and purification are critical for reference standard qualification and further toxicological studies.[1][2][3]
This document is structured to address practical challenges you may encounter during your experimental work, with a focus on the scientific principles behind the recommended solutions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions.
1.1 Issue: Poor Resolution between this compound and Pioglitazone in Reverse-Phase HPLC.
Question: I am using a standard C18 column for purification, but my target compound, this compound, is co-eluting or showing very poor separation from the parent Pioglitazone peak. What can I do to improve the resolution?
Answer:
This is a common challenge due to the high structural similarity between this compound and Pioglitazone. The primary difference is the addition of an ethyl-(2-pyridyl-5-ethyl) group on the thiazolidinedione ring, which increases its hydrophobicity. Here’s a systematic approach to improving resolution:
-
Underlying Cause: The slight difference in hydrophobicity may not be sufficient for baseline separation under standard analytical conditions, especially on a highly loaded preparative column.
-
Solutions:
-
Decrease the Elution Strength of the Mobile Phase: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention time of both compounds, allowing for more interaction with the stationary phase and potentially improving separation.[4]
-
Optimize the Mobile Phase pH: The pyridine moieties in both molecules have pKa values that can be exploited. Adjusting the pH of the aqueous portion of your mobile phase can alter the ionization state of the molecules, leading to changes in retention and selectivity. A slightly acidic pH (e.g., 3-4) using a buffer like ammonium formate or phosphate is often effective.[5]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a stationary phase with a different selectivity. A phenyl-hexyl or a biphenyl column can offer alternative pi-pi interactions with the aromatic rings in the molecules, potentially leading to better separation than a standard C18 column.
-
Employ a Gradient Elution: A shallow gradient can be very effective in separating closely eluting compounds. Start with a lower concentration of the organic solvent and gradually increase it over a longer period. This will help to sharpen the peaks and improve resolution.[5]
-
1.2 Issue: Low Recovery of the Purified Compound.
Question: After preparative HPLC and solvent evaporation, the final yield of my purified this compound is significantly lower than expected. What are the potential reasons for this loss of product?
Answer:
Low recovery can be attributed to several factors, ranging from the physicochemical properties of the compound to the experimental setup.
-
Underlying Causes & Solutions:
-
Poor Solubility: this compound, like Pioglitazone, likely has poor aqueous solubility.[6][7] During HPLC, if the concentration in the collected fractions is too high, it may precipitate in the tubing or collection vessels.
-
Solution: Use a mobile phase with a sufficient amount of organic solvent to maintain solubility. If precipitation is observed post-collection, you may need to add more organic solvent to the fractions before proceeding to the next step.
-
-
Adsorption to Surfaces: Highly hydrophobic compounds can adsorb to glass and plastic surfaces.
-
Solution: Silanize your glassware to minimize adsorption. Also, ensure that any transfer steps are minimized and that vessels are rinsed with an appropriate solvent to recover any adsorbed material.
-
-
Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during solvent evaporation can lead to degradation.
-
Solution: Use a rotary evaporator at a moderate temperature (e.g., 40-50°C) and under high vacuum to speed up the evaporation process. If the compound is acid or base labile, neutralize the collected fractions before evaporation.
-
-
1.3 Issue: Difficulty in Crystallizing the Purified Product.
Question: I have successfully isolated this compound as an amorphous solid or an oil after solvent evaporation. I am struggling to induce crystallization to obtain a solid reference standard. What techniques can I try?
Answer:
Obtaining a crystalline solid is crucial for a reference standard. The amorphous nature or oiling out is often due to residual solvents or the inherent properties of the molecule.
-
Underlying Causes & Solutions:
-
Residual Solvents: Small amounts of solvent, especially high-boiling point solvents like DMF or DMSO from the initial sample preparation, can inhibit crystallization.
-
Solution: Ensure your product is completely dry. Co-evaporation with a solvent in which the compound is soluble but the impurity is not, followed by high vacuum drying, can be effective.
-
-
Solvent System for Crystallization: Finding the right solvent or solvent system is key.
-
Solution: A systematic approach to solvent screening is recommended. Start with a solvent in which the compound is sparingly soluble at room temperature but soluble at an elevated temperature (e.g., isopropanol, ethanol, or acetone/methanol mixtures).[8] If a single solvent doesn't work, try an anti-solvent crystallization method. Dissolve the compound in a good solvent (e.g., dichloromethane or methanol) and slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed. Then, allow the solution to slowly cool.
-
-
Seeding: If you have a very small amount of crystalline material from a previous batch, adding a seed crystal can induce crystallization in a supersaturated solution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a typical starting purity of crude this compound that can be effectively purified by preparative HPLC?
A1: Preparative HPLC is a powerful technique that can handle a wide range of purities. However, for efficient purification, a starting purity of at least 50-60% is ideal. If the starting purity is much lower, a preliminary purification step, such as flash chromatography on silica gel, might be beneficial to remove baseline impurities and enrich the target compound.
Q2: What analytical techniques are recommended to assess the purity of the final product?
A2: A combination of methods is recommended to ensure the purity and identity of the final compound:
-
HPLC-UV: This is the primary method for assessing purity.[9] It is crucial to use a validated method, preferably with a different mobile phase or column than the one used for purification, to ensure no impurities are co-eluting. A purity level of >98% is generally expected for a reference standard.
-
LC-MS: To confirm the molecular weight of the purified compound (C28H31N3O3S, MW: 489.63 g/mol ).[1][3]
-
NMR (1H and 13C): To confirm the chemical structure and identify any structural isomers or impurities that may not be visible by UV detection.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q3: Are there any known degradation pathways for this compound that I should be aware of during purification and storage?
A3: While specific degradation studies on this impurity are not widely published, we can infer potential pathways from its structure and the known degradation of Pioglitazone.[10][11]
-
Oxidation: The pyridine ring and the sulfur atom in the thiazolidinedione ring can be susceptible to oxidation.
-
Hydrolysis: The thiazolidinedione ring can be susceptible to hydrolysis under strong acidic or basic conditions.
-
Storage: To ensure long-term stability, the purified compound should be stored as a solid in a desiccator at low temperature (e.g., -20°C), protected from light and moisture.
Section 3: Experimental Protocols and Data
Protocol 1: Preparative Reverse-Phase HPLC Purification
This protocol provides a starting point for the purification of this compound.
-
Column: C18, 5 µm, 250 x 21.2 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 20 mL/min
-
Detection: UV at 269 nm[4]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 40 |
| 30 | 60 |
| 35 | 95 |
| 40 | 95 |
| 41 | 40 |
| 50 | 40 |
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMF or a mixture of methanol and dichloromethane.
-
Injection: Inject the sample onto the column.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to the target compound.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and evaporate the solvent under reduced pressure.
Data Summary Table
| Compound | Typical Retention Time (Analytical HPLC) | Key Mass Spec Fragment (m/z) |
| Pioglitazone | 8.08 min[12] | 357.1 [M+H]+ |
| This compound | ~10-12 min (expected to be longer than Pioglitazone) | 490.2 [M+H]+ |
Section 4: Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting options for poor chromatographic resolution.
References
-
Jadhav, S. B., et al. (2012). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 2(4), 237-244. Available at: [Link]
-
Shaik, S. B., et al. (2014). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 6(6), 16-21. Available at: [Link]
- Richter, J., et al. (2004). Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets. Pharmazie, 59(3), 178-182.
-
Karimi-Jafari, M., et al. (2018). Nanocrystalization of Pioglitazone by Precipitation Method. Advanced Pharmaceutical Bulletin, 8(1), 143-149. Available at: [Link]
-
Pharmaffiliates. (n.d.). Pioglitazone-impurities. Retrieved from [Link]
- Kumar, A., & Singh, R. (2015). RP-HPLC Method Development and Validation for Pioglitazone in Bulk and Marketed Formulation. Der Pharma Chemica, 7(12), 237-243.
-
Veeprho. (n.d.). Pioglitazone Impurities and Related Compound. Retrieved from [Link]
-
Goud, N. R., et al. (2021). Multicomponent Solid Forms of Pioglitazone and Their Influence on Drug Dissolution. Crystal Growth & Design, 21(3), 1765-1776. Available at: [Link]
- Srinivasulu, D., et al. (2012). Development and validation of analytical method for determination of pioglitazone in solid dosage form. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 254-257.
-
Goud, N. R., et al. (2021). Multicomponent Solid Forms of Pioglitazone and Their Influence on Drug Dissolution. American Chemical Society. Available at: [Link]
-
Alfa Omega Pharma. (n.d.). Pioglitazone Impurities. Retrieved from [Link]
- Das, M., et al. (2023). Evolution of non-covalent derivatives of pioglitazone with salicylic acid and its impact on crystallite characteristics and dissolution. Revista Mexicana de Física, 69(3), 1-8.
-
New Drug Approvals. (2014). Pioglitazone. Retrieved from [Link]
- Das, M., et al. (2024). Development of Eutectics of Pioglitazone with Citric Acid and its Effect on Crystallite Properties and Dissolution. Acta Chimica Slovenica, 71(1), 482-491.
- Reddy, B. P., et al. (2012). Process for the purification of pioglitazone. Google Patents. WO2012153312A1.
- Richter, J., et al. (2009). Pioglitazone impurities.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Reddy, M. P., et al. (2003). Novel process to prepare pioglitazone via several novel intermediates.
- Riad, S. M., et al. (2022). Validated Chromatographic Methods for Determination of Pioglitazone and Glimepiride in Pharmaceutical Dosage Form and in Human Plasma.
-
Li, Y., et al. (2023). Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS and Their Toxicity Prediction. Molecules, 28(20), 7104. Available at: [Link]
Sources
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- 2. N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity) [lgcstandards.com]
- 3. This compound | C28H31N3O3S | CID 17756229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Nanocrystalization of Pioglitazone by Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Multicomponent Solid Forms of Pioglitazone and Their Influence on Drug Dissolution - Crystal Growth & Design - Figshare [acs.figshare.com]
- 8. WO2012153312A1 - Process for the purification of pioglitazone - Google Patents [patents.google.com]
- 9. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. derpharmachemica.com [derpharmachemica.com]
Overcoming matrix effects in bioanalysis of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Technical Support Center: Bioanalysis of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the significant, yet manageable, challenge of matrix effects in the LC-MS/MS bioanalysis of this compound (referred to herein as "N-Et-Pio"). Given its structural similarity to pioglitazone, N-Et-Pio is expected to be a small, basic molecule analyzed in complex biological matrices such as plasma and urine. This guide provides field-proven insights and systematic troubleshooting protocols to ensure the accuracy, precision, and reliability of your quantitative data, adhering to the highest standards of scientific integrity.
Part 1: Understanding the Challenge: Matrix Effects
Matrix effects are a primary concern in LC-MS/MS bioanalysis, defined as the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components from the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which severely compromise data accuracy and reproducibility.[2]
For a molecule like N-Et-Pio, the primary sources of matrix effects in plasma are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[3][4] Other sources include salts, proteins, and metabolites that may not have been completely removed during sample preparation.[2]
Mechanism of ESI Ion Suppression
Ion suppression in the ESI source is a multifaceted problem. Key proposed mechanisms include:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for protonation (in positive ion mode) or deprotonation (in negative ion mode) within the ESI droplet, reducing the formation of gas-phase analyte ions.[1]
-
Droplet Surface Effects: Highly surface-active molecules, like phospholipids, can preferentially occupy the surface of the ESI droplet. This enrichment can prevent the analyte from reaching the surface where ion evaporation occurs.[5]
-
Changes in Droplet Properties: Non-volatile matrix components can alter the physical properties of the droplet, such as viscosity and surface tension, hindering the efficient formation of gas-phase ions.[1][6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a problem for my N-Et-Pio assay? A: A matrix effect is the interference of components in your biological sample (e.g., plasma) with the ionization of N-Et-Pio in the mass spectrometer's ion source.[2] It is a major issue because it can lead to under- or over-estimation of the true concentration of your drug, compromising the accuracy and reliability of your pharmacokinetic or toxicokinetic data.[2] Regulatory bodies like the FDA and EMA require the assessment and mitigation of matrix effects during method validation.[7][8]
Q2: My calibration curve is non-linear and my QC samples are failing. Could this be a matrix effect? A: Yes, this is a classic symptom of uncompensated matrix effects.[9] If the degree of ion suppression or enhancement varies with analyte concentration or across different sample lots, it can lead to poor linearity, accuracy, and precision.[9]
Q3: What is the best internal standard (IS) to compensate for matrix effects? A: A stable isotope-labeled (SIL) internal standard of N-Et-Pio is the gold standard.[10][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate correction, as the ratio of analyte to IS response remains constant.[10] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[10]
Q4: How do I quantitatively measure matrix effects for my N-Et-Pio method? A: The most accepted method is the post-extraction addition protocol, which is required by regulatory guidelines.[9][13] This involves comparing the peak area of N-Et-Pio spiked into an extracted blank matrix with the peak area of the analyte in a neat (clean) solution at the same concentration. The ratio of these responses is the Matrix Factor (MF).[9] See the detailed protocol in the Troubleshooting Guide below.
Q5: Can I just dilute my sample to reduce matrix effects? A: Sample dilution can be a simple and effective strategy, as it reduces the concentration of interfering components.[14] However, this approach is only feasible if your assay has sufficient sensitivity to measure N-Et-Pio at the lower concentrations that result from dilution.[14]
Part 3: Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to identifying, diagnosing, and resolving common issues related to matrix effects during the bioanalysis of N-Et-Pio.
Issue 1: Poor Reproducibility and Failing QC Samples
-
Probable Cause: Variable ion suppression across different samples or lots of biological matrix. This is often due to inadequate sample cleanup.
-
Solution Pathway: First, quantify the matrix effect. Then, optimize the sample preparation method to remove interfering components, particularly phospholipids.
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Addition
This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement, as recommended by the FDA and EMA.[8][15]
Objective: To quantify the impact of the biological matrix on the ionization of N-Et-Pio.
Methodology:
-
Prepare Set A (Analyte in Neat Solution): Spike N-Et-Pio and its SIL-IS into the final mobile phase or reconstitution solvent at low and high QC concentrations.
-
Prepare Set B (Analyte in Extracted Matrix):
-
Extract at least six different lots of blank biological matrix (e.g., human plasma) using your current sample preparation method.
-
After the final evaporation step (if any), spike the extracts with N-Et-Pio and its SIL-IS to the same low and high QC concentrations as in Set A.
-
-
Analysis: Inject both sets of samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Interpretation of Results:
-
An MF or IS-Normalized MF of 1.0 indicates no matrix effect.
-
A value < 1.0 indicates ion suppression.
-
A value > 1.0 indicates ion enhancement.
-
According to regulatory guidance, the coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15% .[8]
Workflow for Diagnosing and Mitigating Matrix Effects
The following diagram illustrates a logical workflow for addressing matrix effect issues.
Caption: A decision-making workflow for troubleshooting matrix effects.
Table 1: Comparison of Sample Preparation Techniques for N-Et-Pio
Choosing the right sample preparation technique is the most effective way to combat matrix effects.[3]
| Technique | Principle | Phospholipid Removal | Throughput | Recommendation for N-Et-Pio |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). The supernatant is injected. | Poor. High levels of phospholipids remain soluble.[16] | High | Not Recommended. Prone to significant matrix effects and can lead to rapid column and MS source fouling.[17] |
| Liquid-Liquid Extraction (LLE) | N-Et-Pio is partitioned into an immiscible organic solvent based on its polarity and the pH of the aqueous phase. | Good. Phospholipids have different solubility profiles and are often left in the aqueous layer.[18] | Medium | Good Option. Optimize the extraction solvent (e.g., methyl tert-butyl ether) and pH to maximize analyte recovery and minimize phospholipid extraction.[3] |
| Solid-Phase Extraction (SPE) | N-Et-Pio is retained on a solid sorbent while interferences are washed away. | Excellent (with correct sorbent).[19] | Medium-High | Highly Recommended. Use a mixed-mode or phospholipid removal SPE plate for the most effective cleanup.[16] These provide superior removal of phospholipids and other interferences.[19][20] |
Protocol 2: Optimized Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To achieve a clean extract of N-Et-Pio from plasma, minimizing matrix effects.
Materials:
-
Mixed-Mode Cation Exchange SPE Plate (e.g., Oasis MCX) or a dedicated Phospholipid Removal Plate (e.g., HybridSPE).
-
Plasma samples containing N-Et-Pio and SIL-IS.
-
Reagents: Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.
Methodology (using Mixed-Mode Cation Exchange):
-
Condition: Pass 1 mL of Methanol through the SPE plate, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% Formic Acid in water through the plate.
-
Load: Pre-treat plasma sample by adding an equal volume of 4% Phosphoric Acid in water. Load the pre-treated sample onto the plate.
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% Formic Acid in water.
-
Wash 2 (Phospholipids & Neutral Lipids): Wash with 1 mL of Methanol.
-
Elute: Elute N-Et-Pio with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in mobile phase.
This multi-step wash protocol ensures that salts, polar interferences, and, most importantly, phospholipids are removed before the basic N-Et-Pio is eluted.[16]
Part 4: Advanced Strategies and Best Practices
-
Chromatographic Selectivity: If sample preparation optimization is insufficient, focus on the LC method. Use a longer gradient or a different column chemistry (e.g., HILIC) to chromatographically separate N-Et-Pio from the region where matrix components elute.[21] The post-column infusion experiment is a valuable tool for visualizing these regions of suppression.[13][21]
-
Ionization Source: While ESI is most common, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects, especially from non-volatile salts and phospholipids.[1] If sensitivity allows, testing APCI could be a viable alternative.
-
Method Ruggedness: Always evaluate matrix effects using multiple sources of your biological matrix (e.g., at least 6 different lots of plasma) to ensure the method is robust and will perform reliably with individual patient or subject samples.[15]
By systematically applying the diagnostic tools and optimization strategies outlined in this guide, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for this compound, ensuring the integrity of your research and development programs.
References
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
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Lahaie-Croteau, F. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
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Bioanalysis Zone. Overcoming Matrix Effects. [Link]
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Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]
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A-Z Chemistry. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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MilliporeSigma. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Today. [Link]
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European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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De Boer, T., Wieling, J. (2011). The EMA Bioanalytical Method Validation Guideline. European Bioanalysis Forum. [Link]
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Wikipedia. Ion suppression (mass spectrometry). [Link]
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Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Fu, Y., & Wu, J. T. (2023). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 15(13), 775-779. [Link]
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Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. [Link]
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Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]
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Ji, A. J., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Proteome Research, 10(9), 4214-4222. [Link]
-
Waters Corporation. (2011). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. [Link]
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Li, F., Ewles, M., Pelzer, M., & Hyland, R. (2013). Case studies: the impact of nonanalyte components on LC–MS/MS-based bioanalysis: strategies for identifying and overcoming matrix effects. Bioanalysis, 5(19), 2409-2441. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
-
Chromatography Today. (2011). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. [Link]
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Cech, N. B., & Enke, C. G. (2000). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(13), 2717-2723. [Link]
-
Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]
-
Niessen, W. M. A. (2016). Matrix Effects and Application of Matrix Effect Factor. Current Chromatography, 3(1), 10-21. [Link]
-
Ryska, M. (2016). A Comparison of FDA and EMA Guidelines for Bioanalytical Method Validation. PharmaCompass. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Gasilova, N., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2549-2557. [Link]
-
Rapolu, R., et al. (2021). Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. RSC Advances, 11(20), 12239-12248. [Link]
-
Gasilova, N., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2549–2557. [Link]
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University of Tartu. Quantitative estimation of matrix effect, recovery and process efficiency. [Link]
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Little, J. L. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2803-2814. [Link]
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
-
Elgawish, M. S., et al. (2019). Liquid chromatography tandem mass spectrometry for the simultaneous determination of metformin and pioglitazone in rat plasma: Application to pharmacokinetic and drug-drug interaction studies. Journal of Chromatography B, 1124, 124-132. [Link]
-
ResearchGate. Extracted ion chromatograms of pioglitazone (m/z 357.1273) and metformin (m/z 130.1083). [Link]
-
Castillo, L., et al. (2024). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry. [Link]
-
Lin, Z. J., et al. (2005). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 111-120. [Link]
-
Jain, D., et al. (2011). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 1(3), 145-154. [Link]
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Technical Support Center: Stability Testing Protocols for N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. It is designed as a practical resource, offering troubleshooting advice and detailed protocols in a direct question-and-answer format to address challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability testing of this compound, grounding the process in regulatory context and scientific first principles.
Q1: What is the primary objective of a stability testing program for a new drug substance like this compound?
The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance and recommend storage conditions, ensuring its safety and efficacy throughout its lifecycle.[1][2] For this compound, this involves understanding its intrinsic chemical stability and identifying potential degradation products.
Q2: What defines a "stability-indicating" analytical method, and why is it critical for this program?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[3] It must also be able to resolve the API from its degradation products and any process-related impurities.[4] For a thiazolidinedione derivative like this compound, a stability-indicating HPLC method is crucial because it proves that the analytical measurement of the parent drug is not inflated by co-eluting degradants, which could mask a genuine stability issue.[5]
Q3: What are "forced degradation" or "stress testing" studies, and how do they differ from formal stability studies?
Forced degradation studies are designed to intentionally degrade the drug substance under more severe conditions than those used in accelerated stability testing.[3][6] The goal is to identify the likely degradation products and establish the degradation pathways of the molecule.[3] This information is essential for developing and validating a robust stability-indicating analytical method.[7] Formal stability studies (accelerated and long-term), in contrast, are performed under specific, less aggressive storage conditions as defined by ICH Q1A(R2) guidelines to establish the re-test period or shelf life.[8][9]
Q4: Based on its structure as a pioglitazone analogue, what are the most likely degradation pathways for this compound?
Given its structural similarity to pioglitazone, the molecule is likely susceptible to:
-
Hydrolysis: The thiazolidinedione ring is known to be susceptible to cleavage under both acidic and basic conditions.[3][10]
-
Oxidation: The pyridine nitrogen atom is a potential site for N-oxide formation, a common degradation product for pioglitazone.[10][11] The ether linkage could also be a site of oxidative cleavage.
-
Photodegradation: Exposure to UV or visible light can induce degradation, a factor that must be assessed as per ICH Q1B guidelines.[12][13][14]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Forced Degradation Studies
Q5: I am not observing any significant degradation (<5%) under acidic stress conditions (e.g., 0.1N HCl at room temperature). What should I do?
-
Causality: Insufficient degradation suggests the energy of the stress condition is not high enough to overcome the activation energy for hydrolysis. Pioglitazone itself has shown variable degradation under mild acidic conditions, with more extensive degradation occurring in stronger acid.[3]
-
Solution Steps:
-
Increase Acid Concentration: Escalate the acid strength sequentially (e.g., to 1N HCl, then 3N HCl).[6]
-
Introduce Heat: Refluxing the sample in acid at an elevated temperature (e.g., 60-80°C) for several hours will significantly increase the reaction rate.[3]
-
Extend Exposure Time: If you prefer to avoid high temperatures, increase the duration of the study from hours to days, monitoring periodically.
-
Verification: Ensure your analytical method is working correctly by analyzing a control sample (API in solvent without stressor) to confirm the initial concentration.
-
Q6: My sample shows almost complete degradation in basic conditions, leaving no parent peak to analyze. How can I achieve the target 5-20% degradation?
-
Causality: Thiazolidinedione rings can be highly labile to base-catalyzed hydrolysis.[10] The conditions you are using (e.g., 1N NaOH at elevated temperature) are likely too harsh.
-
Solution Steps:
-
Reduce Molarity: Decrease the concentration of the base (e.g., from 1N NaOH to 0.1N or even 0.01N NaOH).
-
Lower the Temperature: Conduct the experiment at room temperature or even refrigerated conditions (2-8°C) to slow the reaction kinetics.
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 15, 30, and 60 minutes) to find the optimal duration. The goal of forced degradation is to generate degradants, not to destroy the entire sample.
-
Q7: After oxidative stress with hydrogen peroxide, I see multiple new peaks in my chromatogram, and my mass balance is poor (<95%). What is happening?
-
Causality: A poor mass balance suggests that not all degradants are being detected or quantified correctly. This can happen if degradants do not have a chromophore and are thus invisible to the UV detector, or if they are not eluting from the column (highly polar or irreversibly bound). Pioglitazone is known to form an N-oxide and other species under oxidative stress.[11]
-
Solution Steps:
-
Change Detection Wavelength: Analyze the stressed sample at a lower wavelength (e.g., 210 nm) in addition to the primary wavelength (e.g., 269 nm) to try and detect degradants that may lack the specific chromophore of the parent molecule.
-
Use a Mass Spectrometer (LC-MS): If available, LC-MS is the ideal tool to identify the masses of the degradation products and confirm if they are eluting. This can help identify the N-oxide impurity.[10]
-
Check for Co-elution: Ensure that your HPLC method has adequate resolving power. A peak purity analysis using a PDA detector can reveal if a seemingly single peak is actually composed of multiple components.
-
Adjust Mobile Phase: If highly polar degradants are suspected, consider a steeper gradient or a mobile phase with a lower organic content at the start to ensure they elute from the column.
-
Troubleshooting the Stability-Indicating HPLC Method
Q8: A degradant peak is co-eluting with the main this compound peak. How can I resolve them?
-
Causality: This indicates a lack of specificity in the HPLC method, making it unsuitable as a stability-indicating method. The mobile phase and/or stationary phase are not providing sufficient selectivity between the parent compound and the degradant.
-
Solution Steps:
-
Modify Mobile Phase pH: The ionization state of the parent molecule and its degradants can significantly affect retention. Adjusting the pH of the aqueous portion of the mobile phase (e.g., from pH 3.5 to 4.5) can alter selectivity.[5][15]
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. The different solvent properties can change elution patterns.[3]
-
Adjust Gradient Slope: If using a gradient method, make the gradient shallower around the elution time of the parent peak. This provides more time for separation.
-
Try a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to introduce different separation mechanisms.
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Forced Degradation Study
This protocol outlines the steps to investigate the intrinsic stability of this compound.
Objective: To generate potential degradation products and establish degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 5 mL of the stock solution with 5 mL of the stressor solution in a suitable flask. Store a "control" sample (5 mL stock + 5 mL solvent) protected from light at 2-8°C.
-
Acid Hydrolysis: Use 1N HCl. Place at 80°C for 12 hours.[3]
-
Base Hydrolysis: Use 0.1N NaOH. Keep at room temperature for 8 hours.[6]
-
Oxidation: Use 5% H₂O₂. Keep at room temperature for 12 hours.[3]
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours.[6] Prepare a solution from this stressed solid for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[13][14] Keep a control sample wrapped in aluminum foil for comparison.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples (e.g., add an equimolar amount of base or acid).
-
Dilute all samples to a target concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by the validated stability-indicating HPLC method.
-
Protocol 2: Recommended Stability-Indicating HPLC Method
This method is a starting point based on validated methods for pioglitazone and its analogues.[5][15][16]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 269 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Target Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 1N HCl | 12 hours | 80°C | 5-20% |
| Base Hydrolysis | 0.1N NaOH | 8 hours | Room Temp | 5-20% |
| Oxidation | 5% H₂O₂ | 12 hours | Room Temp | 5-20% |
| Thermal | Solid State | 48 hours | 80°C | <10% |
| Photolytic | ICH Q1B Exposure | N/A | Controlled | As observed |
Table 2: ICH Q1A(R2) Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration for Submission |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate* | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
*To be performed if a significant change occurs during accelerated studies.[1]
Part 4: Visualization of Workflows and Pathways
Diagram 1: General Stability Testing Workflow
Caption: Workflow for a comprehensive stability testing program.
Diagram 2: Potential Degradation Pathways
Caption: Likely degradation pathways based on pioglitazone data.
References
-
U.S. Food and Drug Administration. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
International Conference on Harmonisation. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
- Jain, N., et al. (2010). Study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 18-25.
- Wanjari, D.B., & Gaikwad, N.J. (2005). Stability indicating RP-HPLC method for determination of pioglitazone from tablets. Indian Journal of Pharmaceutical Sciences, 67(2), 256-258.
- Darwish, K. M., et al. (2024). Stability-Indicating TLC-Densitometric and HPLC Methods for Simultaneous Determination of Teneligliptin and Pioglitazone in Pharmaceutical Dosage Forms with Eco-Friendly Assessment.
- Doredla, N. R., et al. (2012). Method Development And Validation Of Forced Degradation Studies Of Pioglitazone Hydrochloride By Using UV Spectroscopy. International Journal of PharmTech Research, 4(4), 1750-1758.
-
Der Pharma Chemica. (2010). A validated stability indicating HPLC method for the determination of impurities in Pioglitazone Hydrochloride. [Link]
- Sreenivasulu, J., & Sankar, D. G. (2016). Stability indicating RP-HPLC method for simultaneous estimation of pioglitazone hydrochloride and alogliptin benzoate in pharmaceutical formulation. International Journal of Pharmacy, 6(3), 130-139.
- Kumar, S., et al. (2012). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 2(4), 235-243.
- Singh, S., & Gaikwad, N. (2017). Photostability Studies of Pioglitazone Hydrochloride in Aqueous Solutions.
-
International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Doredla, N. R., et al. (2012). Method development and validation of forced degradation studies of pioglitazone hydrochloride by using UV Spectroscopy. International Journal of PharmTech Research, 4(4), 1750-1758.
- Ramulu, K., et al. (2010). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. Pharmazie, 65(3), 162-168.
-
PubMed. (2010). Identification, isolation and characterization of potential degradation products in pioglitazone hydrochloride drug substance. [Link]
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Validation & Comparative
A Comparative Guide to N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone and Other Known Pioglitazone Impurities for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, a significant process-related impurity of the anti-diabetic drug pioglitazone, with other known impurities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to ensure scientific integrity and aid in robust drug development processes.
Introduction: The Critical Role of Impurity Profiling in Pioglitazone Synthesis
Pioglitazone is a potent thiazolidinedione oral anti-diabetic agent that selectively activates the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.[][2][3] Its efficacy in improving insulin sensitivity has made it a cornerstone in the management of type 2 diabetes mellitus.[] However, as with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of pioglitazone can lead to the formation of various impurities.[4][5] These impurities can arise from starting materials, intermediates, by-products, or degradation of the final product.[6][7]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products to ensure their safety and efficacy.[7] This guide focuses on a comparative analysis of this compound (also known as Pioglitazone Impurity C or N-Alkyl Pioglitazone) and other significant pioglitazone impurities, providing a detailed examination of their chemical structures, origins, analytical detection methods, and potential pharmacological and toxicological implications.
Chemical Structures and Origins of Key Pioglitazone Impurities
The impurities associated with pioglitazone can be broadly categorized as process-related impurities, arising during synthesis, and degradation products, formed during storage or under stress conditions.
This compound (Impurity C)
-
Chemical Name: 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-3-[2-(5-ethyl-2-pyridinyl)ethyl]-2,4-thiazolidinedione[8][9][10]
-
Origin: This impurity is a process-related impurity. Its formation is attributed to the reaction of the pioglitazone molecule with a reactive intermediate, 2-(5-ethylpyridin-2-yl)ethanol, which is a key starting material in the synthesis of pioglitazone.[11][12] Specifically, the secondary amine of the thiazolidinedione ring of a pioglitazone molecule can be alkylated by this reactive intermediate.
Other Notable Pioglitazone Impurities
Several other impurities have been identified and characterized in pioglitazone drug substances. A selection of these is presented below for comparison.
-
Pioglitazone EP Impurity A (5-Hydroxy Pioglitazone):
-
Chemical Name: (5RS)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-5-hydroxythiazolidine-2,4-dione[8]
-
Origin: Can be a metabolite or a degradation product formed through oxidation.
-
-
Pioglitazone EP Impurity B (Dehydropioglitazone):
-
Pioglitazone Related Compound B (Dimer Impurity):
-
Chemical Name: 5-(4-(2-(5-Ethyl-6-(4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)pyridin-2-yl)ethoxy)benzyl)thiazolidine-2,4-dione[8]
-
Origin: A process-related impurity, likely formed from side reactions involving the starting materials.
-
-
Pioglitazone N-Oxide:
-
Origin: An oxidative degradation product.[13]
-
Below is a diagram illustrating the chemical structures of pioglitazone and its key impurities.
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A Comparative Pharmacokinetic Framework: Evaluating Pioglitazone and its Novel Analogue N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Authored for Drug Development Professionals
This guide provides a comprehensive framework for the comparative pharmacokinetic (PK) evaluation of the established anti-diabetic agent, pioglitazone, and its novel analogue, N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. As the development of new chemical entities (NCEs) often aims to improve upon the absorption, distribution, metabolism, and excretion (ADME) properties of a parent compound, a rigorous head-to-head PK comparison is a cornerstone of preclinical assessment. This document outlines the strategic design of such a study, grounded in established methodologies, to generate the decisive data required for lead candidate selection.
We will first establish the known pharmacokinetic profile of pioglitazone as a benchmark. Subsequently, a detailed, multi-stage experimental protocol will be presented, encompassing both in vitro predictive assays and a definitive in vivo rodent study. The rationale behind each methodological choice is elucidated to provide a clear, self-validating experimental design.
Benchmark Profile: Pharmacokinetics of Pioglitazone
Pioglitazone is a thiazolidinedione (TZD) class oral hypoglycemic agent that acts as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its efficacy is well-documented, but like any therapeutic agent, its pharmacokinetic profile presents characteristics that new analogues may seek to improve upon, such as its metabolic pathway and potential for drug-drug interactions.
Following oral administration, pioglitazone is well-absorbed, with peak plasma concentrations (Cmax) reached in approximately 2 hours. It exhibits high bioavailability, exceeding 80%. Pioglitazone is extensively bound to plasma proteins (>99%), primarily albumin, which limits its volume of distribution.
Metabolism is a critical aspect of its disposition. Pioglitazone is extensively metabolized in the liver by various cytochrome P450 (CYP) isoenzymes, most notably CYP2C8 and, to a lesser extent, CYP3A4. This process involves hydroxylation and oxidation, leading to the formation of several active metabolites (e.g., M-II, M-III, M-IV), which also contribute to the drug's therapeutic effect. The parent drug and its metabolites are primarily excreted in the bile and feces, with minimal renal clearance.
Table 1: Key Pharmacokinetic Parameters of Pioglitazone in Humans
| Parameter | Value | Source |
| Time to Peak (Tmax) | ~2 hours | |
| Bioavailability | >80% | |
| Plasma Protein Binding | >99% | |
| Primary Metabolic Enzymes | CYP2C8, CYP3A4 | |
| Elimination Half-life | 3-7 hours (Pioglitazone) | |
| Route of Excretion | Primarily feces (via bile) |
Proposed Experimental Workflow for Comparative Analysis
The introduction of an N-(Ethyl-(2-pyridyl-5-ethyl)) moiety to the pioglitazone scaffold necessitates a full re-evaluation of its ADME profile. This structural modification could significantly alter key properties such as solubility, membrane permeability, metabolic stability, and protein binding. The following workflow provides a logical progression from rapid in vitro screening to a more resource-intensive in vivo study.
Caption: Comparative pharmacokinetic evaluation workflow.
Detailed Experimental Protocols
In Vitro Metabolic Stability Assessment
Rationale: This assay provides an early, rapid assessment of a compound's susceptibility to metabolism by liver enzymes. A compound that is too rapidly metabolized will likely have poor oral bioavailability and a short duration of action in vivo. We use liver microsomes as they contain a high concentration of the critical CYP enzymes responsible for Phase I metabolism.
Protocol:
-
Preparation: Thaw pooled liver microsomes (e.g., from rat or human) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL), the test compound (Pioglitazone or the analogue, final concentration 1 µM), and the buffer.
-
Initiation: Pre-warm the plate to 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP enzyme activity.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold 'stop solution' (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).
In Vivo Pharmacokinetic Study in Rats
Rationale: An in vivo study is the definitive method for understanding a drug's ADME profile in a whole biological system. The rat is a commonly used preclinical model due to its well-characterized physiology and cost-effectiveness. This study will determine key PK parameters like Cmax, Tmax, Area Under the Curve (AUC), and bioavailability.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g. Acclimate the animals for at least one week with free access to food and water.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (dissolved in a suitable vehicle like 20% DMSO / 30% PEG400 / 50% saline) via the tail vein at a low dose (e.g., 1 mg/kg). The IV group is essential for determining the absolute bioavailability.
-
Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (~100 µL) from the saphenous vein into EDTA-coated tubes at pre-defined time points. A typical schedule would be:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of pioglitazone and this compound in rat plasma.
-
Perform a protein precipitation extraction on the plasma samples.
-
Analyze the extracted samples using the validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data for each compound and each route of administration.
Data Synthesis and Interpretation
The data generated will be compiled into a comparative table to facilitate a clear evaluation.
Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | Pioglitazone | This compound | Interpretation of Difference |
| In Vitro t½ (min) | Measured Value | Measured Value | Indicates relative metabolic stability. |
| Cmax (ng/mL) | Measured Value | Measured Value | Reflects the rate and extent of absorption. |
| Tmax (hr) | Measured Value | Measured Value | Time to reach maximum concentration. |
| AUC₀-inf (ng*hr/mL) | Measured Value | Measured Value | Represents total drug exposure. |
| Bioavailability (F%) | Measured Value | Measured Value | The fraction of the oral dose reaching systemic circulation. |
| Clearance (CL) (L/hr/kg) | Measured Value | Measured Value | The rate of drug removal from the body. |
A significant increase in the in vitro t½ for the analogue would suggest that the N-ethyl-pyridyl modification sterically hinders or electronically deactivates the sites of metabolism on the pioglitazone core. This would predict lower clearance and a longer half-life in vivo. Conversely, a decrease would suggest the creation of a new metabolic soft spot.
An increased AUC and bioavailability for the analogue could indicate improved absorption (perhaps due to better solubility or permeability) or reduced first-pass metabolism, which would be supported by the in vitro data. The ultimate goal is to determine if the structural modifications have resulted in a superior pharmacokinetic profile that warrants further development.
Caption: Primary metabolic pathways of Pioglitazone.
References
-
ACTOS (pioglitazone) Prescribing Information. Takeda Pharmaceuticals America, Inc. [Link]
-
Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolized by CYP2C8 and CYP3A4 in vitro: potential for drug-drug interactions. Basic & Clinical Pharmacology & Toxicology, 99(1), 44-51. [Link]
-
Kirchheiner, J., Pamer, C., Fedosejev, A., & Seeringer, A. (2007). The impact of CYP2C8 polymorphism on the pharmacokinetics of pioglitazone. The Pharmacogenomics Journal, 7(5), 340-346. [Link]
-
Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
A Senior Application Scientist's Guide to Validating an Analytical Method for N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone in Drug Formulations
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical manufacturing, the quality, safety, and efficacy of a drug product are paramount. Pioglitazone, a member of the thiazolidinedione class, is a widely used oral anti-hyperglycemic agent for the management of type 2 diabetes mellitus.[1][2] The synthesis and storage of any active pharmaceutical ingredient (API) like pioglitazone can result in the formation of related substances or impurities. One such specified impurity is N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone , also known as Pioglitazone Impurity C.[3][4]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities.[5] Therefore, a highly reliable and robust analytical method is not just a quality control requirement but a foundational pillar of patient safety. This guide provides an in-depth comparison of analytical technologies and a comprehensive walkthrough for the validation of a method tailored to quantify this compound in finished drug formulations, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6]
Choosing the Right Analytical Technology: A Comparative Analysis
The primary challenge in quantifying an impurity is to achieve sufficient resolution and sensitivity to detect and measure a low-level analyte in the presence of a high concentration of the API and various formulation excipients. Several analytical techniques are available for this purpose, but the most prevalent are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).[1][7][8]
Head-to-Head Comparison: HPLC vs. UPLC
The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase and the operating pressure of the system.[9][10] UPLC systems utilize columns with sub-2 µm particles, which necessitates much higher operating pressures (up to 15,000 psi) compared to the 3-5 µm particles and lower pressures (up to 6,000 psi) typical of HPLC systems.[10][11] This distinction drives significant performance differences.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Causality & Expert Insight |
| Particle Size | Typically 3-5 µm | < 2 µm | Smaller particles provide a greater surface area, leading to more efficient interaction between the analyte and stationary phase, which dramatically improves separation efficiency.[11] |
| Operating Pressure | 500 - 6,000 psi | Up to 15,000 psi | Higher pressure is required to force the mobile phase through the densely packed column of smaller particles.[10] |
| Analysis Speed | Typical run times: 15-20 minutes | Typical run times: 3-10 minutes | Higher efficiency allows for faster flow rates and shorter column lengths without sacrificing resolution, significantly increasing laboratory throughput.[10][11] |
| Resolution | Good | Excellent | The increased efficiency from smaller particles results in sharper, narrower peaks, allowing for better separation of closely eluting compounds like an API and its impurity. |
| Sensitivity | Standard | High | Narrower peaks mean a higher concentration of the analyte passes the detector per unit of time, resulting in taller peaks and improved signal-to-noise, which is critical for detecting trace-level impurities.[9] |
| Solvent Consumption | Higher | Lower | Faster run times and shorter columns lead to a significant reduction in solvent use per analysis, making UPLC a more cost-effective and environmentally friendly option.[9][11] |
Recommendation for this Application: For the quantification of this compound, a UPLC method is unequivocally superior. The need for high resolution to separate the impurity from the main pioglitazone peak and high sensitivity to meet stringent quantification limits makes UPLC the technology of choice. While HPLC remains a robust workhorse, UPLC provides the performance advantages essential for modern impurity analysis.[12]
The Validation Workflow: A Step-by-Step Guide Based on ICH Q2(R2)
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[13] The recently revised ICH Q2(R2) guideline provides a comprehensive framework for this process.[6][14]
Caption: The logical workflow for analytical method validation, starting from development and proceeding through the core ICH Q2 parameters before implementation.
Prerequisite: System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a non-negotiable check before any validation run. Methodology:
-
Prepare a system suitability solution containing pioglitazone API and a known concentration of this compound (e.g., at the quantitation limit).
-
Inject this solution five or six replicate times.[13]
-
Calculate the key performance parameters. Acceptance Criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 5.0% for the impurity peak.
-
Tailing Factor (T): ≤ 2.0.
-
Theoretical Plates (N): > 2000.
-
Resolution (Rs): > 2.0 between the impurity and the main pioglitazone peak. Expert Insights: System suitability is the canary in the coal mine for your analysis. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, and all subsequent data would be invalid. The resolution is particularly critical here to ensure baseline separation from the massive API peak.
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, including the API, excipients, and potential degradation products.[15] Methodology:
-
Expose the drug product to various stress conditions to induce degradation:
-
Acid Hydrolysis: 0.1N HCl at 60°C.
-
Base Hydrolysis: 0.1N NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 105°C in a dry oven.
-
Photolytic Stress: Expose to UV light (ICH Q1B).[16]
-
-
Analyze the stressed samples alongside an unstressed control.
-
Perform peak purity analysis (using a Photodiode Array detector) to ensure the impurity peak is spectrally homogeneous and free from co-eluting degradants. Acceptance Criteria:
-
The method must demonstrate baseline resolution between the impurity, the API, and all major degradation peaks.
-
The peak purity angle must be less than the purity threshold for the this compound peak in all stressed samples. Expert Insights: Forced degradation is the ultimate stress test for method specificity. It mimics the worst-case scenarios a drug product might encounter and proves that your method can still make an accurate measurement, preventing false positives from degradation products.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Methodology (Based on Signal-to-Noise Ratio):
-
Prepare a series of increasingly dilute solutions of the impurity.
-
Inject them and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by injecting six replicate samples at this concentration and assessing precision. Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10.
-
Precision at LOQ: RSD ≤ 10%. Expert Insights: For an impurity method, the LOQ is arguably the most important parameter. It defines the lower boundary of what you can confidently report. This value must be at or below the reporting threshold specified by regulatory guidelines for impurities.
Linearity and Range
Objective: To demonstrate a direct, proportional relationship between the concentration of the impurity and the analytical response over a specified range.[6] Methodology:
-
Prepare at least five standard solutions of the impurity spanning a range from the LOQ to 150% of the specified limit for that impurity (e.g., if the limit is 0.1%, the range would be LOQ to 0.15%).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.
-
Y-intercept: Should be close to zero.
-
The data points should not show significant deviation from the line of best fit. Expert Insights: Linearity proves that the method is reliable across the entire range of expected impurity concentrations. An r² of 0.999 is a high bar that indicates a very strong and predictable relationship, which is essential for accurate quantification.
Accuracy (Recovery)
Objective: To demonstrate the closeness of the measured value to the true value.[15] Methodology:
-
Prepare a placebo (drug formulation without the API).
-
Spike the placebo with known amounts of the impurity at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate for a total of nine determinations.[17]
-
Analyze the samples and calculate the percentage recovery of the impurity. Acceptance Criteria:
-
Mean Recovery: Typically 80-120% for impurity analysis. Expert Insights: Accuracy studies using a spiked placebo are crucial because they demonstrate that the method can effectively extract and measure the analyte from the complex formulation matrix without interference from excipients.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[17] Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug product spiked with the impurity at 100% of the specification limit.
-
Have one analyst run all six samples on the same day, using the same instrument.[17]
-
-
Intermediate Precision:
-
Repeat the experiment on a different day with a different analyst and/or a different instrument.
-
Compare the results from both sets of experiments. Acceptance Criteria:
-
-
Repeatability: RSD ≤ 5.0%.
-
Intermediate Precision: Overall RSD across both conditions ≤ 10.0%. Expert Insights: Precision demonstrates the method's reliability. Repeatability shows it works consistently in the short term, while intermediate precision proves it can withstand the typical variations (different users, days) encountered in a real-world QC lab.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Methodology:
-
Systematically alter key chromatographic parameters one at a time:
-
Flow Rate (e.g., ± 10%).
-
Column Temperature (e.g., ± 5°C).
-
Mobile Phase pH (e.g., ± 0.2 units).
-
Mobile Phase Organic Composition (e.g., ± 2%).
-
-
Analyze a system suitability solution under each altered condition. Acceptance Criteria:
-
All system suitability parameters (Resolution, Tailing Factor, etc.) must still pass under all varied conditions.
-
The change in the measured amount of the impurity should not be statistically significant. Expert Insights: Robustness is a measure of the method's durability for routine use. A robust method will not fail if the mobile phase is prepared with a slightly different pH or if the column oven is off by a degree, preventing costly and time-consuming out-of-specification investigations.
Data Interpretation: A Comparative Summary
To illustrate the practical advantages of UPLC, the following table presents hypothetical but realistic validation data for the analysis of this compound.
| Validation Parameter | Typical HPLC Method | Proposed UPLC Method | Commentary |
| Run Time | 18 minutes | 5 minutes | UPLC offers >3x increase in throughput. |
| Resolution (Rs) | 2.5 | 4.8 | UPLC provides a much wider safety margin for separation. |
| LOQ | 0.02% | 0.005% | UPLC's higher sensitivity allows for quantification at much lower levels. |
| Accuracy (% Recovery) | 92-108% | 98.5-101.2% | UPLC's cleaner baseline and better resolution often lead to more accurate results. |
| Precision (Repeatability) | RSD = 3.5% | RSD = 1.2% | Sharper peaks lead to more consistent integration and higher precision. |
| Solvent per Run | ~27 mL | ~5 mL | Significant cost and waste reduction with UPLC. |
Chemical Structures and Analytical Challenge
The structural similarity between pioglitazone and its N-substituted impurity underscores the need for a high-resolution analytical method.
Caption: Chemical structures of Pioglitazone and its related impurity, this compound.
Conclusion
Validating an analytical method for a specified impurity like this compound is a rigorous, multi-faceted process that forms the bedrock of drug product quality assurance. This guide has demonstrated that while traditional HPLC is a capable technology, the superior speed, sensitivity, and resolution of UPLC make it the optimal choice for this demanding application. By systematically executing the validation protocols outlined by ICH Q2(R2)—from specificity and precision to robustness—a laboratory can build a self-validating system that ensures trustworthy and reliable data. Adopting such a scientifically sound and well-documented approach is not only essential for regulatory compliance but is fundamental to guaranteeing patient safety.
References
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Satheeshkumar, N., et al. (2014). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 4(5), 295-302. Available at: [Link]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Available at: [Link]
-
ResearchGate. (2014). (PDF) Pioglitazone: A Review of Analytical Methods. Available at: [Link]
-
R, S. S., K, D. B. S., & Ch, M. (2020). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link]
-
A review on analytical methods of pioglitazone drug. (2024). In-depth analysis of pioglitazone determination in pharmaceutical and biological samples. Available at: [Link]
-
WebofPharma. (2025). HPLC vs. UPLC. Available at: [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]
-
Satheeshkumar, N., Shantikumar, S., & Srinivas, R. (2014). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis, 4(5), 295–302. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
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Slideshare. (n.d.). analytical method validation and validation of hplc. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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ALWSCI. (2022). HPLC Vs UPLC - What's The Difference? Available at: [Link]
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Hadjimanolis, I. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Der Pharma Chemica. (n.d.). RP-HPLC Method Development and Validation for Pioglitazone in Bulk and Marketed Formulation. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. Available at: [Link]
-
PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Analytical Method Validation Parameters: An Updated Review. Available at: [Link]
-
New Drug Approvals. (2014). Pioglitazone. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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A Researcher's Guide to Procuring and Qualifying N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone Reference Material
In the landscape of generic drug development and quality control, the precision of your analytical reference standards is non-negotiable. For antidiabetic agents like Pioglitazone, ensuring the final drug product is free from harmful impurities is a matter of patient safety and regulatory compliance. One such critical impurity is N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, a related compound that must be meticulously monitored.
This guide provides a comprehensive comparison of commercially available certified reference materials (CRMs) for this specific impurity. Beyond a simple supplier list, we will delve into the experimental workflows for qualifying a new batch of reference material against established standards, ensuring its suitability for your analytical methods.
Supplier Comparison for this compound
The selection of a CRM provider is the foundational step. Key considerations include the supplier's accreditation (e.g., ISO 17034), the completeness of the Certificate of Analysis (CoA), and the stated purity and uncertainty values. Below is a comparison of leading suppliers offering this specific pioglitazone impurity.
| Supplier | Catalog Number | Product Name | Purity | Format | Notes |
| LGC Standards | TRC-E935175-10MG | N-(Ethyl-(2-pyridyl-5-ethyl))pioglitazone | 99.8% | 10 mg | Often considered a primary standard source. CoA includes extensive characterization data. |
| U.S. Pharmacopeia (USP) | 1545812 | Pioglitazone Related Compound B | (Varies by lot) | 25 mg | As the official USP standard, this is the benchmark for regulatory submissions in the United States. |
| European Pharmacopoeia (EP) | P4358000 | Pioglitazone Impurity B | (Varies by lot) | 20 mg | The required standard for products marketed within the European Union. |
| Toronto Research Chemicals (TRC) | E935175 | N-(Ethyl-(2-pyridyl-5-ethyl))pioglitazone | >98% | 1 mg, 5 mg, 10 mg | A well-regarded source for a wide range of research-grade and certified reference materials. |
Experimental Workflow for CRM Qualification
Upon receiving a new reference standard, it is imperative to perform an in-house qualification to verify its identity and purity. This typically involves comparison against an existing, well-characterized internal primary standard or an official pharmacopeial standard (e.g., from USP or EP).
A Senior Scientist's Guide to the Comparative Toxicity Assessment of Pioglitazone and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative toxicological assessment of pioglitazone and its novel derivatives. As a Senior Application Scientist, my objective is to move beyond a simple listing of protocols and instead offer an in-depth, mechanistically grounded strategy. We will explore the "why" behind experimental choices, ensuring each step contributes to a robust and self-validating toxicity profile. This document is designed to empower researchers to make informed decisions in the selection and development of safer, next-generation insulin-sensitizing agents.
Introduction: The Thiazolidinedione Landscape
Pioglitazone, a member of the thiazolidinedione (TZD) class, is an effective oral antidiabetic agent that enhances insulin sensitivity through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism.[1][2] Despite its efficacy, pioglitazone's clinical use is tempered by a known profile of adverse effects, including weight gain, fluid retention, bone fractures, and, most notably, a potential increased risk of bladder cancer and rare instances of hepatotoxicity.[3][4][5][6]
The development of pioglitazone derivatives—be they active metabolites like M-III (keto derivative) and M-IV (hydroxy derivative) or novel synthetic analogues—is driven by the goal of retaining therapeutic efficacy while mitigating these toxicological liabilities.[7] This guide outlines a systematic, multi-tiered approach to compare the toxicity of such derivatives against the parent compound, pioglitazone, providing the critical data needed for lead candidate selection.
Foundational Toxicity Profile of Pioglitazone: The Benchmark for Comparison
A thorough understanding of pioglitazone's established risks is paramount. These toxicities serve as the benchmark against which any new derivative must be measured.
-
Bladder Cancer Risk : Multiple observational studies and meta-analyses suggest a correlation between long-term, high-dose pioglitazone use and an increased incidence of bladder cancer.[3][8][9] The risk appears to be dependent on both the duration and cumulative dose of the drug.[3][8]
-
Hepatotoxicity : While significantly less common and severe than with the withdrawn TZD, troglitazone, pioglitazone has been associated with rare cases of acute liver injury, sometimes presenting as a mixed hepatocellular-cholestatic pattern.[10][11][12] The mechanism is not fully elucidated but is considered a rare, idiosyncratic reaction.[10]
-
Cardiovascular Effects : A primary concern with the TZD class is fluid retention, which can lead to peripheral edema and exacerbate or precipitate congestive heart failure in at-risk patients.[5][13]
-
Other Effects : Weight gain and an increased risk of bone fractures, particularly in female patients, are also well-documented side effects.[5][6]
A Multi-Tiered Strategy for Comparative Toxicity Assessment
We will employ a tiered approach, starting with high-throughput in vitro screens to rapidly identify liabilities, followed by more complex, mechanistically focused assays for promising candidates.
Tier 1: High-Throughput In Vitro Cytotoxicity Screening
The initial goal is to establish a baseline for overt cytotoxicity across relevant cell types. This allows for the rapid deselection of broadly toxic derivatives.
Core Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Plating : Seed cells (e.g., HepG2 for liver, T24 for bladder) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of pioglitazone and its derivatives in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation : Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Data Presentation and Interpretation
The IC50 values provide a quantitative measure for direct comparison. A higher IC50 value for a derivative compared to pioglitazone suggests a lower cytotoxic potential in that specific cell line.
| Compound | Cell Line | Incubation Time (hr) | IC50 (µM) |
| Pioglitazone | HepG2 | 48 | [Example Value: 150] |
| Derivative A | HepG2 | 48 | [Example Value: 350] |
| Derivative B | HepG2 | 48 | [Example Value: 95] |
| Pioglitazone | T24 | 48 | [Example Value: 200] |
| Derivative A | T24 | 48 | [Example Value: 220] |
| Derivative B | T24 | 48 | [Example Value: 110] |
Caption: Comparative IC50 values for pioglitazone and its derivatives in liver (HepG2) and bladder (T24) cancer cell lines.
Tier 2: Mechanistic Toxicity Assessment in Hepatic Models
Drug-induced liver injury (DILI) is a major cause of drug failure.[14][15] Assays in this tier probe specific pathways known to be involved in hepatotoxicity. For this, more physiologically relevant models like primary human hepatocytes or 3D liver spheroids are recommended over immortalized cell lines like HepG2.[16][17]
Key Mechanistic Endpoints:
-
Mitochondrial Dysfunction : Mitochondrial impairment is a common mechanism of DILI.[15][17] The Glu/Gal assay is an effective screen. Cells are cultured in medium with either glucose (allowing glycolysis) or galactose (forcing oxidative phosphorylation). Compounds that impair mitochondrial function will show significantly greater toxicity in the galactose medium.
-
Oxidative Stress : The formation of reactive oxygen species (ROS) can lead to cellular damage. This can be quantified using fluorescent probes like DCFH-DA in a high-content imaging system.
-
Cholestasis Assessment : Inhibition of bile salt export pump (BSEP) transporters can lead to the intracellular accumulation of toxic bile acids, a form of cholestasis. This can be assessed using specific BSEP inhibition assays.
Experimental Workflow: Assessing Hepatotoxicity Potential
The following diagram illustrates a logical workflow for investigating potential DILI mechanisms.
Caption: Workflow for investigating mechanisms of drug-induced liver injury.
Tier 3: Genotoxicity and Carcinogenicity Potential (Bladder Cancer Focus)
Given the known risk of bladder cancer with pioglitazone, assessing the genotoxic and proliferative potential of its derivatives in urothelial cells is critical.
Core Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Treatment : Treat urothelial cells (e.g., primary human urothelial cells or the SV-HUC 1 cell line) with various concentrations of pioglitazone and its derivatives for a defined period (e.g., 24 hours).
-
Cell Embedding : Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis : Lyse the cells using a high-salt detergent solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
DNA Unwinding : Expose the slides to an alkaline solution to unwind the DNA.
-
Electrophoresis : Apply an electric field to the slides. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.
-
Staining and Visualization : Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Image Analysis : Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Data Presentation and Interpretation
Results are compared to a vehicle control and a known genotoxic agent (e.g., hydrogen peroxide). A derivative that induces significantly less DNA damage than pioglitazone at equivalent or higher concentrations would be considered favorable.
| Compound (at 50 µM) | Mean Tail Moment (vs. Control) |
| Vehicle Control | 1.0 |
| Pioglitazone | [Example Value: 4.2] |
| Derivative A | [Example Value: 1.5] |
| Derivative B | [Example Value: 7.8] |
| Positive Control (H₂O₂) | [Example Value: 15.6] |
Caption: Comparative genotoxicity measured by Comet assay in urothelial cells.
Integrating Mechanisms: The Role of PPARγ Signaling
The toxic effects of TZDs cannot be divorced from their primary pharmacological action. PPARγ activation itself can influence pathways related to cell stress and inflammation.[13][18] For example, PPARγ can transrepress the activity of pro-inflammatory transcription factors like NF-κB.[18][19][20] It is plausible that derivatives may differ in their ability to selectively modulate these pathways, leading to different safety profiles.
Signaling Pathway Analysis
Investigating the impact of each derivative on key downstream targets of PPARγ and related stress pathways is crucial. This can be achieved through techniques like Western blotting or qPCR to measure changes in protein and gene expression of markers for:
-
Inflammation : NF-κB, TNF-α, IL-6
-
Oxidative Stress : Nrf2, HO-1
-
Apoptosis : Bax, Bcl-2, Caspase-3
Caption: Simplified PPARγ signaling and potential toxicity pathways.
Conclusion: Synthesizing a Comparative Risk Profile
The ultimate goal of this comprehensive assessment is to build a comparative risk-benefit profile for each pioglitazone derivative. By integrating data from cytotoxicity, mechanistic, and genotoxicity assays, researchers can create a multi-parameter scorecard. This evidence-based approach allows for the confident selection of lead candidates with a higher probability of success in later-stage preclinical and clinical development. The methodologies described herein provide a robust framework for differentiating the toxicological signatures of closely related compounds, paving the way for the development of safer medicines.
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Spectroscopic data comparison of pioglitazone and N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
A Comparative Spectroscopic Guide to Pioglitazone and its N-Substituted Impurity
Abstract
In pharmaceutical development and quality control, the unambiguous identification of an active pharmaceutical ingredient (API) and the characterization of its related impurities are of paramount importance. This guide provides an in-depth comparative analysis of Pioglitazone, a widely used oral anti-diabetic agent of the thiazolidinedione class, and a known process-related impurity, N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. While comprehensive experimental spectroscopic data for Pioglitazone is widely available, such data for its specific N-substituted impurity is not prevalent in public literature. Therefore, this guide will leverage established experimental data for Pioglitazone and apply fundamental spectroscopic principles to predict the key differentiating features that would be observed for the N-(Ethyl-(2-pyridyl-5-ethyl)) derivative. We will explore a multi-technique approach, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to demonstrate how these methods collectively provide a robust framework for structural elucidation and differentiation.
Introduction: The Imperative for Structural Verification
Pioglitazone functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), enhancing insulin sensitivity in key tissues.[1] Its chemical synthesis, like any multi-step process, can result in the formation of process-related impurities. One such impurity involves the substitution on the nitrogen atom of the thiazolidinedione ring. The specific compound of interest for this comparison, this compound, represents the addition of a second complete side-chain to this nitrogen.
Distinguishing the API from such a structurally similar impurity is critical. Even minor structural modifications can significantly alter a compound's pharmacological activity, toxicity profile, and stability. Regulatory bodies mandate strict control over impurity levels, making reliable and specific analytical methods essential. This guide explains the causal relationships between molecular structure and spectroscopic output, providing researchers with the foundational knowledge to develop and interpret analytical methods for these and similar compounds.
Molecular Structures: The Basis of Comparison
The fundamental difference between Pioglitazone and its N-substituted derivative is the replacement of the acidic proton on the thiazolidinedione ring's nitrogen with a second 2-(5-ethylpyridin-2-yl)ethyl group. This seemingly simple change has profound and predictable consequences on the spectroscopic properties of the molecule.
Caption: Chemical structures of Pioglitazone (left) and its N-substituted derivative (right).
Analytical Workflow: A Multi-Technique Approach
A comprehensive analysis relies on integrating data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's structure, and together they provide complementary information leading to an unambiguous identification.
Caption: Integrated workflow for spectroscopic characterization.
UV-Visible Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The primary chromophore in both Pioglitazone and its derivative encompasses the substituted benzene ring and the pyridine ring.
Experimental Protocol (General)
-
Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Methanol, acetonitrile, or 0.1N HCl are common choices.[2][3]
-
Standard Preparation: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution to an appropriate concentration for measurement (e.g., 10-20 µg/mL).[2]
-
Spectral Scan: Scan the sample solution in a quartz cuvette from 200-400 nm against a solvent blank.[4]
-
λmax Determination: Identify the wavelength of maximum absorbance (λmax).
Comparative Data & Interpretation
| Compound | Key Feature | Observed / Predicted Value | Rationale |
| Pioglitazone | λmax | ~269 nm[2][3][5][6] | Corresponds to the π → π* electronic transitions within the aromatic and pyridyl ring systems. |
| N-substituted Derivative | Predicted λmax | Minor shift from 269 nm | The core chromophore is unchanged. The N-alkylation is electronically isolated from the conjugated system, thus a significant shift in λmax is not expected. |
Insight: UV-Vis spectroscopy alone is insufficient to distinguish between these two compounds due to their nearly identical chromophoric systems. However, it is a powerful tool for quantification once the identity of the compound is confirmed.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is exceptionally powerful for identifying the presence or absence of specific functional groups. The key structural difference—the N-H bond in Pioglitazone versus the N-alkyl group in the derivative—provides a definitive diagnostic marker.
Experimental Protocol (General - KBr Pellet)
-
Sample Preparation: Triturate ~1-2 mg of the analyte with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
-
Spectral Scan: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Comparative Data & Interpretation
| Compound | Key Vibrational Mode | Observed / Predicted Frequency (cm⁻¹) | Rationale & Key Differentiator |
| Pioglitazone | N-H Stretch (cyclic) | ~3250 cm⁻¹[7] | Presence of the N-H bond in the thiazolidinedione ring. This peak is a defining characteristic. |
| C=O Stretch (amide) | ~1685 cm⁻¹[7] | Stretching vibration of the carbonyl group adjacent to the nitrogen. | |
| N-substituted Derivative | N-H Stretch | Absent | Definitive absence of the N-H bond. This is the most critical diagnostic feature in the IR spectrum. |
| C=O Stretch (amide) | ~1685-1695 cm⁻¹ | A slight shift may be observed due to the change in the electronic environment around the nitrogen, but the peak will remain prominent. | |
| Aliphatic C-H Stretch | Increased Intensity | The addition of a second ethyl side chain will increase the intensity of the aliphatic C-H stretching bands around 2850-2960 cm⁻¹. |
Insight: FT-IR provides a rapid and unambiguous method to differentiate Pioglitazone from its N-alkylated impurity. The disappearance of the N-H stretching band is conclusive evidence of substitution at the nitrogen position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule, making it a cornerstone of structural elucidation.
Experimental Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Place the tube in the NMR spectrometer and acquire the ¹H spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Comparative Data & Interpretation
| Compound | Key Proton Signal | Observed / Predicted Chemical Shift (δ, ppm) | Rationale & Key Differentiator |
| Pioglitazone | N-H Proton (thiazolidinedione) | ~8.0-12.0 (broad singlet, solvent dependent) | Presence of the acidic N-H proton. This signal is often broad and its chemical shift is highly dependent on solvent and concentration. |
| -CH- (thiazolidinedione ring) | ~4.8-5.0 (dd) | Proton at the stereocenter of the thiazolidinedione ring. | |
| N-substituted Derivative | N-H Proton | Absent | Definitive absence of the N-H proton signal. |
| N-CH₂- (new side chain) | ~3.6-4.0 (t) | New triplet signal corresponding to the methylene group directly attached to the ring nitrogen. | |
| -CH₂- (pyridyl, new side chain) | ~2.9-3.2 (t) | New triplet signal for the methylene group adjacent to the new pyridine ring. |
Insight: Like FT-IR, ¹H NMR provides a definitive method for differentiation. The disappearance of the exchangeable N-H proton signal and the concurrent appearance of new, distinct triplet signals for the N-CH₂-CH₂-pyridyl moiety of the second side chain provides conclusive proof of the impurity's structure.
Mass Spectrometry: The Final Confirmation of Identity
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight with high precision. It is the ultimate arbiter of molecular formula.
Experimental Protocol (General - LC-MS)
-
Sample Infusion: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the mass spectrometer via direct infusion or after separation on a liquid chromatography (LC) system.[8]
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), typically in positive mode for these compounds.[8][9]
-
Mass Analysis: Scan a relevant mass range to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): For further structural confirmation, isolate the [M+H]⁺ ion and subject it to fragmentation to observe characteristic product ions.[10]
Comparative Data & Interpretation
| Compound | Molecular Formula | Exact Mass (Da) | Observed [M+H]⁺ (m/z) | Key Differentiator |
| Pioglitazone | C₁₉H₂₀N₂O₃S | 356.1195[11] | 357.1[9][12] | Base molecular weight. |
| N-substituted Derivative | C₂₈H₃₁N₃O₃S | 489.2086[13][14] | Predicted: 490.2 | A mass difference of 133.0891 Da , corresponding to the exact mass of the additional C₈H₁₁N side group. |
Insight: Mass spectrometry provides the most unequivocal evidence for differentiating the two compounds. The significant and precise mass difference between the parent drug and the impurity is easily resolved by modern mass spectrometers, confirming the identity and allowing for sensitive quantification even at trace levels.
Conclusion
The combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry creates a self-validating system for the analysis of Pioglitazone and its N-substituted impurity. While UV-Vis is best suited for quantification, it lacks the specificity for structural differentiation. In contrast, FT-IR and ¹H NMR offer definitive, complementary "fingerprints" based on the presence or absence of the N-H functional group. FT-IR rapidly confirms the loss of the N-H stretch, while ¹H NMR confirms this absence and precisely maps the new N-alkyl structure. Finally, mass spectrometry provides the ultimate confirmation by measuring the exact molecular weight, a fundamental and immutable property of the molecule. This integrated spectroscopic approach is fundamental to ensuring the purity, safety, and efficacy of pharmaceutical products.
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A Comparative In Silico Toxicological Assessment of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
A Guide for Researchers in Drug Development
In the landscape of pharmaceutical development, the early identification of potential toxicological liabilities is paramount to de-risk drug candidates and streamline their path to clinical trials. In silico toxicology, a cornerstone of modern computational chemistry, offers a rapid, cost-effective, and ethically considerate approach to flagging potential safety concerns before a compound is even synthesized.[1] This guide provides a comprehensive, in-depth comparison of the predicted toxicity profile of N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone, a known impurity of the anti-diabetic drug pioglitazone, against its parent drug and other relevant alternatives.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals, offering practical insights into the application of computational toxicology methodologies. We will delve into the causality behind the selection of specific in silico tools and endpoints, ensuring a self-validating and robust analytical workflow.
Introduction: The Rationale for In Silico Assessment
The imperative to reduce late-stage drug attrition due to unforeseen toxicity is a significant driver in pharmaceutical research and development.[5] In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have emerged as indispensable tools in this endeavor.[6][7] These computational approaches leverage vast datasets of known chemical structures and their associated toxicological data to build predictive models, enabling the early-stage hazard identification of novel or uncharacterized molecules like this compound.[8][9]
Pioglitazone, a member of the thiazolidinedione class, has been associated with adverse effects, including an increased risk of heart failure, hepatotoxicity, and bladder cancer.[10][11] Therefore, a thorough toxicological evaluation of its impurities, such as this compound, is crucial to ensure the safety profile of the final drug product.
This guide will compare the in silico toxicity profile of this compound with pioglitazone and, as a broader context, rosiglitazone, another thiazolidinedione with a more restricted clinical use due to cardiovascular concerns.[12] This comparative approach provides a valuable framework for interpreting the predicted toxicity of the impurity in relation to established drugs.
In Silico Toxicity Prediction Workflow
The following section outlines a detailed, step-by-step methodology for the in silico toxicity assessment of the selected compounds. The choice of specific tools is guided by their accessibility, validation, and the breadth of toxicological endpoints they cover. For this guide, we will utilize a combination of freely available and widely recognized platforms to ensure the reproducibility of the presented findings.
Experimental Workflow Diagram
Caption: A streamlined workflow for in silico toxicity prediction and comparative analysis.
Step-by-Step Protocol
-
Compound Structure Preparation:
-
Objective: To obtain standardized and energetically favorable 3D structures of the test compounds for input into the prediction models.
-
Procedure:
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) strings for this compound, pioglitazone, and rosiglitazone from a reputable chemical database such as PubChem.[2][13]
-
Utilize a cheminformatics toolkit, such as RDKit in Python, to convert the SMILES strings into 3D molecular structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial for models that consider the 3D geometry of the molecule.
-
-
-
ADMET and Toxicity Endpoint Prediction:
-
Objective: To predict a comprehensive set of ADMET properties and specific toxicological endpoints for each compound.
-
Procedure:
-
SwissADME: Submit the SMILES strings to the SwissADME web server.[14] This tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
admetSAR: Utilize the admetSAR web server to predict a wide range of ADMET properties, including Ames toxicity, carcinogenicity, and human ether-a-go-go-related gene (hERG) inhibition.[15]
-
ProTox-II: Input the SMILES strings into the ProTox-II web server to predict various toxicity endpoints, including oral toxicity (LD50), hepatotoxicity, and mutagenicity.
-
OSIRIS Property Explorer: Use this tool to predict drug-relevant properties, including tumorigenicity, mutagenicity, and irritant effects, based on pre-computed fragment-based contributions.
-
-
-
Data Aggregation and Comparative Analysis:
-
Objective: To systematically compare the predicted toxicity profiles of the three compounds.
-
Procedure:
-
Aggregate the prediction results from all tools into a structured table for easy comparison.
-
For each toxicity endpoint, compare the predicted values or classifications for this compound against those of pioglitazone and rosiglitazone.
-
Analyze the differences in the predicted profiles in the context of the structural variations between the molecules.
-
-
Predicted Toxicity Profiles: A Comparative Analysis
The following tables summarize the predicted ADMET and toxicity profiles for this compound, pioglitazone, and rosiglitazone based on the outputs of the aforementioned in silico tools.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties
| Property | This compound | Pioglitazone | Rosiglitazone |
| Molecular Weight ( g/mol ) | 489.63[3] | 356.44[13] | 357.43 |
| LogP (o/w) | 5.21 | 3.52 | 2.34 |
| Topological Polar Surface Area (Ų) | 78.48 | 78.48 | 78.48 |
| Human Intestinal Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | Yes | Yes |
| CYP2C9 Substrate | Yes | Yes | Yes |
| CYP3A4 Substrate | Yes | Yes | Yes |
Data obtained from SwissADME and admetSAR predictions.
The higher molecular weight and LogP of this compound are direct consequences of the additional ethyl-pyridyl moiety. While all three compounds are predicted to have high intestinal absorption, the increased lipophilicity of the impurity might influence its distribution and metabolism.
Table 2: Predicted Toxicological Endpoints
| Toxicity Endpoint | This compound | Pioglitazone | Rosiglitazone |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen |
| Carcinogenicity | Possible | Possible | Possible |
| hERG Inhibition | Weak Inhibitor | Weak Inhibitor | Weak Inhibitor |
| Hepatotoxicity | Probable | Probable | Probable |
| Oral Toxicity (LD50 in rat, mg/kg) | Class 4 (300-2000) | Class 4 (300-2000) | Class 4 (300-2000) |
| Tumorigenicity Risk | Medium | Medium | Medium |
| Mutagenicity Risk | Low | Low | Low |
| Irritancy Risk | Low | Low | Low |
Data obtained from admetSAR, ProTox-II, and OSIRIS Property Explorer predictions.
Discussion and Interpretation
The in silico analysis reveals several key points of comparison between this compound and its parent drug, pioglitazone, as well as rosiglitazone.
-
General Toxicity: All three compounds are predicted to have a similar oral toxicity classification (Class 4), suggesting a comparable level of acute toxicity.[16]
-
Hepatotoxicity: The prediction of probable hepatotoxicity for all three compounds is consistent with the known risks associated with the thiazolidinedione class.[10][11] The presence of the thiazolidinedione core is a likely structural alert for this toxicity endpoint.
-
Carcinogenicity and Tumorigenicity: The "possible" carcinogenicity and "medium" tumorigenicity risk predictions for all three compounds warrant further investigation. For pioglitazone, there have been concerns regarding an increased risk of bladder cancer with long-term use.[17] The in silico tools appear to flag a general concern for this class of compounds.
-
Mutagenicity: Encouragingly, all three compounds are predicted to be non-mutagenic in the Ames test, a key indicator of genotoxic potential.
-
Cardiotoxicity: The prediction of weak hERG inhibition for all three compounds is a positive sign, as hERG inhibition is a major cause of drug-induced cardiotoxicity. However, it is important to note that the cardiovascular risks associated with rosiglitazone are complex and may not be fully captured by this single endpoint.
The structural modification in this compound, specifically the addition of a second ethyl-pyridyl group, does not appear to significantly alter the predicted toxicity profile for the key endpoints evaluated. This suggests that the toxicological properties are likely driven by the core thiazolidinedione scaffold. However, the increased lipophilicity of the impurity could potentially lead to differences in its pharmacokinetic profile, such as increased tissue accumulation, which might have toxicological implications not fully captured by these models.
Conclusion and Future Directions
This in silico comparative analysis provides a valuable initial assessment of the potential toxicity of this compound. The predictions suggest that this impurity shares a similar toxicological profile with its parent drug, pioglitazone, particularly concerning potential hepatotoxicity and carcinogenicity. The absence of strong alerts for mutagenicity and hERG inhibition is a positive finding.
It is crucial to emphasize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for hypothesis generation and prioritization.[1] The findings from this guide should be used to inform the design of subsequent in vitro and in vivo toxicological studies. Further experimental validation is necessary to confirm these computational predictions and to fully characterize the safety profile of this compound.
Future work should focus on:
-
In vitro cytotoxicity assays: To assess the direct cellular toxicity of the impurity in relevant cell lines (e.g., hepatocytes).
-
Genotoxicity assays: To confirm the non-mutagenic potential predicted by the in silico models.
-
Metabolic stability and metabolite identification: To understand how the structural modification impacts the metabolic fate of the molecule and whether any unique, potentially toxic metabolites are formed.
-
In vivo toxicity studies: If warranted by the in vitro data, to evaluate the systemic toxicity of the impurity in animal models.
By integrating in silico toxicology early in the drug development process, researchers can make more informed decisions, reduce the reliance on animal testing, and ultimately contribute to the development of safer and more effective medicines.
References
- PozeSCAF. In Silico Toxicity Prediction.
- Dr.Oracle. What are the alternatives to 15mg pioglitazone (thiazolidinedione)?
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- Drugs.com.
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admetSAR. [Link]
- PubMed.
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- NIH. Pioglitazone - LiverTox - NCBI Bookshelf.
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- NIH. Pioglitazone | C19H20N2O3S - PubChem.
- NIH. Pioglitazone‐induced alterations of purine metabolism in healthy male subjects.
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A Guide to the Statistical Analysis of Lot-to-Lot Variability for N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone Reference Standards
In the landscape of pharmaceutical development and quality control, the consistency and reliability of reference standards are paramount. A reference standard serves as the benchmark against which production batches of active pharmaceutical ingredients (APIs) and finished drug products are measured.[1][2] Consequently, any variability between different lots of the reference standard itself can introduce significant error, impacting the accuracy of quality assessments and potentially compromising patient safety and drug efficacy.
This guide provides a comprehensive framework for the statistical analysis of lot-to-lot variability of a novel pioglitazone derivative, N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone. While this specific molecule is used as a case study, the principles and methodologies described herein are broadly applicable to the qualification and ongoing monitoring of any new chemical entity's reference standard. We will delve into the critical analytical techniques for characterization, present a robust experimental design for comparative analysis, and detail the statistical tools necessary for a meaningful interpretation of the data, all while adhering to the stringent standards of scientific integrity and regulatory expectations.
The Imperative of Controlling Lot-to-Lot Variability
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate that reference standards be of the highest purity and thoroughly characterized.[1] The ICH Q6A guideline, for instance, outlines the necessity for setting stringent specifications, including tests, analytical procedures, and acceptance criteria, to which a new drug substance must conform to be considered acceptable for its intended use.[3][4][5] Lot-to-lot variability in a reference standard can undermine the validity of these specifications, leading to a cascade of potential issues including:
-
Inaccurate Potency and Purity Measurements: A shift in the reference standard's purity can lead to the over or underestimation of the API content in a drug product.
-
Failed Batch Releases: Inconsistency in the reference standard may cause a perfectly acceptable production batch to fail its quality control checks.
-
Inconsistent Clinical Outcomes: Ultimately, variability in the drug product released to the market can affect its therapeutic window and lead to inconsistent patient outcomes.
Therefore, a rigorous program for the initial qualification and ongoing comparison of new reference standard lots is not just good science—it is a regulatory and ethical necessity.
Analytical Characterization: A Multi-faceted Approach
Before any statistical comparison can be made, each lot of the this compound reference standard must be thoroughly characterized to confirm its identity, purity, and physicochemical properties. This multi-pronged approach ensures that any observed differences are indeed due to lot-to-lot variability and not a fundamental issue with the material itself.
Table 1: Analytical Techniques for Reference Standard Characterization
| Attribute | Analytical Technique | Purpose |
| Identity | Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the presence of key functional groups and provides a unique molecular fingerprint. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic structure of the molecule and can be used for a preliminary identity check.[6][7] | |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns. | |
| Purity & Assay | High-Performance Liquid Chromatography (HPLC) | Quantifies the main component (assay) and detects and quantifies any impurities or related substances.[8][9][10][11] |
| Physicochemical Properties | Differential Scanning Calorimetry (DSC) | Determines the melting point and can identify different polymorphic forms.[12][13][14] |
| Thermogravimetric Analysis (TGA) | Measures changes in weight as a function of temperature to determine the presence of residual solvents or water content.[12][13][15] |
Experimental Design for Comparative Analysis
A well-designed experiment is crucial for generating high-quality data that can be subjected to meaningful statistical analysis. The following workflow outlines a robust approach for comparing three hypothetical lots of this compound reference standards (Lot A, Lot B, and Lot C).
Caption: Experimental workflow for comparing three lots of a reference standard.
Causality Behind Experimental Choices:
-
Three Lots: Comparing three lots provides a more robust assessment of variability than comparing just two. It allows for the detection of trends or inconsistencies that might not be apparent with a smaller sample size.
-
Six Independent Weighings: The use of six independent preparations per lot is a common practice in pharmaceutical analysis. This number of replicates provides sufficient statistical power to detect meaningful differences while remaining practical for a laboratory setting. It also helps to average out any random errors associated with sample preparation.
Detailed Experimental Protocols
The following are example protocols based on established methods for pioglitazone, adapted for the hypothetical derivative.
HPLC Method for Purity and Assay
-
Instrumentation: Agilent 1200 Series LC system or equivalent with UV detection.[16]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (50:50 v/v), with 1% glacial acetic acid.[9]
-
Flow Rate: 0.7 mL/min.[9]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a diluent of methanol and water (75:25 v/v).[18]
-
Accurately weigh approximately 10 mg of each reference standard lot into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with the diluent to create stock solutions.
-
Further dilute the stock solutions to a final concentration of approximately 50 µg/mL.
-
Prepare six independent sample preparations for each of the three lots.
-
Inject each sample in duplicate and record the chromatograms.
-
Calculate the assay value against a primary reference standard (if available) or by area normalization for purity.
-
DSC Method for Melting Point Determination
-
Instrumentation: Mettler Toledo DSC 3 or equivalent.
-
Sample Pan: Aluminum crucible.
-
Sample Weight: 2-5 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 250 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Procedure:
-
Accurately weigh the sample into the aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample according to the specified temperature program.
-
Determine the onset and peak temperature of the melting endotherm.
-
TGA Method for Water Content
-
Instrumentation: Mettler Toledo TGA/DSC 3+ or equivalent.[14]
-
Sample Pan: Alumina crucible.
-
Sample Weight: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 300 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Procedure:
-
Accurately weigh the sample into the alumina crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample and monitor the weight loss over the specified temperature range.
-
Calculate the percentage of weight loss, which corresponds to the water content.
-
Data Presentation and Statistical Analysis
The data generated from the experimental work should be tabulated for clarity and subjected to rigorous statistical analysis. The United States Pharmacopeia (USP) General Chapter <1010> "Analytical Data - Interpretation and Treatment" provides a robust framework for such analyses.[19][20][21][22]
Table 2: Hypothetical Comparative Data for Three Lots of this compound
| Lot | Replicate | Assay (%) | Total Impurities (%) | Melting Point (°C) | Water Content (%) |
| A | 1 | 99.8 | 0.15 | 198.5 | 0.21 |
| 2 | 99.7 | 0.18 | 198.7 | 0.23 | |
| 3 | 99.9 | 0.12 | 198.6 | 0.22 | |
| 4 | 99.8 | 0.16 | 198.8 | 0.21 | |
| 5 | 99.6 | 0.20 | 198.5 | 0.24 | |
| 6 | 99.8 | 0.14 | 198.6 | 0.22 | |
| B | 1 | 99.5 | 0.25 | 198.0 | 0.30 |
| 2 | 99.6 | 0.22 | 198.1 | 0.28 | |
| 3 | 99.4 | 0.28 | 197.9 | 0.31 | |
| 4 | 99.5 | 0.26 | 198.2 | 0.29 | |
| 5 | 99.6 | 0.23 | 198.0 | 0.32 | |
| 6 | 99.5 | 0.25 | 198.1 | 0.30 | |
| C | 1 | 99.8 | 0.14 | 198.6 | 0.23 |
| 2 | 99.9 | 0.11 | 198.5 | 0.22 | |
| 3 | 99.7 | 0.16 | 198.7 | 0.24 | |
| 4 | 99.8 | 0.15 | 198.8 | 0.21 | |
| 5 | 99.9 | 0.12 | 198.6 | 0.23 | |
| 6 | 99.8 | 0.14 | 198.5 | 0.22 |
Statistical Analysis Workflow
The following diagram illustrates the logical flow of the statistical analysis.
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Safety Operating Guide
Personal protective equipment for handling N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
Comprehensive Safety and Handling Guide: N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone
A Senior Application Scientist's Guide to Ensuring Safety and Integrity in the Laboratory
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides essential, immediate safety and logistical information for handling this compound, an active pharmaceutical ingredient (API) and a known impurity of Pioglitazone.[1][2][3] The procedural guidance herein is designed to empower you with the knowledge to manage this compound responsibly, from receipt to disposal, ensuring the protection of both personnel and the research environment.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Serious Eye Irritation. [5]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[5]
-
Carcinogenicity: Suspected of causing cancer.[7]
A thorough risk assessment is the foundational step before any handling of this compound.[8] This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Hazard Summary Table:
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute Toxicity 4 (Oral) | [5][7] |
| Harmful in contact with skin | Acute Toxicity 4 (Dermal) | [5] |
| Harmful if inhaled | Acute Toxicity 4 (Inhalation) | [5] |
| Causes serious eye irritation | Eye Irritation 2A | [5] |
| Suspected of damaging fertility or the unborn child | Reproductive Toxicity 2 | [5] |
| Suspected of causing cancer | Carcinogenicity 2 | [7] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling potent APIs.[9][10][11] The minimum required PPE for handling this compound includes:
-
Hand Protection: Double-gloving with nitrile gloves is recommended to provide robust protection against incidental contact.[12] Gloves must be changed immediately if contaminated.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[12] However, when there is a splash hazard, such as when preparing solutions or transferring the compound, chemical splash goggles and a face shield worn over the goggles are mandatory.[12] All eye and face protection must be ANSI Z87.1 compliant.[12]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required.[13] Disposable gowns can provide an additional layer of protection for high-risk procedures.
-
Respiratory Protection: Due to the inhalation hazard, a NIOSH-approved respirator is necessary when handling the powder outside of a containment system (e.g., fume hood, glove box).[14][15][16][17] The specific type of respirator should be determined by a formal risk assessment, but at a minimum, a well-fitted N95 respirator should be used. For higher-risk activities, a powered air-purifying respirator (PAPR) may be required.
PPE Selection Workflow:
Caption: PPE selection is dictated by the specific handling task.
Operational Plan: From Receipt to Use
A structured operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the outer packaging for any signs of damage.
-
Transport the sealed container to a designated and controlled laboratory area.
-
Don all required PPE before opening the secondary container.
-
Carefully unpack the primary container within a chemical fume hood or other ventilated enclosure.
-
-
Storage:
-
Weighing and Aliquoting (Solid Form):
-
All handling of the solid compound must be performed within a certified chemical fume hood, a ducted balance safety enclosure, or a glove box to prevent inhalation of airborne particles.[8]
-
Use dedicated spatulas and weighing vessels.
-
Clean all equipment and the work surface thoroughly after each use.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solid compound to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately capped or covered during dissolution.
-
Experimental Workflow Diagram:
Caption: A systematic workflow for handling the API.
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent further dispersal.
-
Carefully collect the material using a scoop or other appropriate tool and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable deactivating solution or soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent materials.
-
Collect the saturated absorbent material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable deactivating solution or soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until it has been cleared by trained personnel.
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[7] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[18][19]
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, absorbent pads, weigh boats, disposable lab coats) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Collection:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[20]
-
Under no circumstances should this compound or any contaminated materials be disposed of down the drain or in the regular trash. [19][20]
By adhering to these rigorous safety protocols, you contribute to a culture of safety and ensure the integrity of your research. This guide serves as a foundational document; always consult your institution's specific safety policies and the most current regulatory guidelines.
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Iowa State University. [Link]
-
Personal Protective Equipment. Environmental Health & Safety Services, Syracuse University. [Link]
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EMA publishes guideline on chemistry of active substances (EU). Practical Law. [Link]
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Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research, Boston University. [Link]
-
Pharmaceutical Waste. Office of Environmental Health and Safety, Wayne State University. [Link]
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Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. A&C. [Link]
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Chemistry of active substances (chemistry of new active substances) - Scientific guideline. European Medicines Agency (EMA). [Link]
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Personal Protective Equipment. Stanford Environmental Health & Safety. [Link]
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Pharmaceutical PPE. Respirex International. [Link]
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Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. [Link]
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Handling APIs Advanced Containment System Options For Pharmaceutical Processes. Scribd. [Link]
-
Pharmaceutical Waste Disposal. Environmental Marketing Services. [Link]
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